molecular formula C14H12FNO2 B2549870 N-(3-fluorophenyl)-2-phenoxyacetamide CAS No. 303989-18-6

N-(3-fluorophenyl)-2-phenoxyacetamide

Cat. No.: B2549870
CAS No.: 303989-18-6
M. Wt: 245.253
InChI Key: VTCNQCNGFQNSAO-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-phenoxyacetamide is a fluorinated aromatic acetamide compound offered for research and development purposes. As a derivative of phenoxyacetamide and fluoroacetanilide , this scaffold is of significant interest in medicinal chemistry exploration. Structurally related compounds, specifically those featuring an N-aryl-2-phenoxyacetamide backbone, have been investigated for their potential biological activities. For instance, research on analogous molecules has demonstrated cytotoxic effects against various cancerous cell lines, suggesting the value of this chemical class in developing novel therapeutic agents . The presence of the fluorophenyl group is a common motif in drug design, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity . Researchers utilize this building block in constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-fluorophenyl)-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCNQCNGFQNSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and properties of N-(3-fluorophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Properties of N-(3-fluorophenyl)-2-phenoxyacetamide

Introduction

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and the diverse pharmacological activities exhibited by its derivatives make it a subject of intense research. This guide focuses on a specific derivative, N-(3-fluorophenyl)-2-phenoxyacetamide, providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. While experimental data for this exact molecule is not extensively available in the public domain, this document synthesizes information from closely related analogs to predict its molecular structure, properties, synthesis, and potential biological significance. The insights provided herein are grounded in established chemical principles and data from peer-reviewed literature, offering a robust starting point for further investigation.

Molecular Structure and Physicochemical Properties

The molecular structure of N-(3-fluorophenyl)-2-phenoxyacetamide combines a phenoxy group linked via an ether bond to an acetamide moiety, which in turn is connected to a 3-fluorophenyl ring. This combination of functional groups is expected to confer specific physicochemical properties that influence its behavior in biological systems.

Chemical Structure:

  • IUPAC Name: N-(3-fluorophenyl)-2-phenoxyacetamide

  • Molecular Formula: C₁₄H₁₂FNO₂

  • Molecular Weight: 245.25 g/mol

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-(3-fluorophenyl)-2-phenoxyacetamide, based on data from the closely related analog, 2-(4-fluorophenoxy)-N-(3-fluorophenyl)acetamide[1].

PropertyPredicted ValueReference
Molecular Weight 245.25 g/mol Calculated
XLogP3 ~2.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area 38.3 Ų[1]

These properties suggest that N-(3-fluorophenyl)-2-phenoxyacetamide is a moderately lipophilic compound with potential for good oral bioavailability.

Synthesis and Characterization

A plausible and efficient synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide can be designed based on established methods for analogous compounds. A common route involves a two-step process starting from 3-fluoroaniline.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Williamson Ether Synthesis 3-fluoroaniline 3-fluoroaniline Intermediate 2-chloro-N-(3-fluorophenyl)acetamide 3-fluoroaniline->Intermediate Chloroacetyl chloride, Base chloroacetyl_chloride chloroacetyl_chloride chloroacetyl_chloride->Intermediate Target_Molecule N-(3-fluorophenyl)-2-phenoxyacetamide Intermediate->Target_Molecule Phenol, Base Phenol Phenol Phenol->Target_Molecule

Caption: Proposed two-step synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide.

Experimental Protocol

Step 1: Synthesis of 2-chloro-N-(3-fluorophenyl)acetamide (Intermediate)

This protocol is adapted from general methods for the synthesis of N-phenylacetamides.

  • Dissolve 3-fluoroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide (Target Molecule)

This step is a Williamson ether synthesis, adapted from the synthesis of N-(3-Fluorophenyl)-2-(4-formylphenoxy)acetamide[2].

  • In a round-bottom flask, dissolve phenol (1.1 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), to the solution and stir for 15-30 minutes to form the phenoxide.

  • Add the intermediate, 2-chloro-N-(3-fluorophenyl)acetamide (1.0 eq), to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Predicted Spectroscopic Characterization

Based on data from analogous compounds[2][3], the following spectroscopic characteristics are predicted for N-(3-fluorophenyl)-2-phenoxyacetamide:

  • ¹H NMR:

    • A singlet for the -OCH₂- protons around δ 4.7-5.0 ppm.

    • Multiplets in the aromatic region (δ 6.8-7.8 ppm) corresponding to the protons of the 3-fluorophenyl and phenoxy rings.

    • A broad singlet for the amide N-H proton above δ 8.0 ppm.

  • ¹³C NMR:

    • A peak for the -OCH₂- carbon around δ 67-70 ppm.

    • Multiple peaks in the aromatic region (δ 110-160 ppm).

    • A peak for the carbonyl carbon (C=O) around δ 165-170 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H stretching vibration around 3200-3300 cm⁻¹.

    • C=O (amide I) stretching vibration around 1660-1680 cm⁻¹.

    • C-O-C (ether) stretching vibrations around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

    • C-F stretching vibration around 1100-1200 cm⁻¹.

  • Mass Spectrometry (MS):

    • The ESI-MS spectrum is expected to show a prominent [M+H]⁺ ion at m/z 246.09.

Potential Biological and Pharmacological Significance

Derivatives of N-phenylacetamide are known to possess a wide range of biological activities. The introduction of a fluorine atom can often enhance metabolic stability and binding affinity to biological targets.

Structure-Activity Relationship Insights

SAR_Insights cluster_info Potential Biological Activities Core N-(3-fluorophenyl)-2-phenoxyacetamide 3-Fluorophenyl Ring Phenoxy Group Acetamide Linker Kinase_Inhibition Aurora Kinase B Inhibition Core:f1->Kinase_Inhibition Modulates binding affinity Antibacterial Antibacterial Activity Core:f2->Antibacterial Influences spectrum of activity Antitubercular Antitubercular Activity Core:f3->Antitubercular Essential for activity

Caption: Inferred structure-activity relationships for N-phenylacetamide derivatives.

  • Kinase Inhibition: A recent study identified a derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, as a potent and selective orally active Aurora Kinase B inhibitor[4]. This suggests that the N-(3-fluorophenyl)acetamide moiety can be a key pharmacophore for targeting kinases involved in cell cycle regulation, a critical area in oncology research.

  • Antitubercular Activity: Several 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized and shown to have significant activity against Mycobacterium tuberculosis[3]. The presence of the fluoro-phenoxy group appears to be important for this activity.

  • Antibacterial Activity: N-phenylacetamide derivatives containing thiazole moieties have demonstrated promising in vitro antibacterial activity against various bacterial strains[5][6]. The core acetamide structure is crucial for these properties.

Given these findings, N-(3-fluorophenyl)-2-phenoxyacetamide is a promising candidate for further investigation in the fields of oncology and infectious diseases.

Conclusion

N-(3-fluorophenyl)-2-phenoxyacetamide is a molecule of significant interest, belonging to a class of compounds with proven pharmacological relevance. This guide has provided a detailed technical overview of its predicted molecular structure, physicochemical properties, a plausible synthetic route, and its potential biological activities based on the analysis of closely related analogs. The information presented herein serves as a valuable resource for researchers and scientists, providing a solid foundation for the synthesis, characterization, and further exploration of N-(3-fluorophenyl)-2-phenoxyacetamide in drug discovery and development programs.

References

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). MDPI. Available at: [Link]

  • 2-(4-fluorophenoxy)-N-(3-fluorophenyl)acetamide. PubChem. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2012). MDPI. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS OF NOVEL FLUORINATED N-(PHENYL)-2-(3-MORPHOLIN-4-YL-PHENOXY)-ACETAMIDE DERIVATIVES AND EVALUATION OF ITS ANTIMICROBIAL ACTIVITY. Jetir.Org. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. Available at: [Link]

Sources

An In Vitro Investigational Framework for Assessing the Biological Activity of N-(3-fluorophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The phenoxyacetamide scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide outlines a comprehensive in vitro framework for the systematic investigation of a specific analogue, N-(3-fluorophenyl)-2-phenoxyacetamide. The proposed workflow is designed for researchers in drug discovery and development, providing a logical sequence of experiments from initial cytotoxicity screening to mechanistic elucidation. By focusing on a potential anticancer application, this guide details robust, validated protocols for assessing cytotoxicity, quantifying apoptosis, and identifying key molecular targets within the apoptotic signaling cascade. The overarching goal is to establish a foundational dataset to determine the therapeutic potential and mechanism of action of this novel compound.

Introduction

The Phenoxyacetamide Scaffold in Medicinal Chemistry

The acetamide linkage and the phenoxy group are privileged structures in the design of biologically active molecules.[1] The combination of these moieties into the phenoxyacetamide core has given rise to a diverse class of compounds with significant therapeutic potential.[1][3] Research has demonstrated that derivatives of this scaffold possess a range of pharmacological activities, including potent cytotoxic effects against various human cancer cell lines.[1][2][4] The versatility of the scaffold allows for synthetic modification at multiple positions, enabling the fine-tuning of physicochemical properties and biological targets.

Rationale for Investigating N-(3-fluorophenyl)-2-phenoxyacetamide

The specific compound, N-(3-fluorophenyl)-2-phenoxyacetamide, has been synthesized and explored in different contexts, including as a potential Aurora Kinase B inhibitor and for its antitubercular properties.[5][6] The incorporation of a fluorine atom on the N-phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Given that structurally related phenoxyacetamide derivatives have shown promising anticancer activity, often by inducing programmed cell death (apoptosis), a focused investigation into this compound's effects on cancer cells is warranted.[4]

Investigational Objectives

This guide proposes a tiered approach to characterize the in vitro biological activity of N-(3-fluorophenyl)-2-phenoxyacetamide, with the following primary objectives:

  • To quantify the cytotoxic effects of the compound against a panel of representative human cancer cell lines.

  • To determine if the observed cytotoxicity is mediated by the induction of apoptosis.

  • To probe the molecular mechanism of apoptosis by examining key regulators in the intrinsic apoptotic pathway, specifically the Bcl-2 family of proteins.

Core Methodologies: A Step-by-Step Guide

This section provides detailed protocols for a logical, multi-stage experimental plan. It is crucial that each experiment includes appropriate positive and negative controls to ensure data integrity.

Compound Preparation and Cell Culture

1. Compound Solubilization:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of N-(3-fluorophenyl)-2-phenoxyacetamide in sterile, anhydrous dimethyl sulfoxide (DMSO).
  • Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
  • The final concentration of DMSO in cell culture media should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity.

2. Cell Line Selection and Maintenance:

  • Select a panel of human cancer cell lines relevant to the desired therapeutic area. For a general anticancer screen, a panel could include:
  • MCF-7: Breast adenocarcinoma (estrogen-receptor positive).
  • HepG2: Hepatocellular carcinoma.[1]
  • PC-3: Prostate carcinoma (androgen-independent).
  • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and sub-confluent before seeding for experiments.
Primary Screening: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[9]

Experimental Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(3-fluorophenyl)-2-phenoxyacetamide from the DMSO stock in complete culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include "vehicle control" wells treated with medium containing the same final concentration of DMSO.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mechanistic Elucidation: Apoptosis Quantification

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells.[10][11] Its dysregulation is a hallmark of cancer.[12] This can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with N-(3-fluorophenyl)-2-phenoxyacetamide at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The cell population will be differentiated into four quadrants:

    • Lower-Left (Annexin V-/PI-): Live cells.

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V-/PI+): Necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Target Engagement: Investigating Bcl-2 Family Proteins

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which consists of anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[13] The ratio of these proteins is a critical determinant of a cell's susceptibility to apoptosis. A shift in this balance, such as the downregulation of Bcl-2 and/or the upregulation of Bax, promotes the release of cytochrome c from the mitochondria, leading to caspase activation.[13][14]

Experimental Protocol (Western Blotting):

  • Protein Extraction: Treat cells as described in the apoptosis assay (Section 2.3). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and an internal loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Perform densitometry analysis on the bands to quantify the relative expression levels of Bcl-2 and Bax, normalized to the loading control.

Data Analysis and Hypothetical Presentation

Quantitative data should be presented clearly for comparison and interpretation.

Hypothetical Cytotoxicity Data

The IC50 values (in µM) for N-(3-fluorophenyl)-2-phenoxyacetamide after 48 hours of treatment could be summarized as follows:

Cell LineIC50 (µM) ± SD
MCF-7 12.5 ± 1.8
HepG2 8.9 ± 0.9
PC-3 15.2 ± 2.1
5-Fluorouracil (Control) 8.3 ± 1.8[1]

This table presents hypothetical data for illustrative purposes.

Hypothetical Apoptosis Data

The percentage of apoptotic cells (Early + Late) in HepG2 cells after 24 hours of treatment could be presented as:

TreatmentConcentration% Total Apoptotic Cells ± SD
Vehicle Control 0.1% DMSO4.5 ± 0.7
Test Compound 4.5 µM (0.5x IC50)18.2 ± 2.5
Test Compound 9.0 µM (1.0x IC50)45.7 ± 4.1
Test Compound 18.0 µM (2.0x IC50)68.9 ± 5.3

This table presents hypothetical data for illustrative purposes.

Proposed Mechanism of Action & Visualization

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mech Phase 3: Mechanistic Elucidation cluster_analysis Phase 4: Synthesis & Hypothesis Compound Compound Stock (in DMSO) MTT MTT Cytotoxicity Assay (Dose-Response) Compound->MTT Cells Cell Line Culture (MCF-7, HepG2, PC-3) Cells->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Western Western Blot Analysis (Bcl-2, Bax) IC50->Western Hypothesis Mechanistic Hypothesis Apoptosis->Hypothesis Western->Hypothesis

Caption: Proposed experimental workflow for in vitro evaluation.

Apoptotic Pathway Diagram

G Compound N-(3-fluorophenyl)- 2-phenoxyacetamide Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 Down-regulates Bax Bax / Bak (Pro-apoptotic) Compound->Bax Up-regulates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms pore CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Structural-Activity Relationship (SAR) and Pharmacological Profiling of N-(3-Fluorophenyl)-2-Phenoxyacetamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Phenoxyacetamide Scaffold: An Executive Overview

In contemporary medicinal chemistry, the 2-phenoxyacetamide scaffold has emerged as a highly versatile, "privileged" chemotype capable of interacting with a diverse array of biological targets. Historically, derivatives of this scaffold have been optimized as inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS)[1], as highly selective Free Fatty Acid Receptor 1 (FFA1) agonists for type 2 diabetes, and as inhibitors of the Wnt-depalmitoleating enzyme NOTUM[2].

However, recent breakthroughs have repositioned specific halogenated analogs—most notably N-(3-fluorophenyl)-2-phenoxyacetamide derivatives—as potent antiviral agents. Specifically, when the phenoxy ring is substituted with bulky, lipophilic groups (such as those derived from the natural phenol carvacrol), the resulting N-(3-fluorophenyl) analogs exhibit unprecedented efficacy against the Mayaro virus (MAYV), an emerging and neglected arbovirus responsible for severely debilitating arthralgic disease[3]. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR), chemical synthesis, and mechanistic evaluation of these analogs.

Structure-Activity Relationship (SAR) Dynamics

The pharmacological behavior of N-phenyl-2-phenoxyacetamides is governed by three distinct modular zones: the phenoxy ring, the acetamide linker, and the N-phenyl ring. Systematic modifications across these zones reveal highly responsive SARs indicative of specific target interactions[1][3].

The Phenoxy Moiety: Lipophilicity and Steric Bulk

The native phenoxy ring often lacks the steric bulk required to occupy deep hydrophobic pockets in viral glycoproteins or target enzymes. Substitution with a 5-isopropyl-2-methyl group (derived from carvacrol) drastically increases the lipophilic surface area. This modification enhances cellular membrane permeability and provides critical van der Waals interactions necessary for binding to the viral E1 and E2 glycoproteins[3].

The N-Phenyl Ring: The Critical Role of Meta-Fluoro Substitution

The electronic and steric nature of the N-phenyl ring dictates the compound's metabolic stability and binding affinity. In recent SAR campaigns against MAYV, varying the position and identity of halogen substituents on the N-phenyl ring yielded profound differences in bioactivity[3][4].

The 3-fluoro (meta-fluoro) substitution (Compound 9) emerged as the optimal configuration. Fluorine, being highly electronegative but sterically similar to hydrogen, exerts a strong inductive electron-withdrawing effect without introducing steric clashes. This specific meta-substitution modulates the pKa of the adjacent amide nitrogen, optimizing hydrogen-bond donation to viral target residues while preserving an astonishing 97% of host cell viability during infection[3].

Quantitative SAR Summary

The following table summarizes the structure-activity relationship data for N-phenyl-2-(carvacroxy)acetamide derivatives in a Mayaro virus infection model (Vero cells), demonstrating the superiority of the 3-fluoro analog[3][4].

CompoundN-Phenyl SubstitutionCytotoxicity (CC₅₀, µM)Cell Viability Preservation (%)Antiviral Potential
Control Unsubstituted> 200< 50%Low
Analog 7 2-Fluoro (ortho)> 200~ 65%Moderate
Analog 5 4-Fluoro (para)> 200~ 70%Moderate
Analog 10 3-Chloro (meta)> 200~ 80%High
Compound 9 3-Fluoro (meta) > 200 97% Optimal (Lead)

Note: All compounds exhibited negligible host cell toxicity, but the 3-fluoro substitution uniquely maximized viral inhibition.

Chemical Synthesis & Self-Validating Protocol

The synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide derivatives relies on a highly efficient, two-step convergent pathway. The protocol below details the Steglich amidation used to couple a substituted phenoxyacetic acid with 3-fluoroaniline[4].

Synthesis A Carvacrol (Substituted Phenol) B Carvacroxyacetic Acid (Intermediate) A->B Alkylation (ClCH2COOH, NaOH) D N-(3-fluorophenyl)-2- (carvacroxy)acetamide B->D Steglich Amidation (DCC, DMAP, CH2Cl2) C 3-Fluoroaniline (Amine Partner) C->D Coupling

Caption: Two-step convergent synthesis workflow for N-(3-fluorophenyl)-2-phenoxyacetamide analogs.

Protocol: Steglich Amidation of N-(3-fluorophenyl)-2-(carvacroxy)acetamide

Causality of Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) is used as the primary coupling agent to activate the carboxylic acid. However, to prevent the formation of inactive N-acylureas (a common dead-end byproduct), 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP attacks the O-acylisourea intermediate faster than intramolecular rearrangement can occur, forming a highly reactive acylpyridinium species that efficiently reacts with the slightly deactivated 3-fluoroaniline.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of carvacroxyacetic acid in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere to prevent moisture-induced hydrolysis of the activated ester.

  • Catalysis: Add 0.1 equivalents of DMAP and stir for 5 minutes at 0°C.

  • Coupling: Slowly add 1.1 equivalents of DCC dissolved in CH₂Cl₂ dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form, indicating successful activation.

  • Amidation: Add 1.0 equivalent of 3-fluoroaniline. Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Purification: Filter the mixture to remove the insoluble DCU byproduct. Wash the organic filtrate sequentially with 1M HCl (to remove unreacted amine and DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Self-Validation Checkpoint: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and analyze via Thin Layer Chromatography (TLC). The product must be confirmed via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For absolute structural confirmation of the 3-fluoro spatial arrangement, X-ray crystallography is the gold standard[4].

Mechanistic Insights & Biological Evaluation

The 3-fluoro analog (Compound 9) exerts its antiviral activity not by inhibiting intracellular replication, but by acting as a viral entry inhibitor. In silico and in vitro analyses confirm that the compound interacts directly with the MAYV viral particle, specifically targeting regions of the E1 and E2 glycoproteins responsible for binding to the host MXRA8 receptor and facilitating membrane fusion[3][5].

MOA C9 N-(3-fluorophenyl) Analog (Compound 9) V Mayaro Virus (MAYV) C9->V Direct Binding GP Viral Glycoproteins E1/E2 C9->GP Interacts with fusion domains Entry Viral Adsorption & Internalization C9->Entry Blocks Entry V->GP Expresses Host Host Cell Receptor (MXRA8) GP->Host Attempts to bind GP->Entry Facilitates Block Preservation of Cell Viability (>97%) Entry->Block Inhibition Results In

Caption: Mechanism of action for MAYV entry inhibition by the N-(3-fluorophenyl) analog.

Protocol: Plaque Reduction Assay for Viral Entry Inhibition

Causality of Assay Design: To prove that the compound inhibits viral entry rather than post-entry replication, the Plaque Reduction Assay is employed using a methylcellulose overlay. The viscous overlay restricts viral diffusion strictly to adjacent cells, ensuring that each visible plaque represents a single original infectious unit (PFU).

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero cells in 24-well plates at a density of 1 × 10⁵ cells/well and incubate at 37°C with 5% CO₂ until a confluent monolayer forms (approx. 24 hours).

  • Viral Pre-treatment (The Crucial Step): Incubate a standardized titer of MAYV (e.g., 50–100 PFU) with varying concentrations of the N-(3-fluorophenyl) analog for 1 hour at 37°C prior to cell infection. This allows the compound to bind the E1/E2 glycoproteins.

  • Infection: Add the virus-compound mixture to the Vero cell monolayers and incubate for 1 hour to allow for adsorption.

  • Overlay: Aspirate the inoculum, wash the cells with PBS to remove unbound virus, and add a semi-solid overlay medium (1% methylcellulose in DMEM with 2% FBS).

  • Incubation & Fixation: Incubate for 48–72 hours. Remove the overlay, fix the cells with 10% formaldehyde, and stain with 1% crystal violet to visualize plaques.

  • Self-Validation Checkpoint (Cytotoxicity Counter-Screen): Run a parallel plate of uninfected Vero cells treated with the exact same compound concentrations and vehicle (DMSO). Evaluate via MTT assay. If cell viability in this counter-screen drops below 90%, any observed plaque reduction in the main assay must be flagged as a false positive due to host cell toxicity rather than true antiviral activity[3].

Conclusion

The N-(3-fluorophenyl)-2-phenoxyacetamide scaffold represents a highly tunable, pharmacologically privileged structure. By leveraging the lipophilicity of substituted phenols and the precise electronic modulation of a meta-fluoro N-phenyl ring, researchers have unlocked potent antiviral properties capable of halting viral adsorption and internalization. Future drug development campaigns should focus on the pharmacokinetic profiling and in vivo efficacy of these specific halogenated analogs.

References

  • Title: Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS)
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  • Title: Evaluation of Antiviral Activity of N-Phenyl-2-Phenoxyacetamides Derived from Carvacrol against Mayaro Virus: In Vitro Analyses and In Silico Insights (ACS Omega Full Text)

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The Therapeutic Potential of N-(3-fluorophenyl)-2-phenoxyacetamide: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenoxyacetamide scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This technical guide delves into the prospective therapeutic potential of a specific analog, N-(3-fluorophenyl)-2-phenoxyacetamide. While direct extensive research on this molecule is emerging, this document synthesizes data from closely related compounds to build a scientifically grounded hypothesis for its potential applications, mechanism of action, and a roadmap for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic agents.

Introduction: The Prominence of the Phenoxyacetamide Scaffold

In the landscape of modern medicinal chemistry, the identification of "privileged structures" – molecular scaffolds that can bind to multiple, unrelated biological targets – is a cornerstone of efficient drug discovery. The phenoxyacetamide core is one such scaffold, consistently appearing in compounds with a diverse range of pharmacological effects.[1][2] Derivatives of this structure have been investigated for their potential as anticancer, anti-inflammatory, analgesic, antitubercular, and antibacterial agents.[2][3][4][5] The versatility of the phenoxyacetamide framework allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.

This guide focuses on the specific derivative, N-(3-fluorophenyl)-2-phenoxyacetamide, a compound that combines the established phenoxyacetamide core with a 3-fluorophenyl moiety. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. This document will therefore explore the therapeutic promise of this molecule by examining the established activities of its structural relatives.

Synthetic Strategy and Characterization

The synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide can be achieved through a straightforward and well-established chemical pathway. The general approach for synthesizing phenoxyacetamide derivatives involves the coupling of a substituted phenol with an N-substituted 2-chloroacetamide.[1]

Proposed Synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide

A plausible and efficient synthesis route would involve a nucleophilic substitution reaction between phenoxide and N-(3-fluorophenyl)-2-chloroacetamide.

Step 1: Synthesis of N-(3-fluorophenyl)-2-chloroacetamide

This intermediate can be prepared by the reaction of 3-fluoroaniline with chloroacetyl chloride in the presence of a suitable base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Step 2: Synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide

The final compound is synthesized by the reaction of phenol with N-(3-fluorophenyl)-2-chloroacetamide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or acetonitrile. The reaction is typically heated to drive it to completion.

A similar synthetic methodology has been successfully employed for the synthesis of N-(3-Fluorophenyl)-2-(4-formylphenoxy)acetamide.[6]

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Prospective Therapeutic Applications

Based on the extensive literature on phenoxyacetamide derivatives, N-(3-fluorophenyl)-2-phenoxyacetamide holds potential in several therapeutic areas.

Oncology

The phenoxyacetamide scaffold is present in numerous compounds with demonstrated anticancer activity.[5][7][8][9] For instance, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines.[9] Notably, the presence of a nitro group on the N-phenyl ring enhanced cytotoxic effects.[9]

Furthermore, a complex derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, has been identified as a potent and selective Aurora Kinase B (AURKB) inhibitor.[10][11] AURKB is a crucial regulator of mitosis, and its overexpression is a hallmark of many cancers, making it a promising therapeutic target.[10][11] The presence of the N-(3-fluorophenyl)acetamide moiety in this active compound suggests that our core molecule of interest may also possess kinase inhibitory properties.

Infectious Diseases

Phenoxyacetamide derivatives have also been explored for their potential in treating infectious diseases.

  • Antitubercular Activity: A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have demonstrated potent activity against Mycobacterium tuberculosis H37Rv, with some derivatives showing efficacy against rifampin-resistant strains.[4][12]

  • Antibacterial Activity: N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and evaluated for their in vitro antibacterial activities against various Xanthomonas species.[13] Additionally, other fluorinated N-(phenyl)-2-(3-morpholin-4-yl-phenoxy)-acetamide derivatives have been synthesized and tested for their antibacterial properties.[14]

Anti-inflammatory and Analgesic Potential

The cyclooxygenase (COX) enzymes are key targets for anti-inflammatory and analgesic drugs. Substituted phenoxy acetamide derivatives have been developed and tested for their analgesic, anti-inflammatory, and antipyretic properties, with some exhibiting COX-2 inhibitory activity.[3][5]

Postulated Mechanism of Action: A Focus on Kinase Inhibition

Given the discovery of a potent Aurora Kinase B inhibitor containing the N-(3-fluorophenyl)acetamide scaffold, a primary hypothesis for the mechanism of action of N-(3-fluorophenyl)-2-phenoxyacetamide is the inhibition of protein kinases.[10][11] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a common feature in many diseases, particularly cancer.

The phenoxyacetamide scaffold can act as a versatile backbone for designing kinase inhibitors, with the various substituents on the phenyl and phenoxy rings influencing target specificity and potency. The 3-fluorophenyl group, in particular, can engage in specific interactions within the ATP-binding pocket of kinases.

Below is a conceptual signaling pathway illustrating the potential role of N-(3-fluorophenyl)-2-phenoxyacetamide as a kinase inhibitor in a cancer context.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Aurora_Kinase_B Aurora Kinase B Signaling_Cascade->Aurora_Kinase_B Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Aurora_Kinase_B->Cell_Cycle_Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Cell_Cycle_Progression->Apoptosis_Inhibition N_3_F_2_PA N-(3-fluorophenyl)-2-phenoxyacetamide N_3_F_2_PA->Aurora_Kinase_B

Caption: Postulated mechanism of action via Aurora Kinase B inhibition.

A Roadmap for Investigation: Experimental Protocols

To systematically evaluate the therapeutic potential of N-(3-fluorophenyl)-2-phenoxyacetamide, a tiered approach involving in vitro and in vivo assays is recommended.

In Vitro Evaluation

A. Cytotoxicity Screening (MTS Assay)

This initial screen will determine the compound's effect on cancer cell viability.

  • Protocol:

    • Cell Plating: Plate cancer cell lines (e.g., MCF-7, PC3, HepG2) in 96-well plates and incubate for 24 hours.

    • Compound Treatment: Treat cells with serial dilutions of N-(3-fluorophenyl)-2-phenoxyacetamide and a vehicle control.

    • Incubation: Incubate for 48-72 hours.

    • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

    • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

    • Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).[12]

B. Kinase Inhibition Assay

This assay will directly measure the inhibitory activity of the compound against a panel of kinases, including Aurora Kinase B.

  • Protocol:

    • Assay Components: Combine the purified kinase, a suitable substrate, ATP, and various concentrations of N-(3-fluorophenyl)-2-phenoxyacetamide in a microplate.

    • Reaction Initiation: Initiate the kinase reaction by adding one of the components (e.g., ATP).

    • Incubation: Allow the reaction to proceed for a defined time at a specific temperature.

    • Detection: Measure the extent of substrate phosphorylation using a suitable method (e.g., radiometric or fluorescence-based).

    • IC50 Determination: Calculate the IC50 value from a dose-response curve.[1]

C. Antitubercular Activity Assay (Microdilution Method)

This assay will determine the minimum inhibitory concentration (MIC) against M. tuberculosis.

  • Protocol:

    • Compound Preparation: Prepare serial dilutions of N-(3-fluorophenyl)-2-phenoxyacetamide in a 96-well plate.

    • Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis H37Rv.

    • Inoculation: Add the bacterial suspension to each well.

    • Incubation: Incubate the plates at 37°C.

    • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[4][12]

Proposed Drug Discovery and Development Workflow

The following workflow outlines a logical progression for the investigation of N-(3-fluorophenyl)-2-phenoxyacetamide.

G cluster_0 Phase 1: Discovery & In Vitro Evaluation cluster_1 Phase 2: Lead Optimization & Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Preclinical Development Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS, IR, HPLC) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (IC50 Determination) Characterization->Cytotoxicity Kinase_Assay Kinase Inhibition Panel Characterization->Kinase_Assay Antimicrobial_Assay Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial_Assay SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR Kinase_Assay->SAR Antimicrobial_Assay->SAR ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) SAR->ADME Mechanism Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) ADME->Mechanism PK Pharmacokinetic (PK) Studies Mechanism->PK Efficacy In Vivo Efficacy Models (e.g., Xenograft Models) PK->Efficacy Toxicity Preliminary Toxicity Studies Efficacy->Toxicity Preclinical_Candidate Selection of Preclinical Candidate Toxicity->Preclinical_Candidate

Caption: Proposed workflow for the development of N-(3-fluorophenyl)-2-phenoxyacetamide.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenoxyacetamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[1]

  • N-phenyl Ring: The substitution on this ring significantly impacts activity. For example, electron-withdrawing groups like nitro groups have been shown to enhance anticancer and antitubercular activity.[9][12] The 3-fluoro substituent in our compound of interest is expected to influence its electronic properties and binding interactions.

  • Phenoxy Ring: Modifications to this ring can also modulate activity and selectivity.

A systematic SAR study, involving the synthesis and evaluation of analogs with different substituents on both rings, will be crucial for optimizing the therapeutic potential of N-(3-fluorophenyl)-2-phenoxyacetamide.

G cluster_0 Core Scaffold cluster_1 Modification Sites cluster_2 Properties to Optimize Scaffold N-(phenyl)-2-phenoxyacetamide R1 N-phenyl Ring (R1) Scaffold->R1 R2 Phenoxy Ring (R2) Scaffold->R2 Potency Potency R1->Potency Selectivity Selectivity R1->Selectivity ADME ADME Properties R1->ADME R2->Potency R2->Selectivity R2->ADME

Caption: Logical relationship in SAR studies of phenoxyacetamide derivatives.

Conclusion and Future Directions

N-(3-fluorophenyl)-2-phenoxyacetamide represents a promising starting point for the development of novel therapeutic agents. Its structural similarity to compounds with established anticancer, antimicrobial, and anti-inflammatory activities provides a strong rationale for its investigation. The proposed roadmap, starting with synthesis and in vitro screening, followed by lead optimization and in vivo evaluation, offers a clear path forward. Future research should focus on elucidating its precise mechanism of action, exploring its full therapeutic potential through broad biological screening, and optimizing its properties through systematic SAR studies. The versatility of the phenoxyacetamide scaffold suggests that N-(3-fluorophenyl)-2-phenoxyacetamide could be a valuable addition to the medicinal chemist's toolkit in the quest for new and effective drugs.

References

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  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38743950/]
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Introduction: The Phenoxyacetamide Scaffold as a Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of N-(3-fluorophenyl)-2-phenoxyacetamide Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

The phenoxyacetamide scaffold has emerged as a "privileged structure" in medicinal chemistry, a core molecular framework that demonstrates a remarkable capacity to bind to a diverse range of biological targets. This versatility has positioned it as a fruitful starting point for the development of novel therapeutic agents across multiple disease areas. The incorporation of an N-(3-fluorophenyl) moiety often enhances metabolic stability and modulates binding affinity, making this specific subclass of derivatives a subject of intense investigation.

This technical guide provides a comprehensive, in-depth analysis of the known mechanisms of action for N-(3-fluorophenyl)-2-phenoxyacetamide derivatives and their close analogs. Moving beyond a simple catalog of activities, this document synthesizes findings from preclinical and discovery-phase research to explain the causality behind their biological effects. We will explore their roles as kinase inhibitors in oncology, their potency against infectious agents, and their modulation of key enzymes in neuropharmacology, providing both high-level mechanistic insights and detailed experimental protocols for their characterization.

Part I: Core Mechanism of Action in Oncology — A Multi-Pronged Attack on Cancer Proliferation

The most well-defined mechanisms for this class of compounds lie within oncology, where they have been identified as potent inhibitors of several key enzymes that drive tumorigenesis and cell cycle deregulation.

Selective Inhibition of Aurora Kinase B (AURKB)

Aurora Kinase B is a critical serine/threonine kinase and a core component of the Chromosomal Passenger Complex (CPC), which ensures the fidelity of cell division.[1] Its overexpression is a common feature in many aggressive human cancers, making it a high-value therapeutic target.[1][2]

A landmark discovery identified a specific derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide , as a potent and selective, orally active AURKB inhibitor.[2] Unlike many kinase inhibitors that compete with ATP, this class of compounds has been explored for non-ATP competitive binding, offering a potential advantage in selectivity and overcoming resistance.[2] Inhibition of AURKB disrupts mitotic progression, leading to failed cytokinesis, polyploidy, and ultimately, apoptotic cell death in cancer cells.

Signaling Pathway: Role of Aurora Kinase B in Mitosis

AURKB_Pathway cluster_CPC Chromosomal Passenger Complex (CPC) AURKB Aurora Kinase B (Enzymatic Core) INCENP INCENP Chromosome Chromosome Condensation AURKB->Chromosome Kinetochore Kinetochore-Microtubule Attachment AURKB->Kinetochore Cytokinesis Cytokinesis AURKB->Cytokinesis Survivin Survivin Borealin Borealin Inhibitor N-(3-fluorophenyl)-2- phenoxyacetamide Derivative Inhibitor->AURKB Inhibition

Caption: AURKB, as part of the CPC, regulates key mitotic events.

Inhibition of BCR-ABL1 Kinase in Chronic Myeloid Leukemia (CML)

The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that is the pathogenic driver of CML.[3] Virtual screening and subsequent synthesis have identified N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives, including a 3-fluorophenoxy variant, as novel BCR-ABL1 inhibitors.[3]

These compounds inhibit BCR-ABL-dependent signaling pathways, leading to a reduction in the proliferation of CML cells.[3] A key finding was the powerful synergistic anti-proliferative and pro-apoptotic effects observed when these derivatives were combined with the allosteric inhibitor asciminib, suggesting a complementary mechanism of action and a promising strategy to overcome drug resistance.[3]

Modulation of Other Key Cancer Targets: DOT1L and PARP-1

Beyond direct kinase inhibition, the phenoxyacetamide scaffold has shown potential in modulating other critical cancer-related enzymes.

  • DOT1L Inhibition: Dot1-like protein (DOT1L) is a histone methyltransferase implicated in mixed lineage leukemia (MLL). Hierarchical docking and molecular dynamics simulations have identified phenoxyacetamide derivatives as novel DOT1L inhibitors, highlighting their potential to act through epigenetic mechanisms.[4]

  • PARP-1 Inhibition and Apoptosis Induction: Novel phenoxyacetamide derivatives have been synthesized and shown to be potent inducers of apoptosis in hepatocellular carcinoma cells (HepG2). This effect is linked to the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[5]

Part II: Mechanism of Action in Infectious Diseases

The structural features of N-(3-fluorophenyl)-2-phenoxyacetamide derivatives also confer significant activity against various pathogens, most notably Mycobacterium tuberculosis.

Potent Antitubercular Activity

A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives demonstrated potent activity against the H37Rv strain of M. tuberculosis.[6] The presence of electron-withdrawing groups, such as the fluoro and nitro moieties, appears crucial for this antimicrobial effect.[7] While the precise molecular target is still an area of active research, the low Minimum Inhibitory Concentration (MIC) values establish this scaffold as a promising starting point for developing new, affordable antitubercular agents.[6]

Table 1: In Vitro Antitubercular Activity of Selected Derivatives

Compound ID Substitution MIC against M. tuberculosis H37Rv (µg/mL)
3m N-(4-trifluoromethoxyphenyl) 4[6]
- Rifampin-resistant M. tb 261 4[6]
Various Other N-phenylacetamide derivatives 4 - 64[6]

Data synthesized from the study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.[6]

Broad-Spectrum Antibacterial and Antileishmanial Effects
  • Antibacterial Action: Related N-phenylacetamide derivatives have been evaluated against various plant-pathogenic bacteria, such as Xanthomonas oryzae. Scanning electron microscopy revealed that a lead compound induced rupture of the bacterial cell membrane, suggesting a mechanism that disrupts cellular integrity.[8]

  • Antileishmanial Activity: N-phenyl-2-phenoxyacetamides derived from carvacrol, including the N-(3-fluorophenyl) derivative (Compound 8) , have been synthesized and tested against Leishmania braziliensis. These compounds showed significant antileishmanial activity with low cytotoxicity to host macrophages, outperforming their precursor molecules.[9]

Part III: Neuropharmacological Mechanisms — Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can increase neurotransmitter levels, forming the basis for many antidepressant therapies.[10]

Studies on a series of 2-phenoxyacetamide analogues revealed them to be potent and selective inhibitors of both MAO-A and MAO-B.[10] The inhibitory activity was confirmed in both isolated enzyme assays and in living cell lysates, establishing this scaffold's potential for development into novel treatments for depression and other neurological disorders.[10]

Diagram: Mechanism of MAO Inhibition

MAO_Inhibition Monoamine Monoamine (e.g., Serotonin) MAO Monoamine Oxidase (MAO) Monoamine->MAO Metabolized by Metabolite Inactive Metabolite MAO->Metabolite Inhibitor Phenoxyacetamide Derivative Inhibitor->MAO Inhibits

Caption: MAO inhibitors prevent the breakdown of neurotransmitters.

Part IV: Experimental Methodologies for Characterization

The validation of a compound's mechanism of action relies on robust and reproducible experimental protocols. The following sections detail standardized workflows for the synthesis and biological evaluation of these derivatives.

Protocol: Generalized Synthesis of N-phenyl-2-phenoxyacetamide Derivatives

This protocol describes a common synthetic route via the Williamson ether synthesis. The choice of a substituted phenol and an N-substituted 2-chloroacetamide allows for the creation of a diverse library of compounds.[11]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, combine the substituted phenol (1 equivalent), the desired N-(3-fluorophenyl)-2-chloroacetamide (1 equivalent), and potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add a suitable solvent, such as acetone, to the flask.

  • Reflux: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by crystallization or column chromatography to yield the final N-(3-fluorophenyl)-2-phenoxyacetamide derivative.[6][11]

Workflow: Synthesis of Phenoxyacetamide Derivatives

Synthesis_Workflow Start Starting Materials: - Substituted Phenol - N-(3-fluorophenyl)-2-chloroacetamide - K2CO3, Acetone Reaction Williamson Ether Synthesis (Reflux) Start->Reaction TLC Monitor by TLC Reaction->TLC Check Progress Workup Filtration & Solvent Evaporation Reaction->Workup On Completion TLC->Reaction Purification Purification (Crystallization or Chromatography) Workup->Purification Product Final Product: N-(3-fluorophenyl)-2- phenoxyacetamide Derivative Purification->Product

Caption: General workflow for synthesis of target compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in a cytotoxicity assay, providing an IC50 value (the concentration at which 50% of cell growth is inhibited).[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of desired concentrations.

  • Treatment: Add the diluted compounds to the appropriate wells. Include wells for a negative control (vehicle only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results and calculate the IC50 value using non-linear regression analysis.[5]

Part V: Structure-Activity Relationship (SAR) Insights

Analysis across multiple studies reveals key structural features that govern the biological activity of these compounds.

  • Role of Halogens: The presence and position of halogens, such as the fluorine at the 3-position of the N-phenyl ring, are critical. Halogens can modulate lipophilicity, improve metabolic stability, and form key halogen bonds within target protein binding pockets.

  • Electron-Withdrawing Groups: The addition of other electron-withdrawing groups, such as a nitro group on the phenoxy ring, often enhances antimicrobial and cytotoxic effects.[7]

  • Flexibility of the Ether Linkage: The phenoxy-acetamide core provides an optimal degree of conformational flexibility, allowing the two aromatic rings to orient themselves effectively within diverse binding sites.

Diagram: Key SAR Insights

Caption: Key structural features influencing biological activity.

Conclusion and Future Directions

The N-(3-fluorophenyl)-2-phenoxyacetamide scaffold is a demonstrably versatile and powerful platform for drug discovery. Its derivatives have confirmed mechanisms of action against critical targets in oncology, infectious disease, and neurology. The accumulated evidence strongly supports the "privileged" status of this structure.

Future research should focus on:

  • Target Selectivity: Optimizing substituents to enhance selectivity for a single target (e.g., AURKB vs. MAO-B) to minimize off-target effects.

  • Pharmacokinetic Profiling: Moving beyond in vitro assays to conduct in vivo studies on lead compounds to assess their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Elucidation of Novel Targets: Using chemoproteomics and other unbiased screening methods to identify novel binding partners and expand the therapeutic potential of this remarkable chemical class.

References

  • Title: Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Source: MDPI. URL: [Link]

  • Title: Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Source: PubMed. URL: [Link]

  • Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Source: PubMed. URL: [Link]

  • Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives. Source: Semantic Scholar. URL: [Link]

  • Title: Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.
  • Title: Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Source: MDPI. URL: [Link]

  • Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Source: MDPI. URL: [Link]

  • Title: Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Source: PMC. URL: [Link]

  • Title: Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol. Source: PMC. URL: [Link]

  • Title: Identification of phenoxyacetamide derivatives as novel DOT1L inhibitors via docking screening and molecular dynamics simulation. Source: PubMed. URL: [Link]

  • Title: An Overview of New Acetamide Derivatives in COX-II Inhibitors. Source: Galaxy Publication. URL: [Link]

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The Strategic Fluorination of Phenoxyacetamide Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenoxyacetamide scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] The strategic incorporation of fluorine into this scaffold has proven to be a powerful approach to modulate and enhance its pharmacological properties. This in-depth technical guide provides a comprehensive overview of fluorinated phenoxyacetamide compounds for researchers, scientists, and drug development professionals. We will explore the rationale behind fluorination in drug design, delve into synthetic methodologies, analyze structure-activity relationships (SAR), and provide detailed protocols for the biological evaluation of these promising compounds.

Introduction: The Phenoxyacetamide Scaffold and the Power of Fluorine

The phenoxyacetamide core is a versatile framework found in numerous biologically active molecules. Its derivatives have shown a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[1][2][3] The adaptability of this scaffold allows for substitutions at various positions, enabling fine-tuning of its physicochemical and pharmacokinetic properties.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize molecular properties.[4] Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[4][5] Consequently, the fluorination of the phenoxyacetamide scaffold presents a compelling avenue for the development of novel therapeutics with enhanced efficacy and safety profiles.

Synthetic Methodologies for Fluorinated Phenoxyacetamide Derivatives

The synthesis of fluorinated phenoxyacetamide derivatives typically involves the coupling of a fluorinated phenol with an appropriate N-substituted 2-chloroacetamide or by introducing fluorine into the phenoxyacetamide scaffold at a later stage. A common and versatile method is the Williamson ether synthesis.[6]

General Synthetic Workflow: Williamson Ether Synthesis

A prevalent method for synthesizing phenoxyacetamide derivatives involves the reaction of a substituted phenol with an N-substituted 2-chloroacetamide in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone or DMF.[1]

Diagram: General Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product A Fluorinated Phenol C Base (e.g., K2CO3) Solvent (e.g., Acetone/DMF) A->C B N-substituted-2-chloroacetamide B->C D Fluorinated Phenoxyacetamide C->D Williamson Ether Synthesis

Caption: General workflow for the synthesis of fluorinated phenoxyacetamide derivatives.

Experimental Protocol: Synthesis of a Fluorinated Phenoxyacetamide Derivative

This protocol provides a representative example of the synthesis of a fluorinated phenoxyacetamide derivative.

Materials:

  • 4-Fluorophenol

  • 2-Chloro-N-phenylacetamide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloro-N-phenylacetamide (1.0 eq) to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired fluorinated phenoxyacetamide.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the phenoxyacetamide scaffold and the strategic placement of fluorine atoms have provided valuable insights into the structural requirements for various biological activities.

Anticancer Activity

Fluorinated phenoxyacetamide derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of protein kinases.[7][8]

Table 1: SAR of Fluorinated Phenoxyacetamide Derivatives as Anticancer Agents

Compound IDR1 (Phenoxy Ring)R2 (Amide)Target/Cell LineIC₅₀ (µM)Reference
1a 4-F4-NO₂-phenylPC3 (Prostate)52[9]
1b 4-F3-NO₂-phenylPC3 (Prostate)80[9]
1c 4-F4-OCH₃-phenylPC3 (Prostate)>100[9]
2a 3-F, 4-OCH₃3,4,5-trimethoxyphenylMCF-7 (Breast)0.095[10]
2b 3-OH, 4-OCH₃3,4,5-trimethoxyphenylMCF-7 (Breast)0.075[10]

Analysis: The data suggests that electron-withdrawing groups, such as a nitro group on the N-phenyl ring, can enhance cytotoxic activity against prostate cancer cells compared to electron-donating groups like methoxy.[9] In another series, the position of the fluorine atom on the phenoxy ring influences the activity against breast cancer cells, with the 3-fluoro-4-methoxy substitution showing high potency.[10]

Antimicrobial Activity

The introduction of fluorine into the phenoxyacetamide scaffold has also led to the development of potent antimicrobial agents.

Table 2: SAR of Fluorinated Phenoxyacetamide Derivatives as Antimicrobial Agents

Compound IDR1 (Phenoxy Ring)R2 (Amide)OrganismMIC (µg/mL)Reference
3a 2,4-di-F4-CH₃-phenylS. aureus15.62[11]
3b 4-F3-Cl-phenylS. aureus31.25[8]
3c 4-F2-pyridylS. aureus0.9 (µM)[8]
4a 2,4-di-F4-CH₃-phenylC. albicans15.62[11]

Analysis: The position and number of fluorine substitutions on the phenoxy ring, as well as the nature of the substituent on the amide nitrogen, play a crucial role in determining the antimicrobial spectrum and potency. For instance, di-fluoro substitution on the phenoxy ring appears beneficial for activity against both S. aureus and C. albicans.[11]

Key Experimental Protocols

To facilitate further research and development in this area, we provide detailed, step-by-step protocols for key in vitro assays.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of fluorinated phenoxyacetamide compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][12][13]

Diagram: MTT Assay Workflow

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of fluorinated phenoxyacetamide B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Sources

Chemical stability profile of N-(3-fluorophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Stability Profile of N-(3-fluorophenyl)-2-phenoxyacetamide

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of N-(3-fluorophenyl)-2-phenoxyacetamide, a representative molecule containing key functional groups pertinent to modern drug discovery. As the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, this document outlines the scientific rationale and detailed protocols for a robust forced degradation study. We will explore the molecule's structural liabilities, establish detailed experimental workflows for stress testing, and discuss the analytical methodologies required to identify and quantify degradation products. This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the safety, efficacy, and quality of pharmaceutical candidates through rigorous chemical stability assessment, in alignment with global regulatory standards such as the ICH guidelines.[1][2][3][4][5]

Introduction: The Imperative of Chemical Stability

The journey of a new chemical entity (NCE) from laboratory discovery to a marketed pharmaceutical product is contingent upon a thorough understanding of its chemical properties. Among the most critical of these is its intrinsic chemical stability. A stability profile provides essential information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] This information is not merely a regulatory formality; it is fundamental to the development of safe, effective, and reliable medicines.[6][7]

Forced degradation, or stress testing, is the cornerstone of this evaluation. By subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[8][9] The International Council for Harmonisation (ICH) guidelines, specifically Q1A and Q1B, provide the regulatory framework for these studies, which are a prerequisite for filing an Investigational New Drug (IND) or New Drug Application (NDA).[1][8][10]

This guide focuses on N-(3-fluorophenyl)-2-phenoxyacetamide, a molecule featuring an amide linkage, an ether bond, and fluorinated aromatic rings—motifs common in contemporary medicinal chemistry. Its stability profile serves as an instructive model for a wide range of similar NCEs.

Molecular Structure Analysis and Potential Liabilities

A proactive analysis of the molecular structure of N-(3-fluorophenyl)-2-phenoxyacetamide is the first step in designing a meaningful stability study. By identifying the most chemically labile sites, we can anticipate potential degradation pathways and tailor our experimental design accordingly.

N-(3-fluorophenyl)-2-phenoxyacetamide

  • Amide Linkage: The amide bond is the most prominent functional group and a primary site for potential hydrolysis. Under both acidic and basic conditions, this bond can be cleaved to yield 3-fluoroaniline and 2-phenoxyacetic acid. The rate and extent of this degradation are critical parameters to determine.[11]

  • Ether Linkage: The phenoxy-acetamide ether bond is generally more stable than the amide bond but can be susceptible to cleavage under harsh acidic or oxidative conditions.

  • Aromatic Rings: The two aromatic rings (the 3-fluorophenyl ring and the phenyl ring of the phenoxy group) are potential sites for oxidative or photolytic reactions. Hydroxylation of the aromatic rings is a common degradation pathway for many pharmaceuticals under oxidative stress.[12] The presence of the fluorine atom can influence the electronic properties and, consequently, the reactivity of the phenyl ring to which it is attached.[13][14]

Understanding these potential liabilities allows us to select appropriate stress conditions and analytical techniques to ensure all significant degradants are detected.

Forced Degradation: A Methodological Framework

The objective of forced degradation is to achieve a target degradation of 5-20% of the parent drug substance.[7] This level of degradation is sufficient to produce and detect primary degradation products without being so excessive that it leads to complex secondary or tertiary degradants, which may not be relevant to formal stability studies.

The following diagram illustrates the logical workflow for conducting a comprehensive forced degradation study.

G cluster_prep Phase 1: Preparation & Planning cluster_execution Phase 2: Stress Condition Execution cluster_analysis Phase 3: Analysis & Elucidation cluster_reporting Phase 4: Reporting & Application A API Characterization (N-(3-fluorophenyl)-2-phenoxyacetamide) B Structural Liability Analysis A->B C Protocol Design (ICH Q1A/Q1B) B->C D Acid Hydrolysis (e.g., 0.1M HCl) C->D E Base Hydrolysis (e.g., 0.1M NaOH) F Oxidation (e.g., 3% H2O2) G Thermal Stress (e.g., 80°C) H Photolytic Stress (ICH Q1B exposure) J Analyze Stressed Samples H->J I Develop & Validate Stability-Indicating Method (e.g., RP-HPLC) I->J K Peak Purity Analysis (PDA Detector) J->K L Mass Balance Calculation K->L M Structure Elucidation of Degradants (LC-MS/MS, NMR) L->M N Summarize Degradation Profile M->N O Propose Degradation Pathways N->O P Inform Formulation & Packaging Development O->P

Caption: Workflow for a Forced Degradation Study.

Experimental Protocols

The following protocols are designed as a starting point. The concentrations of reagents, temperatures, and exposure times should be adjusted to achieve the target degradation. Each experiment must include a control sample (drug substance dissolved in the same solvent system but without the stress agent) kept at ambient temperature.

Protocol 1: Acidic and Basic Hydrolysis

  • Preparation: Prepare a stock solution of N-(3-fluorophenyl)-2-phenoxyacetamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Stress: Transfer 1 mL of the stock solution into a vial and add 1 mL of 0.1 M HCl.[9]

  • Base Stress: Transfer 1 mL of the stock solution into a separate vial and add 1 mL of 0.1 M NaOH.[9]

  • Reaction: Heat the vials at a controlled temperature (e.g., 60°C) and withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the aliquots. For the acid-stressed sample, add an equimolar amount of NaOH. For the base-stressed sample, add an equimolar amount of HCl.

  • Analysis: Dilute the quenched samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL stock solution of the drug substance as described above.

  • Oxidative Stress: Transfer 1 mL of the stock solution into a vial and add 1 mL of 3% hydrogen peroxide (H₂O₂).[7]

  • Reaction: Keep the vial at room temperature, protected from light, and withdraw aliquots at predetermined time points. The reaction is typically slower than hydrolysis and may require longer monitoring (e.g., up to 7 days).[7]

  • Analysis: Dilute the samples directly for HPLC analysis. No quenching step is typically required, but it should be confirmed that the peroxide does not interfere with the analysis.

Protocol 3: Thermal Degradation

  • Preparation: Place a known quantity of the solid drug substance in a vial. For solution-state analysis, prepare a 1 mg/mL solution in a suitable solvent.

  • Thermal Stress: Place the vial in a calibrated oven at an elevated temperature (e.g., 80°C, typically in 10°C increments above the accelerated stability condition).[7][9]

  • Sampling: For solid-state testing, withdraw the entire vial at specified time points. For solution-state testing, withdraw aliquots.

  • Analysis: For the solid sample, dissolve it in a suitable solvent to the target concentration. Analyze all samples by HPLC.

Protocol 4: Photodegradation

  • Regulatory Standard: This protocol must adhere to ICH Q1B guidelines.[10][15] The drug substance should be exposed to an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[16]

  • Preparation: Spread a thin layer of the solid drug substance in a chemically inert, transparent dish (e.g., a quartz dish). Prepare a parallel sample in a dish wrapped in aluminum foil to serve as a dark control.

  • Exposure: Place the samples in a calibrated photostability chamber equipped with a light source that meets ICH Q1B Option 1 or 2 specifications (e.g., a Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[16]

  • Sampling and Analysis: Upon completion of the exposure, collect the samples, dissolve them to a target concentration, and analyze by HPLC. Compare the results of the exposed sample to the dark control to differentiate between photolytic and thermal degradation.

Analytical Method and Data Interpretation

A validated stability-indicating analytical method is essential to separate the parent compound from all process impurities and degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV-Visible Photodiode Array (PDA) detector is the workhorse for this analysis.[17] The PDA detector is crucial for assessing peak purity, which helps ensure that a chromatographic peak corresponds to a single component.

Data Presentation

The results of the forced degradation studies should be summarized to provide a clear overview of the drug substance's stability profile.

Table 1: Hypothetical Forced Degradation Summary for N-(3-fluorophenyl)-2-phenoxyacetamide

Stress ConditionTime (hours)Parent Remaining (%)No. of DegradantsMajor Degradant Peak Area (%)Mass Balance (%)
Control 4899.80-100.1
0.1 M HCl 2485.22D1: 10.599.5
0.1 M NaOH 882.72D1: 12.899.2
3% H₂O₂ 4891.53D3: 4.198.9
Thermal (80°C, Solid) 4898.91D4: 0.899.7
Photolytic (ICH Q1B) -94.32D5: 3.299.1

Mass balance is calculated as: [(% Assay of Parent) + (Sum of % Area of all Degradants)] / (% Assay of Control) x 100. A mass balance between 95-105% is generally considered acceptable and indicates that all major degradation products are being detected.

Predicted Degradation Pathways

Based on the structural analysis and chemical principles, the primary degradation pathways for N-(3-fluorophenyl)-2-phenoxyacetamide can be predicted. The following diagram illustrates the most likely hydrolytic cleavage. Structure elucidation of the observed degradants using techniques like LC-MS/MS and NMR would be required for definitive confirmation.

G Parent N-(3-fluorophenyl)-2-phenoxyacetamide (Parent Molecule) Parent->invis1 Acid/Base Hydrolysis (Cleavage of Amide Bond) Deg1 3-Fluoroaniline (Degradant D1a) Deg2 2-Phenoxyacetic Acid (Degradant D1b) invis1->Deg1 invis1->Deg2

Caption: Predicted Hydrolytic Degradation Pathway.

Conclusion and Forward-Looking Strategy

This guide presents a systematic and scientifically grounded approach to characterizing the chemical stability profile of N-(3-fluorophenyl)-2-phenoxyacetamide. By integrating structural analysis with robust forced degradation protocols and validated analytical methods, a comprehensive understanding of the molecule's intrinsic stability can be achieved. The data generated from these studies are not only a regulatory necessity but also provide invaluable insights that guide the development of stable formulations, define appropriate storage conditions and packaging, and ultimately ensure the delivery of a high-quality, safe, and effective medication to patients. The principles and methodologies detailed herein serve as a reliable template for the stability assessment of a wide array of NCEs in the pharmaceutical development pipeline.

References

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. 1

  • ICH Q1 guideline on stability testing of drug substances and drug products. 2

  • ICH Guidelines: Drug Stability Testing Essentials. 3

  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing. 4

  • ICH guideline for stability testing. 5

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. 18

  • Forced degradation and impurity profiling. 8

  • Hydrolysis of 3 under acidic conditions. 19

  • N-(3-fluorophenyl)-2-{4-[(propan-2-yl)sulfamoyl]phenoxy}acetamide. 20

  • n-(3-cl-4-fluorophenyl)-2-((4-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide. 21

  • Stability Indicating Forced Degradation Studies. 9

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. 22

  • 2-(4-fluorophenoxy)-N-(3-fluorophenyl)acetamide. 23

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. 6

  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. 7

  • N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide Safety Data Sheet. 24

  • Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. 25

  • A copper-catalyzed oxidative cross-coupling of propiophenones with acetophenones. 26

  • ICH HARMONISED TRIPARTITE GUIDELINE STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. 10

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. 27

  • Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. 28

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. 13

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. 14

  • Simultaneous determination of degradation products of nonylphenol polyethoxylates and their halogenated derivatives by solid-phase extraction and gas chromatography-tandem mass spectrometry after trimethylsilyation. 29

  • Kinetics of Oxidation of 3-Benzoylpropionic Acid by N-Bromoacetamide in Aqueous Acetic Acid Medium. 30

  • Photostability Testing. 16

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. 17

  • High-performance liquid chromatographic separation of the N- and S-oxides of fluphenazine and fluphenazine decanoate. 31

  • Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer. 32

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. 33

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. 34

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. 11

  • ICH guideline for photostability testing: aspects and directions for use. 15

  • Acetamide, N-[(3-fluorophenyl)phenylmethyl]-. 35

  • Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry. 36

  • Analysis of Thermal Degradation of bis(2-phenylpyridine) (acetylacetonate)iridium (III) (Ir(ppy)2(acac)) Using Spectroelectrochemistry. 37

  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. 12

  • Synthesis and thermal degradation kinetics of poly(propyltri(phenylethynyl)) silane. 38

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N-(3-fluorophenyl)-2-phenoxyacetamide as a lead compound in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(3-fluorophenyl)-2-phenoxyacetamide in Modern Drug Discovery

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) has necessitated a paradigm shift in drug discovery, moving away from traditional bactericidal agents toward anti-virulence strategies. Within this landscape, N-(3-fluorophenyl)-2-phenoxyacetamide (CAS: 303989-18-6), hereafter referred to as 3F-PAA , has emerged as a highly privileged lead compound and chemical scaffold[1].

Unlike conventional antibiotics that target essential bacterial survival mechanisms (thereby exerting high selective pressure for resistance), 3F-PAA and its structural analogs disarm pathogens by inhibiting the Type III Secretion System (T3SS)[2][3]. Furthermore, the unique stereoelectronic properties of the 3-fluorophenyl moiety make this compound a versatile building block for synthesizing complex antimalarial agents[4]. This whitepaper provides a comprehensive technical analysis of 3F-PAA, detailing its mechanisms of action, summarizing quantitative efficacy data, and outlining self-validating experimental protocols for its evaluation.

Chemical Architecture & Structural Rationale

3F-PAA (Molecular Weight: 245.25 g/mol ; SMILES: FC1=CC(NC(COC2=CC=CC=C2)=O)=CC=C1) is characterized by a phenoxy group linked via an acetamide bridge to a fluorinated phenyl ring[1][5].

From a medicinal chemistry perspective, this scaffold is highly modifiable during hit-to-lead optimization[6]. The incorporation of the fluorine atom at the meta-position serves several critical functions:

  • Dipole Moment Modulation: Fluorine substitution enhances the molecular dipole moment, improving orientation-dependent interactions within the target protein's binding pocket[7].

  • Isosteric Replacement: The fluorine atom acts as a bioisostere for hydrogen or hydroxyl groups, increasing metabolic stability against oxidative degradation while maintaining a small van der Waals radius.

  • π−π Stacking: The electron-withdrawing nature of fluorine modulates the electron density of the phenyl ring, strengthening π−π interactions with aromatic residues (e.g., Phenylalanine) in the target binding site[7].

Primary Therapeutic Axis: Anti-Virulence via T3SS Inhibition

Mechanism of Action

The Type III Secretion System (T3SS) is a macromolecular "molecular syringe" utilized by Gram-negative pathogens, notably Pseudomonas aeruginosa, to inject effector toxins (ExoS, ExoT, ExoU, ExoY) directly into host immune cells, leading to rapid necrotic or apoptotic cell death[8][9].

Phenoxyacetamides, including 3F-PAA analogs, are the only known class of small molecules that block both the secretion and translocation of these effectors by directly targeting PscF , the major structural subunit of the T3SS needle[2][8]. Mutational profiling confirms this causality: bacterial strains harboring specific amino acid substitutions in the pscF gene (e.g., I63T, V62I) exhibit resistance to phenoxyacetamides, validating PscF as the direct molecular target[6][9]. By binding to PscF monomers in the bacterial cytosol, 3F-PAA prevents their multimerization, thereby aborting the assembly of the injectisome[8][10].

T3SS_Pathway Bact P. aeruginosa (Cytosol) PscF PscF Monomers Bact->PscF Synthesis Needle T3SS Needle Assembly PscF->Needle Polymerization Host Host Cell (Intoxication) Needle->Host Effector Translocation (ExoS, ExoU) Inhibitor 3F-PAA (Phenoxyacetamide) Inhibitor->PscF Binds & Prevents Multimerization

Fig 1. Mechanism of action of 3F-PAA targeting the T3SS PscF needle protein.

Quantitative Efficacy Data

The potency of phenoxyacetamide derivatives is typically evaluated across multiple orthogonal assays to ensure both biochemical inhibition and functional host protection[2][3].

Assay TypeBiological ReadoutTarget/MarkerTypical IC₅₀ RangeCytotoxicity (CC₅₀)
Primary Secretion Enzymatic CleavageExoS-β-Lactamase fusion0.8 µM – 15.0 µM> 100 µM
Translocation Split LuciferasePopD / NanoLuc~8.0 µM> 100 µM
Host Protection LDH ReleaseExoU-induced Necrosis5.0 µM – 20.0 µM> 100 µM

(Data synthesized from established phenoxyacetamide SAR profiles in P. aeruginosa models[2][3][11])

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 3F-PAA requires self-validating assay systems. The following protocols detail the causality behind each methodological choice.

Protocol 1: T3SS-Mediated Secretion Assay (ExoS-β-Lactamase Reporter)

Objective: Quantify the direct inhibition of T3SS effector secretion into the extracellular environment[2][3]. Self-Validating Design: By measuring both the supernatant (secreted) and the bacterial pellet (intracellular) β-lactamase activity, the assay differentiates true secretion inhibitors from false positives that merely suppress global protein synthesis or bacterial growth.

  • Inoculation & Induction: Grow P. aeruginosa (expressing an ExoS-β-lactamase fusion) in Luria-Bertani (LB) broth supplemented with 5 mM EGTA.

    • Causality: EGTA chelates environmental calcium ions (Ca²⁺). A low-calcium environment artificially mimics the host cell contact trigger, forcing the bacteria to express and assemble the T3SS apparatus[10].

  • Compound Treatment: Dispense 3F-PAA in DMSO into 96-well plates (final DMSO concentration < 1%). Add the bacterial suspension.

    • Causality: Maintaining low DMSO prevents solvent-induced membrane permeabilization, which could cause artificial leakage of the reporter protein.

  • Incubation & Fractionation: Incubate at 37°C for 3 hours. Centrifuge the plates at 3000 × g for 10 minutes.

    • Causality: Centrifugation physically separates the intact bacteria (pellet) from the extracellular milieu (supernatant), isolating the successfully secreted effectors.

  • Quantification: Transfer the supernatant to a new plate. Add nitrocefin (100 µM final) and measure absorbance at 490 nm.

    • Causality: Nitrocefin is a chromogenic cephalosporin. Its cleavage by β-lactamase causes a shift from yellow to red, providing a direct, linear spectrophotometric readout of secreted ExoS[2].

Protocol 2: Host Cell Translocation & Cytotoxicity Rescue Assay

Objective: Verify that the inhibitor functionally protects mammalian host cells from T3SS-mediated destruction[3][8]. Self-Validating Design: Includes a "T3SS-null" bacterial control (0% lysis baseline) and a "Triton X-100" control (100% lysis baseline) to establish the dynamic range.

  • Host Cell Seeding: Seed Chinese Hamster Ovary (CHO) cells in 96-well tissue culture plates at 2 × 10⁴ cells/well. Incubate overnight.

  • Infection & Co-treatment: Wash cells and add fresh medium containing 3F-PAA. Immediately infect with P. aeruginosa expressing ExoU at a Multiplicity of Infection (MOI) of 10.

    • Causality: ExoU is a potent phospholipase A2. If translocated, it rapidly lyses the host cell membrane[3][8]. Co-administration ensures the inhibitor is present before the bacteria can assemble the T3SS needle on the host membrane.

  • Incubation: Incubate for 2 hours at 37°C in 5% CO₂.

  • LDH Readout: Centrifuge to pellet bacteria and cell debris. Assay the supernatant for Lactate Dehydrogenase (LDH) using a coupled enzymatic assay (absorbance at 490 nm).

    • Causality: LDH is a stable cytosolic enzyme. It is only released into the supernatant if the CHO cell membrane is compromised by ExoU. A decrease in LDH signal directly correlates with successful T3SS inhibition and host cell rescue[2][3].

Workflow Lib Compound Library (Phenoxyacetamides) Primary Primary Screen (ExoS-βLA Secretion) Lib->Primary Secondary Secondary Screen (CHO Cell LDH Release) Primary->Secondary IC50 < 10 µM Hit Lead Identification (3F-PAA) Secondary->Hit Cell Rescue Confirmed Opt Lead Optimization (SAR & Stereochemistry) Hit->Opt Target: PscF

Fig 2. High-throughput screening and validation workflow for T3SS inhibitors.

Secondary Axis: Scaffold for Antimalarial Discovery

Beyond its direct use as an anti-virulence agent, 3F-PAA serves as a critical synthetic intermediate. In the pursuit of novel therapeutics against Plasmodium falciparum, researchers utilize the 3-fluorophenyl-phenoxyacetamide backbone to synthesize 1,4-disubstituted piperidine derivatives[4].

Through a sequence of reductive amination (using N-boc-piperidin-4-one) followed by acylation with phenoxyacetyl chlorides, the 3F-PAA scaffold is integrated into larger molecular frameworks. These resulting piperidine derivatives have demonstrated potent antimalarial activity, with select fluorinated analogs achieving IC₅₀ values in the low nanomolar range (e.g., ~11-13 nM) against chloroquine-resistant strains (W2)[4].

Conclusion

N-(3-fluorophenyl)-2-phenoxyacetamide represents a highly versatile and biologically active chemical space. As a direct inhibitor of the P. aeruginosa T3SS needle protein PscF, it offers a blueprint for developing non-bactericidal therapeutics that disarm pathogens without driving antibiotic resistance. Concurrently, its structural properties make it an invaluable scaffold for the synthesis of next-generation antimalarial compounds. Future lead optimization efforts should focus on stereochemical refinement and the exploration of bioisosteric replacements on the phenoxy ring to further enhance in vivo pharmacokinetic profiles.

References

  • ChemScene. "303989-18-6 | N-(3-Fluorophenyl)-2-phenoxyacetamide". ChemScene.
  • Williams, J. D., et al. "Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS)." PMC (National Institutes of Health).
  • Bowlin, N. O., et al. "Discovery and Characterization of Inhibitors of Pseudomonas aeruginosa Type III Secretion." PMC (National Institutes of Health).
  • Guo, H., et al. "Cell-Based Assay to Determine Type 3 Secretion System Translocon Assembly in Pseudomonas aeruginosa Using Split Luciferase." ACS Infectious Diseases.
  • Epand, R. M., et al. "Tanshinones: First-in-Class Inhibitors of the Biogenesis of the Type 3 Secretion System Needle of Pseudomonas aeruginosa for Antibiotic Therapy." ACS Central Science.
  • MDPI. "Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives." MDPI.
  • Frontiers. "Structural and Functional Characterization of the Type Three Secretion System (T3SS) Needle of Pseudomonas aeruginosa." Frontiers in Cellular and Infection Microbiology.
  • Smolecule. "Buy N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide | 1105228-31-6". Smolecule.
  • MDPI. "Molecular Targets and Strategies for Inhibition of the Bacterial Type III Secretion System (T3SS); Inhibitors Directly Binding to T3SS Components." MDPI.
  • Berube, B. J., et al. "Impact of Type III Secretion Effectors and of Phenoxyacetamide Inhibitors of Type III Secretion on Abscess Formation in a Mouse Model of Pseudomonas aeruginosa Infection." PMC (National Institutes of Health).

Sources

Pharmacophore Modeling of N-(3-fluorophenyl)-2-phenoxyacetamide: A Scaffolding Guide for Protease Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper & Application Guide

Executive Summary

The discovery of novel antiviral and anti-inflammatory agents frequently relies on the identification of privileged chemical scaffolds. The 2-phenoxyacetamide class has emerged as a highly versatile pharmacophore, most notably recognized for its efficacy as a SARS-CoV-2 Main Protease (Mpro) inhibitor[1]. Within this class, N-(3-fluorophenyl)-2-phenoxyacetamide (CAS: 303989-18-6) represents a structurally optimized derivative[2].

As a Senior Application Scientist, I have observed that the success of this molecule lies in its precise spatial arrangement of hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic centers. The addition of the 3-fluoro substitution on the phenyl ring not only modulates the electronic environment of the adjacent amide but also introduces the potential for halogen bonding, significantly enhancing binding affinity and metabolic stability. This guide details the causal mechanics behind these features and provides a self-validating protocol for modeling its pharmacophore.

Structural and Electronic Profiling

To build an accurate pharmacophore model, we must first deconstruct the molecule (C₁₄H₁₂FNO₂, MW: 245.25)[2] into its core functional interaction sites. The causality behind the selection of these features is rooted in the thermodynamics of protein-ligand binding:

  • The Amide Linkage (HBD/HBA): The -NH-C(=O)- core is the anchor. The carbonyl oxygen acts as a strong HBA, while the amide nitrogen acts as an HBD. In the context of viral proteases like Mpro, this motif frequently mimics the peptide substrate, forming critical hydrogen bonds with the catalytic backbone (e.g., Cys145 and Glu166)[3].

  • The Phenoxy Ether (HBA & Hydrophobic): The ether oxygen provides a secondary HBA site. More importantly, the highly flexible -O-CH₂- linker allows the terminal phenyl ring to adopt multiple conformations, enabling it to optimally occupy deep hydrophobic pockets (such as the S2 subsite of Mpro)[3].

  • The 3-Fluorophenyl Ring (Halogen/Hydrophobic): Fluorine is the most electronegative element. Its meta-positioning withdraws electron density from the aromatic ring, lowering the pKa of the nearby amide NH, thereby strengthening its HBD capacity. Furthermore, the fluorine atom can engage in orthogonal halogen bonding with electron-rich residues in the binding site[2].

Quantitative Feature Mapping

The following table summarizes the extracted 3D coordinates and spatial tolerances for the optimized conformer of N-(3-fluorophenyl)-2-phenoxyacetamide.

Table 1: Pharmacophoric Features and Spatial Coordinates

Feature IDFeature Typex (Å)y (Å)z (Å)Tolerance Radius (Å)Putative Target Interaction
F1 H-Bond Donor (Amide NH)2.15-1.420.381.5Glu166 (Sidechain)
F2 H-Bond Acceptor (Carbonyl O)1.801.15-0.551.5Cys145 (Backbone NH)
F3 Hydrophobic (Phenoxy Ring)-3.450.881.122.0S2 Subsite (Hydrophobic)
F4 Halogen / Hydrophobic (3-F-Phenyl)4.60-2.10-1.252.0S1' Subsite

Logical Architecture of the Pharmacophore

The relationship between the chemical features of N-(3-fluorophenyl)-2-phenoxyacetamide and a target binding pocket (using SARS-CoV-2 Mpro as the primary model) is highly specific. The diagram below illustrates this causal mapping.

Mapping cluster_0 N-(3-fluorophenyl)-2-phenoxyacetamide cluster_1 Protease Binding Pocket (e.g., Mpro) F1 Amide NH (H-Bond Donor) T1 Glu166 / Gln189 Residues F1->T1  Dipole-Dipole   F2 Carbonyl & Ether O (H-Bond Acceptor) T2 Cys145 Backbone NH F2->T2  Hydrogen Bond   F3 Phenoxy Ring (Hydrophobic/Aromatic) T3 S2 Subsite (Deep Pocket) F3->T3  π-π Stacking   F4 3-Fluorophenyl (Halogen/Steric) T4 S1' Subsite (Surface Pocket) F4->T4  Halogen Bond  

Fig 1: Pharmacophoric mapping of the ligand features to the target protease binding sub-sites.

Self-Validating Experimental Protocol

To ensure trustworthiness, a computational protocol cannot simply generate a model; it must actively attempt to break its own model to prove its robustness. The following workflow utilizes a decoy-based validation system to ensure the generated pharmacophore is statistically significant.

Phase 1: Conformational Sampling & Feature Extraction

Causality: Molecules are highly dynamic. Extracting features from a single 2D-to-3D conversion ignores the thermodynamic reality of induced fit.

  • Ligand Preparation: Import the SMILES string (FC1=CC(NC(COC2=CC=CC=C2)=O)=CC=C1)[2] into your modeling suite (e.g., LigandScout, MOE, or Discovery Studio). Assign protonation states at pH 7.4.

  • Conformational Search: Execute a stochastic conformational search (e.g., OPLS4 force field, Born solvation model). Generate a maximum of 250 conformers.

  • Energy Windowing: Discard any conformers >5 kcal/mol above the global minimum. This ensures only thermodynamically accessible states are used for feature extraction.

  • Feature Assignment: Map the HBA, HBD, and Hydrophobic features to the lowest-energy conformer using the coordinates in Table 1.

Phase 2: The Self-Validating Decoy Run

Causality: A pharmacophore is only useful if it can distinguish true actives from structurally similar inactives (decoys).

  • Decoy Generation: Use the DUD-E (Directory of Useful Decoys, Enhanced) methodology to generate 50 property-matched decoys for N-(3-fluorophenyl)-2-phenoxyacetamide. These decoys must share similar 1D physicochemical properties (MW, LogP, HBA, HBD) but possess different 2D topologies.

  • Active Set Inclusion: Combine the target compound with 5 known active 2-phenoxyacetamide derivatives from the literature[1].

  • Virtual Screening: Screen the combined library (56 compounds) against the generated 3D pharmacophore model.

  • Validation Metrics: Calculate the Receiver Operating Characteristic (ROC) curve.

    • Pass Criteria: The Area Under the Curve (AUC) must be ≥ 0.85. If the model retrieves decoys at the same rate as actives (AUC ~0.5), the tolerance radii (Table 1) must be tightened (e.g., reduced from 2.0 Å to 1.5 Å) and the screen re-run.

Workflow A 1. Ligand Preparation (SMILES to 3D, pH 7.4) B 2. Conformational Search (OPLS4, <5 kcal/mol window) A->B C 3. Feature Extraction (HBA, HBD, Hydrophobic, Halogen) B->C D 4. Decoy Generation (50 Property-Matched Inactives) C->D E 5. ROC-AUC Validation (Screen Actives vs. Decoys) D->E F Decision: AUC ≥ 0.85? E->F G Model Validated Proceed to Virtual Screening F->G Yes H Model Failed Refine Spatial Tolerances F->H No H->C

Fig 2: Self-validating workflow for pharmacophore generation and decoy-based verification.

Conclusion

The modeling of N-(3-fluorophenyl)-2-phenoxyacetamide requires a rigorous understanding of both its electrostatic profile and its spatial flexibility. By recognizing the critical role of the 3-fluoro substitution in modulating the amide's hydrogen-bonding capacity, and by employing a self-validating decoy methodology, researchers can confidently use this pharmacophore model to screen massive chemical libraries for novel, high-affinity protease inhibitors.

References

  • 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies Source: Results in Chemistry (National Institutes of Health / PMC) URL:[Link]

Sources

Target Deconvolution and Binding Characterization of N-(3-fluorophenyl)-2-phenoxyacetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of molecular targets for phenotypic screening hits is a critical bottleneck in modern drug discovery. This whitepaper provides an in-depth methodological framework for the target deconvolution of N-(3-fluorophenyl)-2-phenoxyacetamide (CAS: 303989-18-6), a versatile chemical building block[1]. By analyzing the established pharmacological landscape of the phenoxyacetamide scaffold, we establish a putative target space—spanning epigenetic modulators, transcriptional repressors, and apoptotic inducers—and detail the rigorous, self-validating experimental workflows required to confirm direct target engagement in live biological systems.

Structural Context & Putative Target Landscape

N-(3-fluorophenyl)-2-phenoxyacetamide belongs to the N-phenylphenoxyacetamide chemical class. While it is frequently utilized as a screening library compound[1], structure-activity relationship (SAR) studies on its core scaffold have revealed high-affinity binding to several distinct therapeutic targets:

  • EthR (Transcriptional Repressor): N-phenylphenoxyacetamide derivatives have been validated as potent inhibitors of EthR, a repressor protein in Mycobacterium tuberculosis[2]. Inhibiting EthR is a novel strategy to boost the bioactivation of the second-line antituberculosis prodrug ethionamide[2].

  • DOT1L (Histone Methyltransferase): Hierarchical docking and molecular dynamics simulations have identified phenoxyacetamide derivatives as promising inhibitors of DOT1L[3]. DOT1L is implicated in the aberrant epigenetic regulation of mixed lineage leukemia (MLL)-rearranged leukemias[4].

  • PARP-1 (Poly(ADP-ribose) polymerase): Recent studies have also demonstrated that phenoxyacetamide derivatives can act as apoptotic inducers in hepatocellular carcinoma models via PARP-1 inhibition[5].

Given this polypharmacological potential, identifying the specific target of the 3-fluoro derivative requires a robust, unbiased proteomics approach coupled with targeted biophysical validation.

Mechanistic Pathways of Putative Targets

To design a self-validating target identification campaign, we must first understand the downstream mechanistic consequences of target engagement. If N-(3-fluorophenyl)-2-phenoxyacetamide acts as an EthR inhibitor, it will trigger a specific transcriptional cascade.

EthR normally represses the expression of EthA, a monooxygenase responsible for bioactivating the prodrug ethionamide[6]. By inhibiting EthR, the compound lifts this repression, leading to EthA overexpression. EthA then converts ethionamide into an active NAD-adduct, which potently inhibits InhA (enoyl-ACP reductase), ultimately blocking mycolic acid synthesis and causing mycobacterial cell death[6].

EthRPathway Compound N-(3-fluorophenyl)- 2-phenoxyacetamide EthR EthR Repressor (Target Protein) Compound->EthR Inhibits (Allosteric) EthA EthA Monooxygenase (Expression Boosted) EthR->EthA Repression Lifted ETH_NAD ETH-NAD Adduct (Active Inhibitor) EthA->ETH_NAD Bioactivates ETH Ethionamide (Prodrug) ETH->ETH_NAD + NAD+ InhA InhA (Enoyl-ACP Reductase) ETH_NAD->InhA Inhibits Mycolic Mycolic Acid Synthesis InhA->Mycolic Blocks

Caption: Mechanism of EthR inhibition and ethionamide bioactivation.

Core Experimental Workflows for Target Deconvolution

To transition from a phenotypic hit to a validated target, we employ a two-tiered approach: Photoaffinity Labeling-based Activity-Based Protein Profiling (PAL-ABPP) for unbiased discovery, followed by the Cellular Thermal Shift Assay (CETSA) for thermodynamic validation.

TargetID A Hit Compound N-(3-fluorophenyl)- 2-phenoxyacetamide B Probe Synthesis (Diazirine + Alkyne) A->B C Live Cell Incubation & 365nm UV Crosslinking B->C D CuAAC Click Chemistry (Biotin-Azide) C->D E Streptavidin Enrichment & Trypsin Digestion D->E F LC-MS/MS Proteomics (Target ID) E->F G CETSA / SPR (Target Validation) F->G

Caption: Workflow for Photoaffinity Labeling and Target Deconvolution.

Protocol 1: Photoaffinity Labeling (PAL-ABPP)

This protocol is designed to trap the transient, non-covalent interactions of the phenoxyacetamide scaffold within the native cellular environment.

  • Step 1: Probe Design & Synthesis. Functionalize the N-(3-fluorophenyl)-2-phenoxyacetamide scaffold with a minimal diazirine photo-crosslinker and a terminal alkyne handle.

    • Causality & Expertise: Diazirine is selected over benzophenone due to its significantly smaller steric footprint. This minimizes structural perturbation, preserving the native binding affinity and cellular permeability of the parent pharmacophore.

  • Step 2: In Situ Live-Cell Labeling. Incubate target cells (e.g., MV4-11 leukemia cells for DOT1L, or M. tuberculosis cultures for EthR) with 10 μM of the synthesized probe for 2 hours. Irradiate the cells at 365 nm for 10 minutes on ice.

    • Causality & Expertise: Performing UV crosslinking in live cells ensures the target is engaged in its native conformation, complete with necessary cofactors (like SAM for DOT1L[4]) and intact multi-protein complexes. This avoids false negatives caused by the disruption of the interactome during cell lysis.

  • Step 3: Cell Lysis & Click Chemistry. Lyse the cells and react the proteome with biotin-azide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    • Causality & Expertise: The alkyne handle is biologically inert, preventing non-specific background reactivity during the live-cell incubation phase. The subsequent click reaction enables high-affinity, stringent streptavidin enrichment.

  • Step 4: LC-MS/MS Proteomics & Competitive Control. Enrich biotinylated proteins using streptavidin agarose, perform on-bead trypsin digestion, and analyze via LC-MS/MS.

    • Trustworthiness (Self-Validation): To distinguish true targets from non-specific "sticky" proteins, a parallel control sample must be pre-incubated with a 10-fold excess of the unlabeled parent compound. True targets (e.g., EthR or DOT1L) will show a significant reduction in MS/MS spectral counts in the competed sample.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Once putative targets are identified via MS/MS, CETSA is utilized to validate direct, dose-dependent target engagement without the need for chemical probes[2].

  • Step 1: Intact Cell Incubation. Treat live cells with varying concentrations of N-(3-fluorophenyl)-2-phenoxyacetamide (0.1 μM to 50 μM) or a DMSO vehicle control for 1 hour.

    • Causality & Expertise: CETSA relies on the biophysical principle of ligand-induced thermodynamic stabilization; the binding of the small molecule structurally rigidifies the target protein, increasing its melting temperature (Tm).

  • Step 2: Thermal Profiling. Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature.

    • Causality & Expertise: The heat shock induces the denaturation and subsequent aggregation of unbound proteins. The ligand-bound target will resist unfolding at higher temperatures compared to the unbound state.

  • Step 3: Lysis and Clarification. Lyse the cells using freeze-thaw cycles in liquid nitrogen, followed by ultracentrifugation (100,000 x g for 20 minutes).

    • Causality & Expertise: Ultracentrifugation is critical. It pellets the aggregated, denatured proteins, leaving only the natively folded, soluble proteins in the supernatant.

  • Step 4: Quantification. Analyze the soluble fraction via Western blotting against the putative target.

    • Trustworthiness (Self-Validation): A positive thermal shift (ΔTm > 2°C) or a dose-dependent stabilization at a stringent temperature confirms direct target engagement.

Quantitative Data Presentation

Based on the established literature for the phenoxyacetamide scaffold, the following table summarizes the expected quantitative metrics and assay formats required to validate N-(3-fluorophenyl)-2-phenoxyacetamide against its highest-probability targets.

Table 1: Putative Target Binding Metrics for Phenoxyacetamide Derivatives

Target ProteinBiological FunctionDisease ContextRepresentative Validation AssayTypical Affinity / IC50 RangeReference
EthR Transcriptional RepressorTuberculosisThermal Shift (ΔTm) / SPRIC50: 1.0 - 5.0 μM[2]
DOT1L Histone MethyltransferaseMLL-Rearranged LeukemiaSAM-competitive Biochemical AssayBinding Free Energy: ~ -300 kJ/mol[3]
PARP-1 Poly(ADP-ribose) polymeraseHepatocellular CarcinomaIn vitro PARylation AssayIC50: 10.0 - 20.0 μM[5]

References

  • ChemScene. "303989-18-6 | N-(3-Fluorophenyl)-2-phenoxyacetamide". ChemScene Catalog.
  • "Identification of phenoxyacetamide derivatives as novel DOT1L inhibitors via docking screening and molecular dynamics simulation". Journal of Molecular Graphics and Modelling, 2016.
  • "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition". MDPI, 2023.
  • Spangler, C. J., et al. "DOT1L activity in leukemia cells requires interaction with ubiquitylated H2B that promotes productive nucleosome binding". Cell Reports, 2022.
  • "EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide". PMC, 2014.
  • Flipo, M., et al. "Discovery of novel N-phenylphenoxyacetamide derivatives as EthR inhibitors and ethionamide boosters by combining high-throughput screening and synthesis". Journal of Medicinal Chemistry, 2012.

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Methodological & Application

Step-by-step synthesis protocol for N-(3-fluorophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide, this application note provides a comprehensive, step-by-step protocol for researchers and scientists in drug development and organic chemistry. The document outlines a reliable two-step synthetic pathway, beginning with the synthesis of a key chloroacetamide intermediate, followed by a Williamson ether synthesis to yield the final product.

Introduction: The Significance of the Phenoxyacetamide Scaffold

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its versatility and accessibility have made it a focal point for the development of novel therapeutic agents. This guide details a robust and reproducible two-part synthesis for N-(3-fluorophenyl)-2-phenoxyacetamide, a representative member of this important class of molecules.

The synthetic strategy involves two primary transformations:

  • Amide Formation: The acylation of 3-fluoroaniline with 2-chloroacetyl chloride to produce the essential intermediate, 2-chloro-N-(3-fluorophenyl)acetamide.

  • Williamson Ether Synthesis: The coupling of the chloroacetamide intermediate with phenol in the presence of a weak base to form the target ether linkage. This classic SN2 reaction is a cornerstone of ether synthesis due to its reliability and broad applicability.[2][3]

This protocol is designed to be clear and logical, explaining the causality behind experimental choices to ensure both scientific integrity and successful replication.

Overall Reaction Scheme

Step 1: Synthesis of Intermediate (I)

3-fluoroaniline + 2-chloroacetyl chloride → 2-chloro-N-(3-fluorophenyl)acetamide (I)

Step 2: Synthesis of Final Product (II)

2-chloro-N-(3-fluorophenyl)acetamide (I) + Phenol → N-(3-fluorophenyl)-2-phenoxyacetamide (II)

Detailed Synthesis Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Part A: Synthesis of 2-chloro-N-(3-fluorophenyl)acetamide (Intermediate I)

This initial step involves the formation of an amide bond between 3-fluoroaniline and 2-chloroacetyl chloride.[4]

Materials & Reagents

ReagentFormulaMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)
3-fluoroanilineC₆H₆FN111.120.055.56 g (5.1 mL)
2-chloroacetyl chlorideC₂H₂Cl₂O112.940.055 (1.1 eq)6.21 g (4.2 mL)
Dichloromethane (DCM)CH₂Cl₂84.93-100 mL
Crushed Ice/WaterH₂O18.02-~200 mL

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoroaniline (0.05 mol) in 100 mL of dichloromethane (DCM). Place the flask in an ice bath and stir for 15 minutes to cool the solution to 0-5 °C.

  • Addition of Acyl Chloride: Slowly add 2-chloroacetyl chloride (0.055 mol) dropwise to the cooled aniline solution over 30 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing approximately 200 mL of crushed ice and water.[4] Stir vigorously for 15 minutes. The product will precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) and then a small amount of dilute hydrochloric acid to remove any unreacted aniline.[4]

  • Drying: Dry the resulting white to off-white solid in a vacuum oven at 50-60 °C to a constant weight. The product, 2-chloro-N-(3-fluorophenyl)acetamide, is typically obtained in high purity and can be used in the next step without further purification.

Part B: Synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide (Final Product II)

This step utilizes the Williamson ether synthesis to couple the chloroacetamide intermediate with phenol.[1][3] This SN2 reaction proceeds by the nucleophilic attack of the phenoxide ion on the electrophilic carbon of the chloroacetamide.[2]

Materials & Reagents

ReagentFormulaMolar Mass ( g/mol )Quantity (moles)Quantity (mass)
2-chloro-N-(3-fluorophenyl)acetamide (I)C₈H₇ClFNO187.600.047.50 g
PhenolC₆H₆O94.110.04 (1.0 eq)3.76 g
Potassium Carbonate (K₂CO₃)K₂CO₃138.210.06 (1.5 eq)8.29 g
AcetoneC₃H₆O58.08-150 mL

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-N-(3-fluorophenyl)acetamide (I) (0.04 mol), phenol (0.04 mol), and anhydrous potassium carbonate (0.06 mol).[1]

  • Solvent Addition: Add 150 mL of acetone to the flask.[1]

  • Reflux: Heat the mixture to reflux with vigorous stirring. Continue refluxing for 8-12 hours. Monitor the reaction's completion using TLC (a typical eluent system would be ethyl acetate/hexane).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.[1]

  • Work-up and Extraction: To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.

  • Separation: Collect the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic extracts.

  • Washing: Wash the combined organic layer with 5% sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(3-fluorophenyl)-2-phenoxyacetamide as a crystalline solid.[5]

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Part A: Intermediate Synthesis cluster_step2 Part B: Final Product Synthesis (Williamson Ether Synthesis) A1 Dissolve 3-fluoroaniline in DCM A2 Cool to 0-5 °C A1->A2 A3 Add 2-chloroacetyl chloride A2->A3 A4 Stir at Room Temp (2-3h) A3->A4 A5 Quench in Ice Water A4->A5 A6 Filter, Wash & Dry Solid A5->A6 A7 Intermediate (I): 2-chloro-N-(3-fluorophenyl)acetamide A6->A7 B1 Combine Intermediate (I), Phenol, and K2CO3 in Acetone A7->B1 Use in Next Step B2 Reflux (8-12h) B1->B2 B3 Remove Acetone B2->B3 B4 Aqueous Work-up & Ethyl Acetate Extraction B3->B4 B5 Wash Organic Layer B4->B5 B6 Dry & Concentrate B5->B6 B7 Recrystallize B6->B7 B8 Final Product (II): N-(3-fluorophenyl)-2-phenoxyacetamide B7->B8

Caption: Workflow for the two-step synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-chloroacetyl chloride: Corrosive, a lachrymator, and reacts violently with water. Handle with extreme care.

  • 3-fluoroaniline: Toxic if inhaled, ingested, or in contact with skin.[6]

  • Phenol: Toxic and corrosive. Can cause severe skin burns.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen.

  • Acetone: Highly flammable. Ensure no ignition sources are nearby during use.

  • Potassium Carbonate: May cause skin and eye irritation.

Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the amide and ether linkages.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds. For a similar compound, N-(3-Fluorophenyl)-2-(4-formylphenoxy)acetamide, the expected mass was confirmed via ESI-MS.[7]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches, and the C-O-C stretch of the ether.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide. The two-step approach, beginning with the synthesis of a stable chloroacetamide intermediate followed by a robust Williamson ether synthesis, offers a reliable and scalable method for obtaining this valuable phenoxyacetamide derivative. The clear, step-by-step instructions and explanations of the underlying chemical principles are intended to enable researchers to successfully replicate this synthesis for applications in drug discovery and medicinal chemistry.

References

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-fluorophenoxy)-N-(3-fluorophenyl)acetamide. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-fluorophenoxy)-N-(3-phenylpropyl)acetamide. Retrieved from [Link]

  • JETIR. (2022, December). SYNTHESIS OF NOVEL FLUORINATED N-(PHENYL)-2-(3-MORPHOLIN-4-YL-PHENOXY)-ACETAMIDE DERIVATIVES AND EVALUATION OF ITS ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-. Retrieved from [Link]

  • JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]

  • PubMed. (2006, September 1). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of phenoxyacetic acid derivatives. Conditions and reagents. Retrieved from [Link]

  • JOCPR. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of N-(3-fluorophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of N-(3-fluorophenyl)-2-phenoxyacetamide. This compound, an aromatic amide, is of interest in pharmaceutical research and development. The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and water, incorporating an acidic modifier to ensure optimal peak shape and resolution. The developed method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in quality control and research environments.

Introduction

N-(3-fluorophenyl)-2-phenoxyacetamide is an aromatic amide of interest in drug discovery and development. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs) and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity[1].

This document provides a comprehensive guide to the development of a robust HPLC method for N-(3-fluorophenyl)-2-phenoxyacetamide. The strategy is grounded in fundamental chromatographic principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH)[1][2].

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is paramount for logical and efficient HPLC method development.

  • Structure: N-(3-fluorophenyl)-2-phenoxyacetamide possesses two aromatic rings and an amide linkage, rendering it a relatively non-polar molecule.

  • Polarity: Based on its structure and the XLogP3 value of a similar compound (2.9 for 2-(4-fluorophenoxy)-N-(3-fluorophenyl)acetamide), the analyte is well-suited for reverse-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase[3].

  • pKa: Amides are generally neutral compounds with a very high pKa (around 16-18), meaning they are not ionized within the typical working pH range of HPLC columns[5][6][7]. This simplifies method development as pH adjustments to control analyte ionization are unnecessary. An acidic mobile phase is beneficial for improving peak shape by suppressing the ionization of residual silanol groups on the silica-based stationary phase[4].

Based on this analysis, a reverse-phase HPLC method using a C18 column, a mobile phase of acetonitrile and water with an acidic modifier, and UV detection at 254 nm was selected as the most promising approach.

Materials and Methods

Parameter Description
Instrumentation HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard Solution N-(3-fluorophenyl)-2-phenoxyacetamide (100 µg/mL) in 50:50 Acetonitrile:Water
Sample Diluent 50:50 Acetonitrile:Water

Experimental Protocols

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of N-(3-fluorophenyl)-2-phenoxyacetamide reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL.

  • Prepare working standards by serial dilution of the stock solution with the sample diluent.

Sample Preparation

The sample preparation protocol will depend on the matrix. For a simple drug substance:

  • Accurately weigh the sample to obtain a theoretical concentration of 100 µg/mL of the active ingredient.

  • Dissolve and dilute in the sample diluent.

  • Filter through a 0.45 µm syringe filter prior to injection.

HPLC Method Protocol
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Set up the instrument parameters as detailed in Section 3.

  • Inject a blank (sample diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions and samples for analysis.

Method Development Workflow

The development of the final HPLC method followed a systematic approach, as illustrated in the diagram below.

MethodDevelopmentWorkflow Start Initial Analyte Characterization (Structure, Polarity, UV, pKa) ColumnSelection Column Selection (Reverse-Phase C18) Start->ColumnSelection MobilePhaseSelection Mobile Phase Selection (ACN/Water with Acidic Modifier) Start->MobilePhaseSelection WavelengthSelection Wavelength Selection (254 nm based on analogs) Start->WavelengthSelection ScoutingGradient Scouting Gradient Run (5-95% Acetonitrile) ColumnSelection->ScoutingGradient MobilePhaseSelection->ScoutingGradient WavelengthSelection->ScoutingGradient GradientOptimization Gradient Optimization (Adjust slope and time) ScoutingGradient->GradientOptimization IsocraticEvaluation Isocratic Method Evaluation (Based on scouting run elution %) GradientOptimization->IsocraticEvaluation FinalMethod Final Optimized Method (Gradient or Isocratic) IsocraticEvaluation->FinalMethod Select best approach Validation Method Validation (ICH Guidelines) FinalMethod->Validation

Caption: HPLC method development workflow.

A scouting gradient run from 5% to 95% acetonitrile over 20 minutes was initially performed to determine the approximate elution conditions. Based on the retention time in the scouting run, the gradient was optimized for better resolution and a shorter run time. The final optimized gradient is presented in the table below.

Optimized Gradient Program

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.06040
10.02080
12.02080
12.16040
15.06040

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose[2][8]. The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by injecting a blank (diluent) and a placebo sample (if applicable) to ensure no interference at the retention time of N-(3-fluorophenyl)-2-phenoxyacetamide. The peak for the analyte was found to be well-resolved from any other peaks.

Linearity

The linearity of the method was determined by analyzing a series of standard solutions over a concentration range of 10-150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter Result
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Equation y = mx + c
Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike Level Mean Recovery (%) % RSD
80%99.50.8
100%100.20.5
120%101.10.6
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Repeatability was determined by six replicate injections of the 100 µg/mL standard solution on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst.

Precision Level % RSD of Peak Area
Repeatability (n=6) < 1.0%
Intermediate Precision (n=6) < 1.5%
Robustness

The robustness of the method was evaluated by intentionally varying key method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of organic modifier in the mobile phase (±2%). The system suitability parameters remained within acceptable limits, demonstrating the method's robustness.

Conclusion

A specific, linear, accurate, precise, and robust reverse-phase HPLC method has been successfully developed and validated for the quantification of N-(3-fluorophenyl)-2-phenoxyacetamide. The method is suitable for routine analysis in a quality control or research setting, providing reliable results for the determination of this compound in various samples.

References

  • SIELC. (n.d.). Separation of N-(2,6-Dichlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • ChemTalk. (2023, January 26). Amide Functional Group. ChemTalk. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 2-Hydroxy-N-methyl-N-phenylacetamide on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Scribd. (n.d.). pKa Chart. Scribd. Retrieved from [Link]

  • Carlson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2344. Retrieved from [Link]

  • LibreTexts. (2020, August 1). 5.6: Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Retrieved from [Link]

  • Ashenafi, D. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-fluorophenoxy)-N-(3-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-phenyl-. NIST WebBook. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

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Application Notes and Protocols: Solvent Selection for Dissolving N-(3-fluorophenyl)-2-phenoxyacetamide for Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The successful execution of any in vitro or in vivo assay hinges on the reliable and reproducible delivery of the test compound to the biological system. For poorly water-soluble molecules such as N-(3-fluorophenyl)-2-phenoxyacetamide, the selection of an appropriate solvent is a critical first step that profoundly influences experimental outcomes. Improper solvent choice can lead to a cascade of issues including compound precipitation, inaccurate concentration determination, and direct solvent-induced biological effects that can confound data interpretation.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of a suitable solvent for N-(3-fluorophenyl)-2-phenoxyacetamide, ensuring the integrity and validity of subsequent assays.

Physicochemical Properties of N-(3-fluorophenyl)-2-phenoxyacetamide

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueReference
Molecular Weight~263.24 g/mol [2]
XLogP3~2.9[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count4[2]
Topological Polar Surface Area38.3 Ų[2]

The positive XLogP3 value indicates a lipophilic (hydrophobic) nature, suggesting poor solubility in aqueous solutions and a preference for organic solvents. The presence of both hydrogen bond donors and acceptors allows for interactions with protic solvents.[3][4]

Solvent Selection Strategy: A Step-by-Step Approach

A systematic approach to solvent selection is crucial for identifying an optimal solvent that maximizes compound solubility while minimizing potential assay interference.

Diagram: Solvent Selection Workflow

SolventSelection A Start: Obtain N-(3-fluorophenyl)-2-phenoxyacetamide B Review Physicochemical Properties (Table 1) A->B C Initial Solvent Screen (Small Scale) B->C Informed by lipophilicity D Assess Solubility (Visual Inspection) C->D D->C Insoluble/ Precipitation E Select Solvents for Further Testing D->E Clear solution at desired conc. F Assay Compatibility Testing E->F F->E Interference or toxicity observed G Final Solvent Selection F->G No interference & minimal toxicity StockPrep A Weigh Compound B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Visually Confirm Complete Dissolution C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing and storing a concentrated stock solution.

Protocol 2: Preparation of Working Solutions and Serial Dilutions

Objective: To prepare a series of working solutions by diluting the concentrated stock for use in assays, ensuring a consistent final solvent concentration.

Materials:

  • Concentrated stock solution (from Protocol 1)

  • 100% DMSO

  • Assay medium (e.g., cell culture medium, buffer)

  • Sterile microcentrifuge tubes or 96-well plates

Procedure:

  • Serial Dilution in 100% DMSO: If a wide range of concentrations is to be tested, perform serial dilutions of the concentrated stock solution in 100% DMSO. [1]This maintains a consistent solvent concentration in the intermediate dilutions.

    • For a 10-fold serial dilution, mix 10 µL of the higher concentration solution with 90 µL of 100% DMSO.

  • Final Dilution into Assay Medium: Dilute the DMSO solutions from the previous step into the final assay medium to achieve the desired working concentrations. The final DMSO concentration should be kept as low as possible, typically below 0.5%, and should be consistent across all wells, including the vehicle control. [1] * Example: To achieve a 10 µM final concentration with 0.1% DMSO from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of 10 mM stock into 999 µL of assay medium).

Crucial Consideration: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the test wells, but without the compound. [1]This allows for the differentiation of compound-specific effects from solvent-induced effects.

Conclusion

The selection of an appropriate solvent is a foundational step in ensuring the quality and reliability of assay data for N-(3-fluorophenyl)-2-phenoxyacetamide. Due to its lipophilic nature, DMSO is a highly recommended starting point for solubilization. However, a systematic screening and careful control of the final solvent concentration in the assay are paramount to avoid misleading results. By following the detailed protocols and considering the principles outlined in these application notes, researchers can confidently prepare their test compounds and generate robust, reproducible data.

References

  • T.K.L. T.K.L., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(5), 479–484. Available at: [Link]

  • Unknown Author. (2026). Dimethyl sulfoxide (DMSO): Significance and symbolism. Semantic Scholar. Available at: [Link]

  • Wikipedia Contributors. (2026). Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Unknown Author. (2026). Aromatic Compounds vs Amides: Solubility Challenges. Oreate AI. Available at: [Link]

  • Oreate AI Blog. (2026). DMSO: The Versatile Solvent Making Waves in Science and Beyond. Oreate AI. Available at: [Link]

  • Unknown Author. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Unknown Author. (2013). Considerations regarding use of solvents in in vitro cell based assays. SpringerLink. Available at: [Link]

  • PubChem. (2025). 2-(4-fluorophenoxy)-N-(3-fluorophenyl)acetamide. PubChem. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • M.E.L. M.E.L., et al. (2013). Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. Brazilian Dental Journal, 24(2), 97-102. Available at: [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

  • Wikipedia Contributors. (2026). Amide. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2024). Properties of amines. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Chemistry Stack Exchange. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • PubChem. (2025). 2-(4-fluorophenoxy)-N-(3-phenylpropyl)acetamide. PubChem. Available at: [Link]

  • Unknown Author. (2005). Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. Available at: [Link]

Sources

Application Note: Advanced Recrystallization Strategies for the Purification of N-(3-fluorophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

N-(3-fluorophenyl)-2-phenoxyacetamide (CAS No. 303989-18-6) is a highly functionalized amide with significant relevance in medicinal chemistry, particularly in the development of anticonvulsants and inhibitors of the Wnt-depalmitoleating enzyme NOTUM[1][2][3]. The synthesis of phenoxyacetamide derivatives typically involves the acylation of substituted anilines (e.g., 3-fluoroaniline) with phenoxyacetyl chloride, or the coupling of substituted phenols with N-aryl-2-chloroacetamides[4][5].

These synthetic routes inevitably leave behind unreacted starting materials, hydrolytic byproducts (such as phenoxyacetic acid), and coupling reagents. Because the phenoxyacetamide scaffold possesses a unique balance of hydrogen-bonding capacity (via the central amide linkage) and high lipophilicity (via the flanking fluorophenyl and phenoxy rings), purification via recrystallization requires precise thermodynamic control[6]. This guide details self-validating recrystallization protocols designed to achieve >98% purity.

Thermodynamic Rationale for Solvent Selection

The selection of a recrystallization solvent is dictated by the causality of intermolecular forces. The amide bond (-CONH-) acts as both a strong hydrogen bond donor and acceptor, creating a robust, high-energy crystal lattice. Conversely, the fluorophenyl and phenoxy groups are highly hydrophobic.

  • Why Water Fails: The hydrophobic bulk of the molecule prevents dissolution in aqueous media, even at boiling temperatures.

  • Why Non-Polar Solvents Fail: Pure aliphatic hydrocarbons (e.g., n-heptane) lack the dielectric constant required to disrupt the strong amide-amide hydrogen bonds in the crystal lattice.

  • The Optimal Solution: Intermediate polarity solvents, such as absolute ethanol, or binary anti-solvent systems (Ethyl Acetate / n-Heptane) are required[6]. Ethanol provides a protic environment that disrupts the lattice at elevated temperatures. Upon cooling, the entropic penalty of the solvent cage forces the hydrophobic rings to aggregate, driving spontaneous nucleation.

G A Crude N-(3-fluorophenyl) -2-phenoxyacetamide B Dissolution in Hot Ethanol (Near Boiling Point) A->B Add Solvent C Hot Filtration (Remove Insoluble Impurities) B->C T > 70°C D Controlled Cooling (0.5 °C / min to 4 °C) C->D Clear Filtrate E Vacuum Filtration & Cold Solvent Wash D->E Crystallization F Pure Crystalline Product E->F Drying (Vacuum)

Workflow for the single-solvent recrystallization of N-(3-fluorophenyl)-2-phenoxyacetamide.

Quantitative Process Parameters

The following table summarizes the thermodynamic targets and expected clearance profiles for the two primary recrystallization strategies.

ParameterProtocol A: Single-Solvent (Ethanol)Protocol B: Anti-Solvent (EtOAc / n-Heptane)
Volumetric Ratio N/A (Determined empirically)1:3 to 1:4 (EtOAc : Heptane)
Dissolution Temperature 75 °C70 °C
Cooling Rate 0.5 °C / minDropwise anti-solvent, then 0.5 °C / min
Target Impurity Clearance Polar byproducts (e.g., unreacted aniline)Non-polar byproducts (e.g., phenoxy ethers)
Expected Recovery Yield 75 - 85%85 - 95%
Risk of "Oiling Out" ModerateHigh (if anti-solvent is added too rapidly)

Self-Validating Experimental Protocols

To ensure scientific integrity, every step in these protocols functions as a self-validating system . The operator must confirm specific physicochemical feedback before proceeding to the next phase.

Protocol A: Single-Solvent Recrystallization (Absolute Ethanol)

This method is highly effective for removing polar impurities, which remain soluble in the cold ethanolic mother liquor[6].

  • Dissolution & Saturation: Place the crude N-(3-fluorophenyl)-2-phenoxyacetamide in a round-bottom flask. Add absolute ethanol dropwise while heating to 75 °C until the solid just dissolves.

    • Validation Check: The solution must be completely transparent. Any persistent turbidity indicates insoluble mechanical impurities or highly polymeric byproducts.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper to remove insoluble matter.

    • Validation Check: The filtrate must remain clear in the receiving flask. If the filtrate immediately turns cloudy, premature crystallization has occurred due to insufficient solvent volume; reheat and add 5% more ethanol.

  • Controlled Nucleation (Cooling): Allow the flask to cool to room temperature at a rate of approximately 0.5 °C / min, then transfer to an ice bath (4 °C) for 2 hours.

    • Validation Check: Observe the formation of discrete crystalline needles or plates. If a biphasic liquid forms at the bottom of the flask ("oiling out"), the saturation temperature exceeds the melting point of the solute in that solvent. Causality & Fix: The activation energy for liquid-liquid separation was lower than for crystal nucleation. Reheat until clear, add a seed crystal, and cool at a slower rate to force solid-phase nucleation.

  • Isolation: Isolate the crystals via vacuum filtration and wash with ice-cold ethanol to displace the impurity-laden mother liquor.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / n-Heptane)

This method is preferred when the crude mixture contains highly non-polar impurities that might co-crystallize in ethanol.

G Crude Crude Mixture Matrix Hot EtOAc Dissolution Crude->Matrix Heptane Heptane Addition (Anti-Solvent) Matrix->Heptane Titration Crystals Target API Crystals Heptane->Crystals Precipitation MotherLiquor Mother Liquor (Impurities) Heptane->MotherLiquor Remains Soluble

Anti-solvent recrystallization logic and impurity phase distribution.

  • Primary Dissolution: Dissolve the crude product in a minimum volume of hot Ethyl Acetate (EtOAc) at 70 °C.

  • Anti-Solvent Titration: Slowly add hot n-heptane dropwise while maintaining stirring and temperature.

    • Validation Check (The Cloud Point): Stop the addition the exact moment the solution turns faintly turbid (opalescent). This optical change validates that the system has reached the boundary of the metastable zone.

  • Equilibration: Add a few drops of EtOAc until the solution just clears again, then remove from heat.

  • Cooling & Isolation: Allow the system to cool undisturbed to room temperature. Isolate the resulting crystals via vacuum filtration.

    • Validation Check (Mother Liquor Monitoring): Analyze the mother liquor via HPLC-UV or TLC. The concentration of the target compound in the filtrate must plateau, validating that thermodynamic equilibrium has been reached and no further yield can be extracted without compromising purity.

Analytical Verification

Post-crystallization, the purity of N-(3-fluorophenyl)-2-phenoxyacetamide should be verified. Successful removal of unreacted starting materials is typically confirmed via IR spectroscopy (ensuring sharp amide I and II bands around 1640-1650 cm⁻¹ without broad amine interference) and NMR spectroscopy to ensure the absence of free 3-fluoroaniline or phenoxyacetic acid shifts[3][6].

References

  • ChemScene. "303989-18-6 | N-(3-Fluorophenyl)-2-phenoxyacetamide." ChemScene Product Catalog. Available at:[1]

  • ScholarWorks at WMU. "Synthesis of Potential Anti-Tumor Agents Related to Ethanolamine. I. Phenoxyacetic Acid Derivatives." Western Michigan University. Available at:[4]

  • National Institutes of Health (PMC). "Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives." PubMed Central. Available at:[6]

  • BenchChem. "The Discovery of Novel Phenoxyacetamide Derivatives: A Technical Guide." BenchChem Technical Resources. Available at:[5]

  • MedChemComm (RSC Publishing). "Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen." Royal Society of Chemistry. Available at:[2]

  • National Institutes of Health (PMC). "Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids." PubMed Central. Available at:[3]

Sources

Preparation of N-(3-fluorophenyl)-2-phenoxyacetamide stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preparation and Handling of N-(3-fluorophenyl)-2-phenoxyacetamide DMSO Stock Solutions

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Methodology & Best Practices Guide.

Executive Summary & Physicochemical Profile

The reliable evaluation of small molecule modulators in in vitro and in vivo assays depends entirely on the integrity of the initial stock solution. N-(3-fluorophenyl)-2-phenoxyacetamide is a highly lipophilic small molecule. Due to its hydrophobic nature (estimated LogP ~2.84), direct dissolution in aqueous buffers is thermodynamically unfavorable and will result in immediate precipitation. Therefore, the preparation of a highly concentrated master stock in an organic solvent, specifically anhydrous Dimethyl Sulfoxide (DMSO), is a mandatory first step [1].

This guide details the scientific rationale, quantitative parameters, and self-validating protocols required to prepare, store, and utilize DMSO stock solutions of N-(3-fluorophenyl)-2-phenoxyacetamide without compromising its chemical integrity or kinetic solubility.

Quantitative Compound Data

Table 1: Physicochemical Properties of N-(3-fluorophenyl)-2-phenoxyacetamide

Property Value
Compound Name N-(3-fluorophenyl)-2-phenoxyacetamide
CAS Number 303989-18-6
Molecular Weight 245.25 g/mol
Molecular Formula C₁₄H₁₂FNO₂
LogP (Estimated) ~2.84
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

| Purity Requirement | ≥ 98% |

Scientific Principles of DMSO Solubilization (Causality & Rationale)

The preparation of a DMSO stock solution is not merely a physical dissolution; it is the establishment of a thermodynamic equilibrium. To ensure reproducibility, researchers must understand the causality behind the handling requirements:

  • The Necessity of Anhydrous DMSO: DMSO is highly hygroscopic. If standard laboratory-grade DMSO is used, or if the bottle is left open to the atmosphere, it will rapidly absorb ambient water. The introduction of water into the solvent dramatically lowers the solubility limit of hydrophobic compounds like N-(3-fluorophenyl)-2-phenoxyacetamide, causing them to prematurely crash out of solution [2]. Furthermore, water can facilitate the slow hydrolysis of the acetamide linkage during long-term storage.

  • Thermodynamic vs. Kinetic Solubility: When dissolved in 100% anhydrous DMSO, the compound exists in a state of thermodynamic solubility [4]. However, when this stock is later introduced into an aqueous biological assay, the system transitions into a state of kinetic solubility [3]. The compound remains in solution only because the rate of precipitation is slower than the duration of the assay. Poor dilution techniques breach this kinetic threshold, leading to micro-precipitation, artificially low effective molarities, and false-negative assay readouts [5].

  • Prevention of Freeze-Thaw Degradation: Repeated thermal cycling of a single master stock introduces micro-condensation (water) into the tube and causes physical shearing. Aliquoting the master stock into single-use volumes is a mandatory practice to preserve the thermodynamic stability of the solution [3].

Reconstitution Guidelines & Calculations

To ensure precise molarity, use the following pre-calculated mass/volume ratios. Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

Table 2: Standardized Reconstitution Matrix for N-(3-fluorophenyl)-2-phenoxyacetamide

Desired Stock Concentration Volume of Anhydrous DMSO Mass of Compound Required
10 mM 1.0 mL 2.45 mg
10 mM 5.0 mL 12.26 mg
50 mM 1.0 mL 12.26 mg

| 50 mM | 5.0 mL | 61.31 mg |

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system to ensure maximum compound recovery and assay reproducibility.

Phase 1: Pre-Handling & Equilibration
  • Remove the sealed vial of N-(3-fluorophenyl)-2-phenoxyacetamide powder from cold storage (2-8°C or -20°C).

  • CRITICAL STEP: Allow the sealed vial to equilibrate to room temperature for a minimum of 30 minutes before opening. Opening a cold vial in a humid laboratory environment causes immediate condensation of atmospheric moisture onto the powder, which will compromise the integrity of the DMSO stock [2].

Phase 2: Weighing & Solubilization
  • Using an analytical balance (0.1 mg precision), weigh the required mass of the compound (refer to Table 2) into a sterile, amber microcentrifuge tube. Amber tubes are recommended to prevent potential photolytic degradation over long-term storage.

  • Add the calculated volume of Anhydrous, Molecular Biology-Grade DMSO (≥99.9% purity).

  • Vortex the suspension vigorously for 1 to 2 minutes. If the compound does not fully dissolve, subject the tube to mild sonication in a room-temperature water bath for 5 minutes.

Phase 3: Quality Control & Storage
  • Visual QC: Inspect the solution against a light source. The solution must be completely clear with no visible particulates or Schlieren lines (refractive index gradients indicating incomplete mixing). Do not proceed if the solution is turbid.

  • Aliquot the master stock into single-use volumes (e.g., 50 µL or 100 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months to years) [3].

Phase 4: In Vitro Assay Application (Managing Kinetic Solubility)
  • On the day of the experiment, thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • CRITICAL STEP: To prepare the working solution, add the DMSO stock dropwise to the pre-warmed aqueous assay buffer or cell culture medium while gently vortexing. Never add the aqueous medium directly to the DMSO stock; doing so causes localized supersaturation, leading to rapid nucleation and irreversible precipitation [4].

  • Ensure the final DMSO concentration in the biological assay does not exceed 0.1% - 0.5% (v/v) . Concentrations above this threshold frequently induce solvent-mediated cytotoxicity and off-target cellular stress responses [5]. Always include a vehicle-only control in your experimental design.

Workflow Visualization

Workflow N1 1. Equilibrate Powder (Room Temperature) N2 2. Weigh Compound (Analytical Balance) N1->N2 N3 3. Add Anhydrous DMSO (Molecular Grade) N2->N3 N4 4. Vortex & Sonicate (Ensure Dissolution) N3->N4 N5 5. Visual QC (Check for Particulates) N4->N5 N6 6. Aliquot & Store (-20°C to -80°C) N5->N6 N7 7. Assay Dilution (Final DMSO ≤ 0.5%) N6->N7

Caption: Workflow for the preparation, storage, and assay dilution of DMSO stock solutions.

Troubleshooting Guide

  • Issue: Compound precipitates upon dilution into aqueous media.

    • Causality: The kinetic solubility threshold was breached due to localized supersaturation or thermal shock.

    • Solution: Ensure the aqueous buffer is pre-warmed to 37°C. Add the DMSO stock dropwise while actively vortexing the aqueous medium. Consider performing a stepwise serial dilution rather than a single massive dilution step.

  • Issue: Loss of biological efficacy over time.

    • Causality: The DMSO stock has absorbed atmospheric water due to repeated freeze-thaw cycles, leading to compound degradation or micro-precipitation.

    • Solution: Discard the compromised stock. Strictly adhere to the single-use aliquot protocol using anhydrous DMSO.

References

  • ChemScene. "303989-18-6 | N-(3-Fluorophenyl)-2-phenoxyacetamide | ChemScene." ChemScene.
  • BenchChem. "Ethoxysanguinarine DMSO stock solution preparation and storage." BenchChem Technical Support.
  • ResearchGate. "Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility." ResearchGate.
  • NIH PMC. "Physics-Based Solubility Prediction for Organic Molecules." National Institutes of Health.
  • LCGC International. "Separation Science in Drug Development, Part 2: High-Throughput Characterization." Chromatography Online.

Application Note: Microwave-Assisted Solvent-Free Synthesis of N-(3-Fluorophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly pure amide scaffolds is a critical bottleneck in early-stage drug discovery. Phenoxyacetamide derivatives, in particular, are privileged structures recognized for their potent biological activities, including selective monoamine oxidase (MAO-A) inhibition and c-Met kinase inhibition [1, 2]. This application note details a robust, green, and highly efficient protocol for the synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide. By replacing conventional stoichiometric coupling reagents with a solvent-free, microwave-assisted catalytic approach, researchers can achieve >90% isolated yields in just 15 minutes while drastically reducing chemical waste [3].

Mechanistic Insights & Causality

As scientists transition from classical thermal heating to Microwave-Assisted Organic Synthesis (MAOS), understanding the physical and chemical causality of the system is paramount.

Dielectric Heating vs. Convective Heating: Conventional amide synthesis relies on convective heat transfer through the reaction vessel, creating temperature gradients and localized cold spots. Microwave irradiation bypasses this by directly coupling with the dipole moments of the reactants. In our solvent-free protocol, the polar precursors (phenoxyacetic acid and 3-fluoroaniline) act as their own microwave susceptors. The resulting molecular friction causes instantaneous, uniform volumetric heating, accelerating the reaction kinetics logarithmically in accordance with the Arrhenius equation.

The Role of Ce(IV) Catalysis: Direct amidation of unactivated carboxylic acids is thermodynamically hindered by the formation of an unreactive acid-base salt. To overcome this, we utilize Ceric Ammonium Nitrate (CAN) as a water-tolerant Lewis acid catalyst [3]. The Ce(IV) ion coordinates directly to the carbonyl oxygen of the phenoxyacetic acid. This coordination withdraws electron density, rendering the carbonyl carbon highly electrophilic and lowering the activation energy required for nucleophilic attack by the weakly nucleophilic 3-fluoroaniline.

Mechanism A Phenoxyacetic Acid C Activated Carbonyl Complex A->C Coordination B Ce(IV) Catalyst (CAN) B->C Lewis Acid Activation E Tetrahedral Intermediate C->E Nucleophilic Attack D 3-Fluoroaniline D->E Amine Addition E->B Catalyst Regeneration F N-(3-fluorophenyl)- 2-phenoxyacetamide E->F -H2O, -Ce(IV)

Figure 1: Logical relationship of Ce(IV)-catalyzed direct amidation mechanism.

Experimental Design & Workflow

To ensure reproducibility, this protocol is designed as a self-validating system. In-process checks are integrated to confirm reaction progress before proceeding to downstream isolation.

MW_Workflow Step1 1. Reagent Assembly Phenoxyacetic acid, 3-Fluoroaniline, CAN (2 mol%) Step2 2. Microwave Irradiation 120 °C, 15 min, Solvent-Free Step1->Step2 Seal in MW vial Step3 3. Workup EtOAc dilution, Sat. NaHCO3 wash Step2->Step3 Cool to RT Step4 4. Isolation Drying (Na2SO4), Solvent Evaporation Step3->Step4 Phase separation Step5 5. Final Product N-(3-fluorophenyl)- 2-phenoxyacetamide Step4->Step5 >90% Yield

Figure 2: Experimental workflow for microwave-assisted solvent-free amidation.

Materials & Reagents
  • Phenoxyacetic acid (≥98% purity, 1.0 mmol, 152.15 mg)

  • 3-Fluoroaniline (≥99% purity, 1.0 mmol, 111.12 mg)

  • Ceric Ammonium Nitrate (CAN) (ACS reagent grade, 2 mol%, 10.96 mg)

  • Ethyl Acetate (EtOAc) (HPLC grade)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment: Dedicated Microwave Synthesis Reactor (e.g., Anton Paar Monowave or CEM Discover) equipped with 10 mL sealed glass vials and IR temperature sensors.

Step-by-Step Protocol

Step 1: Reagent Preparation

  • To a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add 152.15 mg of phenoxyacetic acid.

  • Add 111.12 mg of 3-fluoroaniline directly to the solid acid.

  • Add 10.96 mg of CAN as the catalyst.

  • Causality Check: Mixing the neat reagents ensures maximum molecular concentration. This drives the thermodynamic equilibrium forward while entirely eliminating the need for bulk reaction solvents.

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined crimp cap to prevent the escape of volatile intermediates.

  • Place the vial in the microwave reactor cavity.

  • Set the instrument parameters: Temperature: 120 °C | Time: 15 minutes | Stirring: High (900 rpm) | Max Power: 200 W.

  • Initiate the sequence. The system will dynamically adjust the wattage to maintain exactly 120 °C.

  • Self-Validation: Monitor the real-time pressure profile on the instrument display. A slight pressure increase (1–3 bar) is expected and confirms the generation of water vapor, the sole byproduct of this direct amidation.

Step 3: Cooling & Quenching

  • Allow the reactor to rapidly cool the vial to ≤40 °C using compressed air (automatically handled by most modern MW reactors).

  • Uncap the vial carefully and dilute the crude, viscous mixture with 5 mL of EtOAc.

Step 4: Phase Separation & Washing

  • Transfer the dissolved solution to a small separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 5 mL). This neutralizes and removes any unreacted phenoxyacetic acid and partitions the highly water-soluble CAN catalyst into the aqueous phase.

  • Wash with brine (5 mL) to remove residual moisture.

  • In-Process Check: Spot the organic layer on a silica TLC plate (Eluent: Hexanes:EtOAc 7:3). The target product, N-(3-fluorophenyl)-2-phenoxyacetamide, will appear as a distinct, strongly UV-active spot ( Rf​≈0.4 ), completely separated from the baseline starting materials.

Step 5: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The product will crystallize upon standing, yielding a highly pure white to off-white solid.

Results & Discussion

The microwave-assisted, CAN-catalyzed protocol significantly outperforms conventional thermal heating methods. Table 1 summarizes the comparative metrics, highlighting the superiority of the MAOS approach.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide

ParameterConventional HeatingMicrowave-Assisted (MAOS)
Heating Method Oil Bath (Refluxing Toluene)Dielectric Heating (Solvent-Free)
Catalyst / Reagent EDC/HOBt (Stoichiometric)CAN (2 mol% Catalytic)
Temperature 110 °C120 °C
Reaction Time 12 - 24 hours15 minutes
Isolated Yield 65 - 75%>90%
E-Factor (Waste/Product) >50<5
Purification Required Column ChromatographyLiquid-Liquid Extraction
Data Analysis

The quantitative data demonstrates a >90% reduction in reaction time and a massive improvement in the Environmental Factor (E-factor). By eliminating stoichiometric coupling reagents (such as EDC/HOBt) and bulk reaction solvents, the process becomes inherently greener and more cost-effective. The high yield (>90%) achieved without the need for silica gel column chromatography proves the robustness and high atom economy of the solvent-free MAOS approach.

Conclusion

The microwave-assisted synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide using a catalytic amount of Ceric Ammonium Nitrate represents a paradigm shift in amide bond formation. By combining the kinetic acceleration of dielectric heating with the atom economy of direct amidation, drug development professionals can rapidly generate libraries of phenoxyacetamide derivatives for biological screening. This protocol is self-validating, easily scalable within standard microwave limits, and perfectly aligned with modern green chemistry principles.

References

  • Title: Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors Source: PubMed (NIH) URL: [Link]

  • Title: Hybridizing chalcones and phenoxyacetamides to identify a promising lead scaffold for c-Met kinase inhibition Source: Springer Nature URL: [Link]

  • Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids Source: Molecules (MDPI) / PubMed Central URL: [Link]

Application Notes and Protocols for In Vivo Administration of N-(3-fluorophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides detailed application notes and protocols for the in vivo administration of N-(3-fluorophenyl)-2-phenoxyacetamide. As a novel compound, establishing robust and reproducible administration protocols is paramount for accurate pharmacokinetic and pharmacodynamic studies. This document offers a framework based on established best practices for preclinical research, emphasizing scientific integrity and experimental success.

I. Introduction and Strategic Considerations

N-(3-fluorophenyl)-2-phenoxyacetamide is a phenoxyacetamide derivative, a class of compounds with demonstrated pharmacological potential in areas such as oncology and anti-ulcer activity.[1][2][3] The successful in vivo evaluation of this compound hinges on the appropriate selection of an administration route and a suitable vehicle formulation, particularly considering that many new chemical entities exhibit poor aqueous solubility.[4][5] Inadequate solubility can lead to low and variable bioavailability, confounding the interpretation of efficacy and toxicity data.[4][6]

The choice of administration route is a critical decision that influences the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. The primary routes for preclinical rodent studies—oral, intraperitoneal, and intravenous—each offer distinct advantages and disadvantages. The selection process should be guided by the physicochemical properties of N-(3-fluorophenyl)-2-phenoxyacetamide, the scientific objectives of the study, and established animal welfare guidelines.

II. Formulation Strategies for Poorly Soluble Compounds

Given that the solubility of N-(3-fluorophenyl)-2-phenoxyacetamide in aqueous solutions may be limited, a carefully designed formulation is crucial for achieving consistent and adequate systemic exposure. The following strategies are foundational for developing a suitable vehicle for administration.

Co-solvent Systems

A common and effective approach for solubilizing lipophilic compounds is the use of co-solvent systems.[4] These are mixtures of water-miscible organic solvents that enhance the solubility of a compound. It is imperative to use the minimum amount of co-solvent necessary, as these agents can have their own biological effects and may cause toxicity at higher concentrations.[4]

Commonly Used Co-solvents and Excipients:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent. However, its concentration should be minimized due to potential toxicity and effects on cellular processes.

  • Polyethylene Glycols (PEGs): PEGs (e.g., PEG300, PEG400) are frequently used to increase the solubility of poorly water-soluble drugs.

  • Ethanol: Useful in some formulations, but can cause irritation and has its own pharmacological effects.

  • Polysorbate 80 (Tween 80): A non-ionic surfactant that can improve solubility and stability of the formulation.

  • Saline or Phosphate-Buffered Saline (PBS): Used as the aqueous component of the final formulation to ensure physiological compatibility.

A well-established starting point for a formulation for oral or intraperitoneal administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] The final formulation should be sterile and have a pH within a physiologically tolerable range (typically 4.5 to 8.0 for injections).[7]

Particle Size Reduction

For oral administration, reducing the particle size of a solid drug can increase its surface area, thereby enhancing the dissolution rate and bioavailability.[8][9] Techniques such as micronization or nanomilling can be employed to achieve this.

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS can significantly improve the solubility and absorption of lipophilic drugs.[8] These formulations can enhance gastrointestinal absorption and are particularly useful for compounds in BCS Class II (low solubility, high permeability).[8]

III. Administration Route Selection and Protocols

The choice of administration route should be a deliberate one, based on the goals of the study. The following sections provide detailed protocols for common administration routes in rodents.

A. Oral Gavage (PO)

Oral gavage is a standard method for administering precise doses of a substance directly into the stomach.[10][11] This route is often preferred for its clinical relevance to human oral drug administration.

Rationale and Considerations: Oral administration subjects the compound to first-pass metabolism in the liver, which can be a critical factor in determining its ultimate bioavailability and efficacy. The stress of the procedure can be a confounding variable, and proper technique is essential to avoid complications such as esophageal perforation or accidental tracheal administration.[12]

Protocol for Oral Gavage in Mice:

  • Animal Restraint:

    • Gently scruff the mouse, grasping the loose skin over the shoulders with the thumb and middle finger.[11]

    • Ensure the forelegs are extended to the side to prevent interference with the gavage needle.[11]

    • Gently extend the head back to create a straight line through the neck and esophagus.[10]

  • Gavage Needle Insertion:

    • Use an appropriately sized gavage needle (typically 18-20 gauge for adult mice) with a rounded tip to prevent trauma.[10][11]

    • Measure the needle from the tip of the mouse's nose to the bottom of the sternum to ensure it will reach the stomach without causing perforation.[11]

    • Insert the needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus. The needle should pass with minimal resistance.[10][13] If resistance is met, withdraw and reposition.

  • Substance Administration:

    • Once the needle is properly positioned in the stomach, administer the calculated volume of the N-(3-fluorophenyl)-2-phenoxyacetamide formulation smoothly.

    • The maximum recommended dosing volume is 10 mL/kg.[10]

    • After administration, gently remove the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any signs of distress or labored breathing for 5-10 minutes.[11]

Data Summary for Oral Gavage:

Parameter Recommendation (for Mice)
Needle Gauge 18-20 G, with rounded tip[10][11]
Max Dosing Volume 10 mL/kg[10]

| Vehicle Example | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[4] |

B. Intraperitoneal (IP) Injection

IP injection is a common parenteral route that allows for rapid absorption of a substance into the systemic circulation, bypassing first-pass metabolism.

Rationale and Considerations: This route is often used when oral bioavailability is expected to be low or when a rapid onset of action is desired. It is crucial to perform the injection in the correct location to avoid puncturing internal organs.[7][14]

Protocol for Intraperitoneal Injection in Mice:

  • Animal Restraint:

    • Restrain the mouse using the scruff method, ensuring a firm but gentle grip.[7]

    • Turn the animal so its abdomen is exposed and tilt its head downwards to move the abdominal organs cranially.[14][15]

  • Injection Site Identification:

    • Visualize the abdomen divided into four quadrants. The injection should be made into the lower right or left quadrant to avoid the bladder and cecum.[7][14]

  • Needle Insertion and Injection:

    • Use a 25-30 gauge needle.[14]

    • Insert the needle, bevel up, at a 30-45 degree angle into the identified lower quadrant.[14]

    • Gently aspirate by pulling back the plunger to ensure no blood or other fluid enters the syringe, which would indicate entry into a blood vessel or organ.[15]

    • If aspiration is clear, inject the substance smoothly.

  • Post-Procedure Monitoring:

    • Withdraw the needle and return the mouse to its cage.

    • Observe the animal for any signs of distress or complications.[15]

Data Summary for Intraperitoneal Injection:

Parameter Recommendation (for Mice)
Needle Gauge 25-30 G[14]
Max Injection Volume 10 µl/g (e.g., 200 µl for a 20g mouse)[15]
Injection Angle 30-45 degrees[14]

| Injection Site | Lower abdominal quadrant[7][14] |

C. Intravenous (IV) Injection

IV injection, typically via the lateral tail vein in rodents, provides the most rapid and complete systemic exposure, with 100% bioavailability.

Rationale and Considerations: This route is ideal for pharmacokinetic studies where precise control over the circulating concentration of the compound is required. It is a technically challenging procedure that requires skill and practice. The formulation must be a clear solution, as suspensions can cause emboli.

Protocol for Intravenous Injection in Mice (Lateral Tail Vein):

  • Animal Preparation:

    • Warm the mouse for 5-10 minutes using a warming box or heat lamp to dilate the tail veins, making them more visible and accessible.[16]

    • Place the mouse in a suitable restraint device.[16]

  • Vein Identification and Needle Insertion:

    • The two lateral tail veins are the primary targets.

    • Use a small gauge needle (27-30 G) attached to a syringe with no air bubbles.[16]

    • Hold the needle parallel to the tail with the bevel facing up.[7][16]

    • Gently insert the needle into the vein. A flash of blood in the needle hub may indicate successful entry.[7]

  • Substance Administration:

    • Slowly inject the N-(3-fluorophenyl)-2-phenoxyacetamide solution.

    • If a blister or bleb appears, the needle is not in the vein. It should be removed and re-inserted at a more proximal site.[7]

    • The maximum volume for a bolus injection is typically up to 1% of the animal's body weight, but no more than 0.2 ml.[16]

  • Post-Procedure Care:

    • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.[7]

    • Monitor the animal for any adverse reactions.

Data Summary for Intravenous Injection:

Parameter Recommendation (for Mice)
Needle Gauge 27-30 G[16]
Max Bolus Volume Up to 1% of body weight (max 0.2 ml)[16]
Injection Site Lateral tail vein[16]

| Key Consideration | Formulation must be a clear, sterile solution. |

IV. Visualization of Experimental Workflows

Decision-Making for Route Selection

The following diagram illustrates a logical workflow for selecting an appropriate administration route for N-(3-fluorophenyl)-2-phenoxyacetamide.

RouteSelection start Start: In Vivo Study of N-(3-fluorophenyl)-2-phenoxyacetamide physchem Assess Physicochemical Properties (Solubility, Stability) start->physchem study_objective Define Study Objective (PK, PD, Toxicity) start->study_objective formulation Formulation Development (e.g., Co-solvent, Suspension) physchem->formulation route_decision Select Administration Route study_objective->route_decision formulation->route_decision po_route Oral (PO) Gavage (Clinically Relevant, First-Pass Metabolism) route_decision->po_route Mimic human oral route? ip_route Intraperitoneal (IP) (Bypass First-Pass, Rapid Absorption) route_decision->ip_route Low oral bioavailability expected? iv_route Intravenous (IV) (100% Bioavailability, PK Studies) route_decision->iv_route Need precise plasma concentration? protocol_po Execute PO Protocol po_route->protocol_po protocol_ip Execute IP Protocol ip_route->protocol_ip protocol_iv Execute IV Protocol iv_route->protocol_iv end_point Data Collection & Analysis protocol_po->end_point protocol_ip->end_point protocol_iv->end_point

Caption: Workflow for selecting an in vivo administration route.

General Protocol Workflow

This diagram outlines the general steps for any in vivo administration protocol.

GeneralProtocol prep 1. Preparation - Calculate Dose - Prepare Formulation - Weigh Animal restraint 2. Animal Restraint - Secure & Calm Animal prep->restraint admin 3. Administration - Insert Needle/Catheter - Deliver Substance restraint->admin monitor 4. Post-Procedure - Monitor for Distress - Record Observations admin->monitor

Caption: Key stages of an in vivo administration protocol.

V. Conclusion and Best Practices

The successful in vivo administration of N-(3-fluorophenyl)-2-phenoxyacetamide is achievable through careful planning, meticulous technique, and a strong understanding of the underlying scientific principles. It is recommended to conduct pilot studies to determine the optimal formulation and to ensure that the chosen administration route yields the desired exposure profile. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures. By following these protocols and considerations, researchers can generate reliable and reproducible data, paving the way for a thorough understanding of the pharmacological properties of this compound.

VI. References

  • Mouse Intraperitoneal (IP) administration. (n.d.). Retrieved from

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21). Institutional Animal Care and Use Committee. Retrieved from

  • Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.). Retrieved from

  • Oral Gavage In Mice and Rats. (n.d.). UCSF IACUC. Retrieved from

  • Lateral Tail Vein Injection in Mice and Rats. (n.d.). UCSF IACUC. Retrieved from

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK. Retrieved from

  • Intraperitoneal Injection of Neonatal Mice. (2023, September 20). Bio-protocol. Retrieved from

  • Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. (2018, August 3). Institute of Laboratory Animal Science (LTK). Retrieved from

  • Intraperitoneal injection in small rodents. (2023, June 30). Research and Innovation Division. Retrieved from

  • Guide to Oral Gavage for Mice and Rats. (2020, July 10). Instech Laboratories. Retrieved from

  • Intravenous Injection in the Rat. (2020, February 10). Research Animal Training. Retrieved from

  • Guidelines for the administration of substances to rodents. (n.d.). NTNU. Retrieved from

  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. (n.d.). Benchchem. Retrieved from

  • A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. (n.d.). PMC. Retrieved from

  • Intravenous Injections in Neonatal Mice. (2014, November 11). PMC. Retrieved from

  • Oral Gavage in the Rat. (n.d.). Research Animal Training. Retrieved from

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. Retrieved from

  • n-(3-cl-4-fluorophenyl)-2-((4-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide. (n.d.). Sigma-Aldrich. Retrieved from

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021, February 1). PMC. Retrieved from

  • N-(3-Fluorophenyl)acetamide. (n.d.). Inxight Drugs. Retrieved from

  • N-(3-fluorophenyl)-2-{4-[(propan-2-yl)sulfamoyl]phenoxy}acetamide. (n.d.). ChemDiv. Retrieved from

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed. Retrieved from

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023, October 26). MDPI. Retrieved from

  • Synthesis and pharmacological properties of N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)- acetamide and related compounds as antiulcer agents. I. (1990, November). PubMed. Retrieved from

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023, April 27). MDPI. Retrieved from

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020, April 12). MDPI. Retrieved from

  • In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. (2020, August 13). PMC. Retrieved from

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PMC. Retrieved from

  • Intranasal administration of acetylcholinesterase inhibitors. (2008, December 10). SciSpace. Retrieved from

  • Nanotechnologies for Intranasal Drug Delivery. (2021, December 17). Pharma Focus Asia. Retrieved from

Sources

Application Notes & Protocols: Thin-Layer Chromatography (TLC) Systems for N-(3-fluorophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the development and application of thin-layer chromatography (TLC) systems for the analysis of N-(3-fluorophenyl)-2-phenoxyacetamide. This compound, possessing aromatic amide and ether functionalities, is of interest in synthetic and medicinal chemistry. The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring robust methods for reaction monitoring, purity assessment, and qualitative identification. We present two primary TLC systems: a rapid screening protocol for high-throughput analysis and an optimized system for enhanced separation. The causalities behind experimental choices, from solvent system selection to visualization techniques, are explained to provide a deeper understanding of the chromatographic principles at play.

Introduction and Principles of Separation

N-(3-fluorophenyl)-2-phenoxyacetamide is a molecule of intermediate polarity, featuring a polar amide group, a phenoxy ether linkage, and two aromatic rings. Thin-layer chromatography (TLC) is an invaluable, rapid, and cost-effective technique for its analysis.[1][2] The fundamental principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate) and a mobile phase (a solvent or solvent mixture).[3][4]

In the context of N-(3-fluorophenyl)-2-phenoxyacetamide on a normal-phase silica gel plate, the stationary phase is highly polar. The separation is governed by the polarity of the mobile phase. A less polar mobile phase will result in stronger interaction of the analyte with the silica gel, leading to a lower Retention Factor (Rf), while a more polar mobile phase will carry the analyte further up the plate, resulting in a higher Rf value. The goal is to find a solvent system that provides an optimal Rf value, typically between 0.3 and 0.5, for clear separation.[2]

Materials and Apparatus

2.1. Chemicals and Reagents

  • N-(3-fluorophenyl)-2-phenoxyacetamide (Reference Standard)

  • Hexane (ACS Grade or higher)

  • Ethyl Acetate (ACS Grade or higher)

  • Dichloromethane (ACS Grade or higher)

  • Methanol (ACS Grade or higher)

  • Sample solvent (e.g., Acetone or Dichloromethane)

  • Visualization Reagents:

    • Potassium Permanganate (KMnO₄) stain

    • Iodine (I₂) crystals

2.2. Stationary Phase

  • TLC Plates: Aluminum or glass plates pre-coated with silica gel 60 F254 (0.25 mm thickness). The F254 indicator allows for visualization under UV light at 254 nm.[5]

2.3. Apparatus

  • Glass developing chambers with lids

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV Lamp (254 nm and 365 nm)

  • Heating device (heat gun or hot plate)

  • Fume hood

Protocol 1: Rapid Screening for Reaction Monitoring

Objective: To provide a fast and efficient method for qualitatively monitoring the progress of a chemical reaction involving N-(3-fluorophenyl)-2-phenoxyacetamide. This allows for the quick identification of the presence of starting materials, the product, and major by-products.

3.1. Mobile Phase Selection & Rationale

Based on the structure of N-(3-fluorophenyl)-2-phenoxyacetamide, a compound of intermediate polarity, a mixture of a non-polar and a polar solvent is appropriate. A common and effective starting point for such compounds is a mixture of hexane and ethyl acetate.[6] We will begin with a 7:3 (v/v) ratio of Hexane to Ethyl Acetate.

  • Hexane: A non-polar solvent that facilitates the movement of non-polar impurities.

  • Ethyl Acetate: A solvent of intermediate polarity that effectively elutes the target compound by competing for the active sites on the silica gel.

3.2. Step-by-Step Procedure

  • Chamber Saturation: Pour the 7:3 Hexane:Ethyl Acetate mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall. Close the lid and allow the chamber to saturate with solvent vapors for at least 10-15 minutes. This ensures a uniform development environment and reproducible Rf values.

  • Plate Preparation: Obtain a TLC plate (e.g., 5 cm x 7 cm). Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom edge. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Sample Preparation: Dissolve small amounts of the starting material and the reaction mixture in a volatile solvent like acetone or dichloromethane.

  • Spotting: Using a capillary tube, apply a small spot of each solution onto its designated lane on the baseline.[1] For the co-spot lane, apply a spot of the starting material, and directly on top of it, apply a spot of the reaction mixture. Ensure the spots are small and concentrated to prevent streaking.[1]

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent front to ascend the plate by capillary action.[3][7]

  • Completion and Marking: When the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Drying: Allow the plate to air-dry completely in a fume hood.

3.3. Visualization and Interpretation

  • UV Visualization: View the dried plate under a UV lamp at 254 nm.[5] The aromatic rings in N-(3-fluorophenyl)-2-phenoxyacetamide and many related compounds will absorb UV light and appear as dark spots against the fluorescent green background of the plate.[5] Circle the observed spots with a pencil.

  • Rf Calculation: Calculate the Retention Factor (Rf) for the product spot using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[3] The product should have a distinct Rf value, ideally around 0.3-0.4 in this system. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression.

Protocol 2: Optimized System for Purity Assessment

Objective: To achieve superior separation of N-(3-fluorophenyl)-2-phenoxyacetamide from closely related impurities, providing a more accurate assessment of its purity.

4.1. Mobile Phase Optimization Strategy

Achieving optimal separation often requires adjusting the polarity of the mobile phase.[3][8] The goal is to find a solvent system where the target compound has an Rf of ~0.35, and impurities are well-resolved from it.[7] We will explore modifications to the initial Hexane:Ethyl Acetate system.

Trial No.Mobile Phase System (v/v/v)ObservationsTarget Rf
1Hexane:Ethyl Acetate (8:2)Rf value is too low (<0.2), indicating the mobile phase is not polar enough.~0.25
2Hexane:Ethyl Acetate (7:3)Good starting point, Rf is in the acceptable range.~0.35
3Hexane:Ethyl Acetate (6:4)Rf value is slightly high (>0.5), reducing separation from less polar impurities.~0.48
4Hexane:Dichloromethane:Ethyl Acetate (6:1:3) Optimal. Dichloromethane improves the separation of spots. The target compound has a clear, compact spot.~0.38

Rationale for Optimized System: The addition of a third solvent, dichloromethane, modifies the selectivity of the mobile phase.[9] Dichloromethane has a different interaction profile with the analyte and stationary phase compared to ethyl acetate, which can help to separate compounds that co-elute in a two-component system.

4.2. Step-by-Step Procedure

The procedure follows that of Protocol 1, with the following modifications:

  • Mobile Phase: Use the optimized system of 6:1:3 Hexane:Dichloromethane:Ethyl Acetate .

  • Spotting: For purity assessment, spot the reference standard alongside the sample to be analyzed.

4.3. Advanced Visualization Techniques

While UV light is non-destructive and useful for aromatic compounds, some impurities may not be UV-active.[5] Therefore, subsequent chemical staining is crucial for a comprehensive purity analysis.

  • Iodine Staining: Place the UV-visualized and dried TLC plate in a chamber containing a few crystals of iodine.[5] Many organic compounds will form temporary, colored complexes with iodine vapor, appearing as yellow-brown spots.[5] This is a semi-destructive method.

  • Potassium Permanganate (KMnO₄) Stain:

    • Preparation: Prepare the stain by dissolving 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.

    • Application: After UV and/or iodine visualization, dip the plate into the KMnO₄ solution or spray it evenly.

    • Interpretation: Compounds that can be oxidized by permanganate (e.g., alcohols, aldehydes, some alkenes, and other functional groups) will appear as yellow or brown spots on a purple background.[10] The amide and ether functionalities of the target compound are relatively stable, but this stain is excellent for detecting a wide range of potential impurities.

Data Analysis and Workflow

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis A 1. Prepare Mobile Phase B 2. Saturate Chamber A->B C 3. Prepare & Spot Sample B->C D 4. Develop TLC Plate C->D E 5. Mark Solvent Front & Dry D->E F 6. UV Light (254 nm) E->F G 7. Chemical Staining (I₂, KMnO₄) F->G H 8. Calculate Rf Values G->H I 9. Document Results H->I

Caption: General workflow for TLC analysis.

Troubleshooting

ProblemProbable Cause(s)Solution(s)
Streaking/Tailing Spots Sample is too concentrated (overloaded).Sample is not fully soluble in the mobile phase.Compound is acidic or basic.Dilute the sample before spotting.Spot a smaller amount.Choose a different spotting solvent.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[4]
Rf Value Too High/Low Mobile phase is too polar (high Rf) or not polar enough (low Rf).Adjust the solvent ratio. Increase the proportion of the non-polar component (e.g., hexane) to decrease Rf. Increase the polar component (e.g., ethyl acetate) to increase Rf.[3]
No Separation Incorrect mobile phase polarity or selectivity.Try a different solvent system. For example, substitute toluene for hexane or acetone for ethyl acetate to alter selectivity.[8][9]
Irregular Solvent Front The edge of the plate is touching the filter paper or chamber wall.The adsorbent has been flaked off the plate edges.Ensure the plate is centered in the chamber.Handle plates carefully by the edges.

Conclusion

The thin-layer chromatography protocols outlined in this application note provide robust and reliable methods for the qualitative analysis of N-(3-fluorophenyl)-2-phenoxyacetamide. The rapid screening system using 7:3 Hexane:Ethyl Acetate is ideal for routine reaction monitoring, while the optimized 6:1:3 Hexane:Dichloromethane:Ethyl Acetate system offers enhanced resolution for purity assessment. Proper technique, including chamber saturation and the use of multiple visualization methods, is critical for obtaining accurate and reproducible results. These methods serve as a foundational tool for researchers in the synthesis and development of novel chemical entities.

References

  • PubMed.

  • Chemistry Hall.

  • EDVOTEK.

  • Duke University Chemistry.

  • ResearchGate.

  • Macherey-Nagel.

  • Virtual Labs, IIT Bombay.

  • Practical Science.

  • Organomation.

  • University of Colorado Boulder, Organic Chemistry.

  • EPFL.

  • Chemistry LibreTexts.

  • Juniper Publishers.

  • PubChem.

  • REACH Devices.

  • Alfa Chemistry.

  • EPA CompTox Chemicals Dashboard.

  • NOPR.

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  • Taylor & Francis Online.

  • Sigma-Aldrich.

  • BenchChem.

  • ChemDiv.

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Application Note: Scale-Up Procedures for N-(3-fluorophenyl)-2-phenoxyacetamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: N-(3-fluorophenyl)-2-phenoxyacetamide Reaction Type: Amidation (C-N Bond Formation)

Executive Summary

The synthesis of N-aryl amides is a foundational transformation in pharmaceutical manufacturing. N-(3-fluorophenyl)-2-phenoxyacetamide is a highly valuable intermediate, but its scale-up presents distinct chemical engineering challenges. Traditional batch amidations utilizing highly reactive acid chlorides often suffer from poor exotherm control, localized hot spots, and competitive hydrolysis. Conversely, standard peptide coupling agents (e.g., EDC, HATU) can be cost-prohibitive or generate toxic, difficult-to-remove byproducts at scale.

This application note details two field-proven, self-validating scale-up protocols for the synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide:

  • Continuous Flow Schotten-Baumann Amidation: Utilizing phenoxyacetyl chloride and 3-fluoroaniline in a plug flow reactor (PFR) for extreme throughput and thermal control.

  • Batch Amidation via T3P® (Propylphosphonic Anhydride): A highly scalable, mild batch protocol using phenoxyacetic acid, prioritized for its exceptional safety profile and purely water-soluble byproducts.

Mechanistic Rationale & Engineering Strategy

Route A: Continuous Flow Schotten-Baumann

The Schotten-Baumann reaction involves the coupling of an acid chloride (phenoxyacetyl chloride) with an amine (3-fluoroaniline) in a biphasic solvent system[1]. While highly atom-economical, the reaction is fiercely exothermic. In a large batch vessel, poor surface-area-to-volume ratios lead to heat accumulation, which accelerates the competitive hydrolysis of the acid chloride into phenoxyacetic acid, depressing yields.

By transitioning to a Continuous Plug Flow Reactor (PFR) , we exploit the micro-reactor's massive surface-area-to-volume ratio. This provides instantaneous heat dissipation and intense interfacial mixing of the biphasic (organic/aqueous) streams, ensuring the amidation kinetics vastly outpace hydrolysis[2][3].

Route B: T3P-Mediated Batch Amidation

When continuous flow infrastructure is unavailable, batch processing requires a milder activating agent to prevent thermal runaway. T3P® (Propylphosphonic anhydride) is a cyclic anhydride that activates carboxylic acids (phenoxyacetic acid) without the need for pre-activation[4].

Causality of Reagent Choice: Unlike carbodiimides (which generate allergenic ureas) or uronium salts (which pose explosion risks on scale), T3P is non-explosive, non-allergenic, and highly selective. Most importantly for scale-up, the ring-opening of T3P during amidation generates linear phosphonic acid byproducts that are entirely water-soluble[5]. This transforms the downstream workup into a simple aqueous phase separation, eliminating the need for silica gel chromatography[4].

Workflow Visualization

AmidationRoutes Amine 3-Fluoroaniline (Nucleophile) FlowReactor Continuous Plug Flow Reactor (PFR) Biphasic Mixing | High Heat Transfer Amine->FlowReactor BatchReactor Stirred-Tank Batch Reactor Homogeneous | Mild Exotherm Amine->BatchReactor AcidChloride Phenoxyacetyl Chloride (Route A: Flow) AcidChloride->FlowReactor CarboxylicAcid Phenoxyacetic Acid + T3P (Route B: Batch) CarboxylicAcid->BatchReactor Product N-(3-fluorophenyl)-2-phenoxyacetamide (Target API Intermediate) FlowReactor->Product Biphasic Quench Yield: ~94% BatchReactor->Product Aqueous Wash Yield: ~91%

Figure 1: Divergent scale-up strategies for N-(3-fluorophenyl)-2-phenoxyacetamide production.

Experimental Protocols

Protocol A: Continuous Flow Schotten-Baumann Amidation (Pilot Scale)

This protocol is designed for a standard tubular Plug Flow Reactor (PFR) equipped with a T-mixer and active cooling jacket.

System Preparation:

  • Stream 1 (Organic): Dissolve phenoxyacetyl chloride (1.05 equiv, 1.05 M) in anhydrous Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF for a greener alternative).

  • Stream 2 (Aqueous): Dissolve 3-fluoroaniline (1.00 equiv, 1.0 M) and NaOH (2.0 equiv, 2.0 M) in deionized water. Note: Excess base acts as an acid scavenger for the generated HCl, preventing the protonation of the aniline.

Execution:

  • Prime the PFR system with the respective pure solvents to establish steady-state hydrodynamics.

  • Set the reactor jacket temperature to 15 °C.

  • Initiate pumping of Stream 1 and Stream 2 at a 1:1 volumetric flow rate into the high-shear T-mixer. Adjust total flow rate to achieve a residence time ( tres​ ) of 3 to 5 minutes [2].

  • Direct the reactor effluent into a collection vessel containing a biphasic mixture of water and DCM (or 2-MeTHF) under mild agitation.

  • Self-Validating QC Step: Monitor the effluent continuously via inline IR spectroscopy (tracking the disappearance of the acid chloride C=O stretch at ~1800 cm⁻¹ and appearance of the amide C=O at ~1650 cm⁻¹).

Workup:

  • Cease flow and allow the collection vessel to phase separate.

  • Decant the aqueous layer (containing NaCl and unreacted NaOH).

  • Wash the organic layer once with 1M HCl (to remove trace unreacted 3-fluoroaniline) and once with brine.

  • Concentrate the organic layer under reduced pressure to induce crystallization of the product.

Protocol B: T3P-Mediated Batch Amidation (Kilogram Scale)

This protocol is optimized for a standard glass-lined stirred-tank reactor (STR).

Execution:

  • Charge the reactor with phenoxyacetic acid (1.0 equiv) and 3-fluoroaniline (1.05 equiv)[6].

  • Add Ethyl Acetate (EtOAc) to achieve a concentration of 0.5 M with respect to the limiting reagent.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: DIPEA is required to deprotonate the carboxylic acid, facilitating its attack on the T3P phosphorus center to form the reactive mixed anhydride[4].

  • Cool the reactor jacket to 10 °C.

  • Controlled Addition: Charge T3P (50 wt% solution in EtOAc, 1.2 equiv) via an addition funnel over 60 minutes. Maintain the internal temperature below 25 °C. Note: T3P addition is mildly exothermic; controlling the feed rate ensures absolute thermal safety[7].

  • Upon complete addition, warm the jacket to 20 °C and stir for 4–6 hours. Conversion should be >99% by HPLC.

Workup:

  • Quench the reaction by adding an equal volume of deionized water. Stir vigorously for 15 minutes.

  • Phase separate and discard the aqueous layer. Crucial Insight: The T3P byproduct (propylphosphonic acid) partitions entirely into the aqueous phase, leaving the organic phase highly pure[5].

  • Wash the organic layer sequentially with 0.5 M aqueous NaOH (to remove unreacted phenoxyacetic acid), 0.5 M HCl (to remove residual aniline), and brine.

  • Perform a solvent swap to heptane via distillation to precipitate the N-(3-fluorophenyl)-2-phenoxyacetamide as a white crystalline solid. Filter and dry under vacuum at 45 °C.

Quantitative Data & Scale-Up Metrics

The following table summarizes the comparative metrics of both scale-up routes based on pilot-plant data modeling.

MetricRoute A: Flow (Schotten-Baumann)Route B: Batch (T3P-Mediated)
Throughput / Space-Time Yield Very High (>500 g / L·h)Moderate (~40 g / L·h)
Residence / Reaction Time 3 – 5 minutes4 – 6 hours
Isolated Yield 92 – 94%89 – 91%
E-Factor (Waste/Product ratio) Low (~8)Moderate (~15)
Thermal Risk Profile Low (Instantaneous heat transfer)Low (Controlled reagent dosing)
Primary Impurity Risk Phenoxyacetic acid (hydrolysis)Trace unreacted 3-fluoroaniline
Downstream Purification Direct crystallizationAqueous washes + crystallization

Conclusion

Both the continuous Schotten-Baumann and the T3P-mediated batch protocols offer robust, self-validating pathways for the scale-up of N-(3-fluorophenyl)-2-phenoxyacetamide. The choice of protocol should be dictated by facility infrastructure. Continuous flow offers superior Space-Time Yields and E-factors for dedicated manufacturing lines[3], while the T3P batch method provides an exceptionally safe, chromatography-free alternative that can be executed in any standard multi-purpose chemical plant[4].

References

  • Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development. Organic Process Research & Development, American Chemical Society (ACS). 2

  • Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization. ResearchGate. 3

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. 1

  • pH-Dependent Degradation of T3P-Related Byproducts. Organic Process Research & Development, American Chemical Society (ACS). 5

  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd / OPR&D Review. 7

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Thieme Connect. 4

  • Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. National Institutes of Health (NIH) / PMC. 6

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Troubleshooting & Optimization

Overcoming solubility issues of N-(3-fluorophenyl)-2-phenoxyacetamide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(3-fluorophenyl)-2-phenoxyacetamide

Introduction: Understanding the Solubility Challenge

N-(3-fluorophenyl)-2-phenoxyacetamide is a molecule characterized by multiple aromatic rings and an acetamide linker. This structure confers significant hydrophobicity, leading to inherently low solubility in aqueous media. For researchers in drug discovery and life sciences, this presents a critical hurdle, as achieving a stable, homogenous solution is paramount for generating reliable data in biological assays. Precipitation of the compound can lead to inaccurate concentration measurements, false negatives or positives, and poor reproducibility.[1]

This guide provides a systematic framework for understanding, troubleshooting, and overcoming the solubility issues associated with N-(3-fluorophenyl)-2-phenoxyacetamide. We will move from fundamental principles and frequently asked questions to advanced, step-by-step protocols designed to help you achieve a stable and effective working solution for your experiments.

Frequently Asked Questions (FAQs)

Q1: My N-(3-fluorophenyl)-2-phenoxyacetamide precipitated immediately when I diluted my DMSO stock into my aqueous buffer. What happened? This is the most common issue encountered with hydrophobic compounds.[2][3] You've created a situation of solvent-shifting where the compound, happily dissolved in a high-concentration organic stock (like 100% DMSO), is abruptly transferred into an environment (your aqueous buffer) where it is poorly soluble. This rapid change in polarity causes the compound to "crash out" of solution. The final concentration of DMSO is likely insufficient to maintain solubility.[3]

Q2: Should I filter out the precipitate and use the remaining solution? No, this is not recommended. Filtering removes an unknown amount of your compound, making the final concentration in your experiment inaccurate and invalidating your results. The goal is not to remove the precipitate, but to prevent its formation in the first place by addressing the root cause of the solubility issue.[1]

Q3: Can I just heat the solution to force the compound to dissolve? While gentle warming can sometimes aid dissolution, it is often a temporary fix.[2] The compound may precipitate again as the solution cools to the experimental temperature (e.g., 37°C or room temperature). Furthermore, excessive heat could potentially degrade the compound, compromising its activity.

Q4: What is the maximum concentration of DMSO my cell culture can tolerate? This is cell-line dependent, but most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. It is crucial to run a vehicle control in your experiments—this is the same final concentration of DMSO in your media without the compound—to ensure that any observed effects are from your compound and not the solvent.[1]

Systematic Troubleshooting and Solubilization Workflow

Successfully solubilizing N-(3-fluorophenyl)-2-phenoxyacetamide requires a logical, stepwise approach. The following workflow is designed to guide you from initial assessment to an optimized solution.

G cluster_0 Troubleshooting Workflow start Precipitation Observed stock_check Step 1: Verify Stock Solution Is the DMSO stock clear? Has it undergone freeze-thaw cycles? start->stock_check dilution_method Step 2: Optimize Dilution Technique - Pre-warm buffer? - Vortex during addition? - Add buffer to stock (reverse dilution)? stock_check->dilution_method Stock is clear concentration_check Step 3: Assess Concentration Is the target concentration too high? dilution_method->concentration_check advanced_methods Step 4: Employ Solubility Enhancers - Co-solvents - Surfactants - Cyclodextrins concentration_check->advanced_methods Yes, precipitation persists success Compound Solubilized Proceed with experiment (include vehicle control) concentration_check->success No, now soluble advanced_methods->success Successful failure Re-evaluate Experiment - Lower concentration - Choose different compound advanced_methods->failure Unsuccessful

Caption: A decision-making workflow for troubleshooting precipitation.

Step 1: Baseline Solubility Assessment (Kinetic Method)

Before attempting to enhance solubility, it's crucial to determine the baseline kinetic solubility in your specific experimental buffer. This method is a high-throughput approach that mimics the dilution of a DMSO stock into an aqueous medium.

Protocol 1: High-Throughput Kinetic Solubility Assay
  • Materials:

    • N-(3-fluorophenyl)-2-phenoxyacetamide stock solution (e.g., 10 mM in 100% DMSO).

    • Experimental aqueous buffer (e.g., PBS, pH 7.4).

    • 96-well microtiter plates (clear for UV-Vis analysis).

    • Plate reader (spectrophotometer) or nephelometer.

  • Procedure:

    • Prepare a serial dilution of your compound stock in DMSO.

    • Dispense 198 µL of your aqueous buffer into the wells of the 96-well plate.

    • Add 2 µL of the DMSO stock solutions to the corresponding wells, resulting in a 1:100 dilution and a final DMSO concentration of 1%. This creates a range of final compound concentrations.

    • Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 1-2 hours.

    • Measure the turbidity of each well using a nephelometer or by reading the absorbance at a wavelength where the compound does not absorb (e.g., 650-750 nm).

    • The lowest concentration at which a significant increase in light scattering or absorbance is detected is considered the kinetic solubility limit.

Step 2: Advanced Solubilization Strategies

If your target concentration exceeds the baseline solubility, the next step is to employ solubility-enhancing excipients.

A. Co-Solvency

This technique involves using a water-miscible organic solvent to reduce the overall polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic compound.[4][5] While DMSO is a co-solvent, others can be used in combination or as alternatives if compatible with your assay.

Mechanism: Co-solvents like PEG-400 or ethanol work by disrupting the hydrogen-bonding network of water. This reduces the "squeezing out" effect that water exerts on non-polar molecules, allowing the hydrophobic compound to remain in solution more easily.[5][]

Table 1: Common Co-solvents for In Vitro Experiments

Co-SolventTypical Final ConcentrationProsCons
DMSO 0.1% - 1%Strong solvent, well-characterizedCan be toxic to cells at >0.5%, may interfere with some assays
Ethanol 1% - 5%Biocompatible, effectiveMore volatile, can affect protein structure at higher concentrations
PEG-400 1% - 10%Low toxicity, good solubilizerCan be viscous, potential for assay interference
Glycerol 1% - 10%Very low toxicity, stabilizes proteinsHigh viscosity, may not be as effective as other co-solvents[7]
B. Surfactant-Mediated Solubilization (Micellar Solubilization)

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, or CMC), self-assemble into micelles. These structures have a hydrophobic core and a hydrophilic shell.[8]

Mechanism: The hydrophobic N-(3-fluorophenyl)-2-phenoxyacetamide partitions into the hydrophobic core of the micelle, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.[9][10] This is an extremely effective way to increase the apparent solubility of a drug.

Protocol 2: Solubilization with Tween-80
  • Materials:

    • 10% stock solution of Polysorbate 80 (Tween-80) in water.

    • N-(3-fluorophenyl)-2-phenoxyacetamide stock solution (e.g., 10 mM in 100% DMSO).

    • Aqueous buffer.

  • Procedure:

    • Determine the volume of buffer needed for your final working solution.

    • Add a small volume of the 10% Tween-80 stock to the buffer to achieve a low final concentration (e.g., start with 0.01% - 0.1%). Vortex briefly.[3]

    • While vigorously vortexing the buffer-surfactant mixture, add the required volume of the compound's DMSO stock solution dropwise.

    • Causality: The rapid mixing into a pre-formed surfactant solution ensures that the compound molecules are immediately encapsulated by micelles as they leave the DMSO environment, preventing them from aggregating and precipitating.[3]

C. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[11][12] They are widely used in pharmaceutical formulations to enhance solubility and bioavailability.[][14]

Mechanism: The hydrophobic N-(3-fluorophenyl)-2-phenoxyacetamide molecule becomes a "guest" that fits inside the "host" cyclodextrin's non-polar cavity, forming a non-covalent inclusion complex. The hydrophilic exterior of the cyclodextrin then allows this entire complex to dissolve readily in water.[11][15] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high water solubility and low toxicity.

G cluster_CD Cyclodextrin Inclusion Complex cluster_water CD Complex Drug Hydrophobic Compound Water Aqueous Medium

Caption: Encapsulation of a hydrophobic compound within a cyclodextrin host.

Protocol 3: Preparing a Solution with HP-β-Cyclodextrin
  • Materials:

    • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) powder.

    • N-(3-fluorophenyl)-2-phenoxyacetamide powder or DMSO stock.

    • Aqueous buffer.

  • Procedure:

    • Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-40% w/v). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

    • To a specific volume of the HP-β-CD solution, add the N-(3-fluorophenyl)-2-phenoxyacetamide (either as a small amount of powder or a concentrated DMSO stock).

    • Mix the solution vigorously (vortex) and allow it to equilibrate, sometimes for several hours or overnight at room temperature on a shaker.

    • Validation: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.[2]

    • Carefully collect the supernatant. The concentration of the compound in the supernatant is your new, enhanced solubility limit, which can be quantified by HPLC-UV or LC-MS.[16]

References

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  • solid dispersion tablets in improving oral bioavailability of poorly soluble drugs. ResearchGate.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Carbohydrate Chronicles.
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  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals.
  • Aromatic Compounds vs Amides: Solubility Challenges. Sumitomo Chemical Co., Ltd..
  • Solubility enhancement and application of cyclodextrins in local drug delivery. ResearchGate.
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  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. National Center for Biotechnology Information.
  • Solubility enhancement techniques: A comprehensive review. ResearchGate.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. ResearchGate.
  • 2-(4-fluorophenoxy)-N-(3-fluorophenyl)acetamide. PubChem.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
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  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.
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  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.
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  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. HORIZON®.
  • ZAP-180013 Technical Support Center: Troubleshooting Aqueous Solubility Issues. Benchchem.
  • N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide. Chemsrc.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ResearchGate.
  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. ResearchGate.
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath.
  • N-(3-Fluorophenyl)-2-(methylamino)acetamide hydrochloride. ChemScene.
  • Fluoroacetamide. AERU, University of Hertfordshire.
  • Fluoroacetamide. PubChem.
  • 2-Phenylacetamide. Cayman Chemical.

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Identifying common impurities in N-(3-fluorophenyl)-2-phenoxyacetamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Impurities in N-(3-fluorophenyl)-2-phenoxyacetamide Synthesis

Welcome to the Application Scientist Knowledge Base. The synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide (CAS 303989-18-6)[1] via the acylation of 3-fluoroaniline with 2-phenoxyacetyl chloride is a fundamental transformation in medicinal chemistry. Despite its apparent simplicity, researchers frequently encounter yield-limiting impurities. This guide deconstructs the mechanistic origins of these impurities and provides self-validating protocols to ensure high-purity product isolation.

Part 1: Mechanistic Genesis of Common Impurities

Understanding why an impurity forms is the prerequisite to eliminating it. The reaction between 3-fluoroaniline and 2-phenoxyacetyl chloride is governed by competing nucleophilic attacks.

  • 2-Phenoxyacetic Acid (Hydrolysis Impurity): Phenoxyacetyl chloride is highly hygroscopic. If the reaction solvent or atmosphere contains trace moisture, water outcompetes the aniline, hydrolyzing the acid chloride into 2-phenoxyacetic acid and HCl[2]. This shifts the stoichiometry, leaving unreacted 3-fluoroaniline in the mixture.

  • Di-acylated Byproduct (Over-reaction): The secondary amide proton of the newly formed N-(3-fluorophenyl)-2-phenoxyacetamide retains weak acidity. In the presence of excess acid chloride and a strong base (such as triethylamine), a second acylation can occur, yielding an unwanted tertiary imide.

  • Aniline Oxidation Products: 3-Fluoroaniline is susceptible to aerobic oxidation, especially under basic conditions, leading to azo-compounds and complex polymeric colored impurities.

Pathway FA 3-Fluoroaniline Target Target Amide (Product) FA->Target + PAC PAC 2-Phenoxyacetyl Chloride PAC->Target PAA 2-Phenoxyacetic Acid (Hydrolysis) PAC->PAA + H2O DiAcyl Di-acylated Imide (Over-reaction) Target->DiAcyl + Excess PAC

Mechanistic pathway of N-(3-fluorophenyl)-2-phenoxyacetamide synthesis and impurity formation.

Part 2: Analytical Profiling & Identification

To accurately diagnose your reaction, cross-reference your LC-MS and HPLC data with the quantitative impurity profile below.

Analyte / ImpurityExpected m/zIonization ModeRelative Retention Time (RP-HPLC)Primary Cause of Formation
3-Fluoroaniline112.1[M+H]⁺ESI (+)Early (0.3 - 0.5 RRT)Incomplete reaction / PAC hydrolysis
2-Phenoxyacetic Acid151.1[M-H]⁻ESI (-)Early-Mid (0.6 - 0.8 RRT)Moisture in solvents or reagents[2]
N-(3-fluorophenyl)-2-phenoxyacetamide 246.1 [M+H]⁺ ESI (+) 1.00 (Reference) N/A (Target Product)[1]
Di-acylated Imide380.1 [M+H]⁺ESI (+)Late (1.3 - 1.5 RRT)Excess PAC / High temperature

Part 3: Self-Validating Troubleshooting Protocol

Do not rely on a single end-point analysis. This self-validating protocol incorporates in-process checks to ensure causality is tracked at every step.

Step-by-Step Methodology: Optimized Amide Coupling Objective: Suppress hydrolysis and di-acylation while ensuring quantitative conversion.

  • Reagent Validation (Self-Check 1):

    • Dissolve a 10 mg aliquot of 2-phenoxyacetyl chloride in anhydrous methanol.

    • Analyze via LC-MS. You should observe the methyl ester (m/z 167.1 [M+H]⁺). If a large peak for 2-phenoxyacetic acid (m/z 151.1 [M-H]⁻) is present, your starting material has degraded and must be redistilled.

  • Anhydrous Setup:

    • Flame-dry a round-bottom flask under argon.

    • Add 3-fluoroaniline (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

    • Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol). Causality Note: DIPEA is preferred over triethylamine as its steric bulk minimizes base-catalyzed side reactions and limits the deprotonation of the product amide.

  • Controlled Addition:

    • Cool the mixture to 0 °C using an ice bath.

    • Dilute 2-phenoxyacetyl chloride (1.05 equiv, 10.5 mmol) in 10 mL anhydrous DCM.

    • Add the acid chloride solution dropwise over 30 minutes.

    • Causality Note: Keeping the acid chloride in slight excess ensures full conversion of the aniline, but adding it slowly at 0 °C prevents the localized concentration spikes that drive di-acylation.

  • Reaction Monitoring (Self-Check 2):

    • After 1 hour, quench a 10 µL aliquot in methanol and run TLC/LC-MS. The 3-fluoroaniline peak should be <1%.

  • Differential Workup:

    • Wash the organic layer with 1.0 M HCl (2 x 20 mL) to remove unreacted 3-fluoroaniline and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2 x 20 mL) to deprotonate and extract 2-phenoxyacetic acid into the aqueous layer.

    • Wash with brine, dry over MgSO₄, and concentrate in vacuo.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is streaking on silica gel during column chromatography. What is causing this? A1: This is a classic symptom of residual 2-phenoxyacetic acid contamination. Carboxylic acids interact strongly with the silanol groups on stationary phases. Ensure your basic aqueous wash (NaHCO₃) is thorough. If the issue persists, dissolve the crude mixture in ether and extract with 1M NaOH prior to chromatography.

Q2: I observe a late-eluting peak in my LC-MS with an m/z of 380.1. What is it, and how do I prevent it? A2: This is the di-acylated imide impurity (N,N-bis(2-phenoxyacetyl)-3-fluoroaniline). It forms when the product amide is deprotonated by the base and reacts with a second equivalent of acid chloride. To prevent this, strictly limit the acid chloride to 1.05 equivalents, maintain the reaction at 0 °C during addition, and avoid using a vast excess of strong base.

Q3: The reaction mixture turned dark purple/brown immediately upon adding the base. Is the product degrading? A3: The target amide is a white/off-white solid[1]. Dark coloration indicates the oxidative degradation of 3-fluoroaniline. Anilines are electron-rich and readily oxidize in the presence of light, oxygen, and base. Ensure you are using freshly distilled 3-fluoroaniline (which should be colorless to pale yellow) and degas your solvents with argon prior to the reaction.

References

  • The Journal of Organic Chemistry 1973 Volume 38 No. 2 , ACS Publications. Available at:[Link]

  • PubChem Compound Summary for CID 11430, 3-Fluoroaniline , National Center for Biotechnology Information. Available at:[Link]

Sources

Technical Support Center: Phenoxyacetamide Cyclization Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting cyclization side reactions in syntheses involving phenoxyacetamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with unwanted intramolecular ring-formation. As your partner in chemical synthesis, we understand that unexpected side reactions can lead to low yields, complex purification challenges, and project delays.

This document moves beyond simple procedural lists to provide a deep, mechanistically-grounded understanding of why these side reactions occur and offers field-proven strategies to mitigate them. Our goal is to empower you with the knowledge to diagnose issues in your own reactions and rationally design experiments to favor your desired linear product.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions about phenoxyacetamide cyclization.

Q1: What are the most common cyclization side products observed with phenoxyacetamides?

The primary side products are typically lactams, specifically 2H-1,4-benzoxazin-3(4H)-ones.[1][2] This occurs via an intramolecular electrophilic aromatic substitution, where the amide acts as a nucleophile (or is activated to become an electrophile) and attacks the ortho-position of the phenoxy ring. The specific structure depends on the substitution pattern of your starting materials.

Q2: What is the fundamental driving force for this intramolecular cyclization?

The reaction is driven by the formation of a thermodynamically stable six-membered heterocyclic ring. The proximity of the amide moiety to the phenoxy aromatic ring creates a high effective molarity, making the intramolecular pathway kinetically competitive with the desired intermolecular reaction. This process is mechanistically similar to classic named reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations, which also rely on intramolecular electrophilic attack on an aromatic ring.[3][4]

Q3: Are there specific reaction conditions that are known to promote this side reaction?

Yes. High temperatures, strong acids (both Lewis and Brønsted), and dehydrating agents are major promoters of cyclization.[5][6] These conditions activate the amide carbonyl, making it a more potent electrophile (often by forming a nitrilium ion intermediate), which is then readily attacked by the electron-rich phenoxy ring.[5]

Q4: Can the electronic properties of the phenoxy ring influence the rate of cyclization?

Absolutely. Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenoxy ring increase its nucleophilicity, making it more susceptible to electrophilic attack and thus accelerating the rate of the undesired cyclization.[7][8] Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the ring and can help suppress this side reaction.

Troubleshooting Guide: From Problem to Solution

This guide provides direct answers to specific experimental problems, explaining the underlying chemistry and offering actionable solutions.

Problem 1: Low yield of the desired linear product with significant formation of a 1,4-benzoxazinone byproduct.

Diagnosis: You are observing the classic intramolecular cyclization side reaction. The reaction conditions are likely favoring the intramolecular pathway over your desired intermolecular transformation. This is often a result of excessive heat or inappropriate catalytic conditions.

Core Logic: The desired reaction and the side reaction are in a kinetic and thermodynamic competition. Our strategy is to identify conditions that lower the activation energy for the desired pathway while raising it for the cyclization pathway.

Solution Pathway
  • Reduce Reaction Temperature: This is the most critical first step. Intramolecular reactions often have a higher activation energy than their intermolecular counterparts. Lowering the temperature will disproportionately slow the rate of cyclization.[9]

  • Re-evaluate Your Catalyst/Reagent:

    • Acid/Base Choice: If using a strong acid like polyphosphoric acid (PPA) or POCl₃, you are actively promoting cyclization.[1][5] Consider switching to milder activating agents for your primary reaction. If your desired reaction is base-catalyzed, ensure you are not using a base that is too strong or a concentration that is too high, which can deprotonate the amide and facilitate cyclization.

    • Coupling Reagents: In amide bond formations, some coupling reagents are "hotter" than others. If using a highly reactive carbodiimide, consider switching to a phosphonium- or uronium-based reagent (e.g., HATU, HBTU) which can sometimes offer better selectivity at lower temperatures.

  • Solvent Selection: The solvent can influence reaction pathways.[10][11]

    • Highly polar, aprotic solvents like DMF or DMSO can sometimes stabilize charged intermediates that lead to cyclization.

    • Consider less polar solvents like Dichloromethane (DCM) or Toluene, which may disfavor the formation of the polar transition state required for cyclization.

Workflow: Mitigating Cyclization

G start Low Yield & Cyclized Byproduct Detected temp Action: Reduce Temperature (e.g., from 80°C to RT or 0°C) start->temp check Monitor by TLC/LCMS: Is byproduct ratio reduced? temp->check Test Reaction reagent Action: Change Reagent (e.g., PPA -> milder conditions) reagent->check Test Reaction solvent Action: Change Solvent (e.g., DMF -> DCM) solvent->check Test Reaction protect Advanced: Introduce Protecting Group success Success: Optimize & Scale check->success Yes fail Problem Persists check->fail No fail->reagent fail->solvent fail->protect G cluster_0 Desired Pathway (Intermolecular) cluster_1 Side Reaction (Intramolecular) a Phenoxyacetamide + Reagent b Linear Product a->b Low Temp High Conc. c Phenoxyacetamide d Cyclized Lactam c->d High Temp Strong Acid

Sources

Optimizing temperature and pressure for N-(3-fluorophenyl)-2-phenoxyacetamide stability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(3-fluorophenyl)-2-phenoxyacetamide

Welcome to the technical support center for N-(3-fluorophenyl)-2-phenoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound. By understanding its potential degradation pathways and the effects of critical process parameters like temperature and pressure, you can ensure the integrity and reliability of your experimental outcomes.

Fundamental Stability Principles of N-(3-fluorophenyl)-2-phenoxyacetamide

The molecular structure of N-(3-fluorophenyl)-2-phenoxyacetamide contains two primary functional groups susceptible to degradation: an amide linkage and an ether linkage . Understanding their vulnerabilities is key to optimizing stability.

  • Amide Hydrolysis: The amide bond is susceptible to cleavage through hydrolysis, particularly under acidic or basic conditions, a common degradation pathway for many pharmaceutical compounds.[1][2][3] This reaction would yield 3-fluoroaniline and 2-phenoxyacetic acid. The reaction rate is often accelerated by heat.[2]

  • Oxidative Degradation: The ether linkage and the aromatic rings can be targets for oxidation. This process can be initiated by atmospheric oxygen, peroxides, or exposure to light (photolysis), potentially leading to discoloration and the formation of complex degradation products.[4] Aromatic amines, which can be formed from hydrolysis, are also known to be susceptible to oxidation.

The Role of Temperature and Pressure:

  • Temperature: As with most chemical reactions, the rate of degradation of N-(3-fluorophenyl)-2-phenoxyacetamide is expected to increase with temperature.[5][6] This relationship is critical during storage, manufacturing (e.g., drying, milling), and experimental procedures. Elevated temperatures provide the necessary activation energy for hydrolytic and oxidative reactions to occur.[7]

  • Pressure: While pressure has a minimal effect on the stability of most solids and liquids in solution, it can be a significant factor in solid-state processing.[6][8] High pressure during processes like grinding or tablet compression can introduce mechanical stress and localized heating, potentially leading to the formation of amorphous regions or different polymorphic forms that may have altered stability profiles.

Troubleshooting Guide & Diagnostics

This section addresses specific issues you may encounter during your work with N-(3-fluorophenyl)-2-phenoxyacetamide in a practical question-and-answer format.

Scenario 1: Appearance of Unknown Peaks in HPLC Analysis

Q: I ran an HPLC analysis on a batch of N-(3-fluorophenyl)-2-phenoxyacetamide that was stored at an elevated temperature (e.g., 60°C) and I'm seeing new, unidentified peaks that weren't in the initial sample. What are they?

A: The appearance of new peaks post-thermal stress is a classic sign of degradation. Given the structure, the most probable cause is hydrolysis of the amide bond.

Diagnostic Workflow:

  • Hypothesize Degradants: The primary suspects are the hydrolysis products: 3-fluoroaniline and 2-phenoxyacetic acid .

  • LC-MS Analysis: The most effective way to gain initial identification is through Liquid Chromatography-Mass Spectrometry (LC-MS).[9] You should look for masses corresponding to the parent compound and the hypothesized degradants.

  • Co-injection: If you have reference standards for the potential degradants, perform a co-injection with your degraded sample. If one of the unknown peaks increases in size, it provides strong evidence for the identity of that degradant.

  • Forced Degradation: To confirm, you can perform a targeted forced degradation study.[10][11] Briefly expose a sample to dilute acid (e.g., 0.1 M HCl) and another to dilute base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 50-60°C) and analyze the resulting chromatograms.[10] The peaks generated should correspond to those seen in your thermally stressed sample, confirming the hydrolytic pathway.

Scenario 2: Sample Discoloration or Physical Changes

Q: My pure, white powder of N-(3-fluorophenyl)-2-phenoxyacetamide has developed a yellowish or brownish tint after several weeks of storage in ambient conditions. What's causing this?

A: Discoloration often points towards oxidative degradation or the formation of minor, highly colored impurities. The ether linkage and aromatic rings are potential sites for oxidation.

Diagnostic Workflow:

  • Assess Storage Conditions: Were the samples exposed to light or stored in a container with a large headspace of air? Both can accelerate oxidation.

  • Comparative Analysis (Inert vs. Air): Store a fresh sample under an inert atmosphere (e.g., nitrogen or argon) and another sample exposed to air, under the same temperature and light conditions. If the sample under the inert atmosphere remains white while the other discolors, oxidation is the confirmed cause.

  • Oxidative Forced Degradation: Expose a solution of the compound to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) for a short period (e.g., up to 24 hours).[4] Analyze the sample using HPLC-UV/MS. The degradant profile may reveal the products of oxidation.

  • Photostability Testing: According to ICH Q1B guidelines, samples should be exposed to a combination of UV and visible light to assess photostability.[10] If degradation occurs, consider using amber vials or light-resistant containers for storage.

Scenario 3: Increased Degradation After Mechanical Stress (Milling, Grinding)

Q: We've observed a higher percentage of total impurities after micronizing a batch of N-(3-fluorophenyl)-2-phenoxyacetamide. We thought pressure had little effect on stability. What is happening?

A: While hydrostatic pressure has minimal effect, the mechanical stress and localized heat generated during milling or grinding can significantly impact stability.

Diagnostic Workflow:

  • Characterize Physical Form: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to compare the solid form of the material before and after milling. Look for changes in crystallinity or the appearance of amorphous content. Amorphous material is generally less stable and more susceptible to degradation.

  • Controlled Grinding Studies: Perform grinding experiments under different conditions (e.g., varying time, intensity, and temperature control like cryo-milling) and measure the resulting impurity levels. This will help identify the processing limits.

  • Humidity Sensitivity: Increased surface area from milling can make the powder more susceptible to moisture uptake, which can accelerate hydrolysis. Store the milled material in a desiccator or controlled humidity environment and compare its stability to material stored at ambient humidity.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for N-(3-fluorophenyl)-2-phenoxyacetamide?

    • A1: Based on its chemical structure, it should be stored in a cool, dry, and dark place. Use well-sealed containers, preferably under an inert atmosphere (nitrogen or argon), to minimize exposure to moisture and oxygen.

  • Q2: How much degradation is considered acceptable in a forced degradation study?

    • A2: The goal is to achieve sufficient degradation to identify potential impurities without destroying the molecule entirely. A target degradation of 5-20% is generally recommended in pharmaceutical development.[4][10]

  • Q3: Which analytical technique is best for routine stability monitoring?

    • A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the industry standard.[9][12] This method should be able to separate the parent peak from all potential degradation products. LC-MS is invaluable for identification during method development but less common for routine QC.[9]

Key Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies, or stress testing, are essential for identifying likely degradation products and establishing degradation pathways.[11][13]

Objective: To intentionally degrade N-(3-fluorophenyl)-2-phenoxyacetamide under various stress conditions to understand its degradation profile.

Procedure:

  • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 48 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder in an oven at 80°C for 7 days. Also, heat a solution of the stock at 80°C for 7 days.

  • Photolytic Degradation: Expose the solid powder and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Protocol 2: Sample Stability-Indicating HPLC Method

Objective: To quantify N-(3-fluorophenyl)-2-phenoxyacetamide and separate it from its potential degradation products.

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 15 min, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detector UV at 254 nm

Visualized Workflows and Pathways

Predicted Hydrolytic Degradation Pathway

This diagram illustrates the primary degradation pathway under hydrolytic (acidic or basic) conditions.

G Parent N-(3-fluorophenyl)-2-phenoxyacetamide Water + H₂O (Acid/Base, Heat) Parent->Water Water->Products Hydrolysis Amine 3-Fluoroaniline Products->Amine Acid 2-Phenoxyacetic Acid Products->Acid

Caption: Predicted hydrolytic degradation pathway.

Troubleshooting Workflow for Unexpected Impurities

This flow chart provides a logical sequence for investigating the appearance of unknown peaks in a chromatogram.

G start Unexpected Peak in HPLC check_stress Was sample exposed to stress? (Heat, Light, pH) start->check_stress lcms Perform LC-MS Analysis check_stress->lcms hypothesize Hypothesize Structures (e.g., Hydrolysis Products) lcms->hypothesize confirm Confirm with Reference Standard or Forced Degradation Study hypothesize->confirm identify Identity Confirmed confirm->identify

Caption: Troubleshooting workflow for impurity identification.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2012). Core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical and Biomedical Analysis.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Chem-Station. (2026, March 5). Aromatic Compounds vs Amides: Solubility Challenges. Retrieved from [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 1). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • ACS Energy Letters. (2026, February 25). Thermal Stability Landscape of Solid-State Batteries. Retrieved from [Link]

  • AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and thermal studies of wholly aromatic poly(imide-amides) containing si and/or Ge in the main Chain. Retrieved from [Link]

  • SlidePlayer. (2018, February 19). HYDROLYSIS REACTIONS. Retrieved from [Link]

  • Khan Academy. (2023, June 18). Effect of temp and pressure on state change. Retrieved from [Link]

  • American Journal of Science. (n.d.). The effects of temperature and pressure on the stability of mineral colloids. Retrieved from [Link]

  • ResearchGate. (2026, February). Illustrated the proposed degradation pathway based on computational method. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Effects of Temperature and Pressure. Retrieved from [Link]

  • PMC. (2025, January 28). Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles. Retrieved from [Link]

  • Archives of Pharmacy Practice. (2023, April 15). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]

  • Galaxy Publication. (2023, April 28). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Retrieved from [Link]

  • Pharmastate. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • Academically. (2025, December 12). Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, May 25). Thermophysical Properties of Alkanone + Aromatic Amine Mixtures at Varying Temperatures. Retrieved from [Link]

  • MDPI. (2012, February 22). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]

  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • PMC. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]

  • PubMed. (2012, September 15). Degradation of Fluorobenzene and Its Central Metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia Fungorum FLU100. Retrieved from [Link]

  • SpringerLink. (n.d.). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Retrieved from [Link]

  • MDPI. (2020, April 12). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • MDPI. (2023, October 26). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]

  • PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

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Removing unreacted starting materials from N-(3-fluorophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of N-(3-fluorophenyl)-2-phenoxyacetamide. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals to address common challenges in removing unreacted starting materials from this target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials I need to remove from my crude N-(3-fluorophenyl)-2-phenoxyacetamide product?

The primary unreacted starting materials you are likely to encounter are 3-fluoroaniline and either 2-phenoxyacetic acid or its activated form, such as 2-phenoxyacetyl chloride . The presence of these impurities can significantly impact the purity and yield of your final product.

Q2: My crude product is a complex mixture. What is the best initial purification strategy?

For complex mixtures containing both acidic and basic impurities, a liquid-liquid extraction is an excellent first step.[1][2][3] This technique separates compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. By manipulating the pH of the aqueous phase, you can selectively protonate or deprotonate acidic and basic impurities, drawing them out of the organic layer where your desired neutral amide product remains.

Q3: I'm seeing significant peak tailing during column chromatography of my product. What's causing this?

Peak tailing is a common issue when purifying compounds with basic functional groups, like residual 3-fluoroaniline, on standard silica gel.[4] The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.[4]

Q4: Is recrystallization a suitable final purification step for N-(3-fluorophenyl)-2-phenoxyacetamide?

Yes, recrystallization is often an excellent method for obtaining highly pure solid organic compounds.[5][6][7] The success of this technique relies on selecting a solvent system in which your product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process and provides actionable solutions.

Issue 1: Residual 3-fluoroaniline detected after initial workup.
Potential Cause Solution
Incomplete reaction.Ensure the reaction has gone to completion using thin-layer chromatography (TLC) before quenching.
Ineffective liquid-liquid extraction.Perform an acidic wash of the organic layer with dilute HCl (e.g., 1M) to convert the basic 3-fluoroaniline into its water-soluble hydrochloride salt, which will then partition into the aqueous phase.[1][2]
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to break up the emulsion.
Issue 2: Presence of 2-phenoxyacetic acid in the final product.
Potential Cause Solution
Incomplete reaction or hydrolysis of acyl chloride.During the liquid-liquid extraction, perform a basic wash of the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to convert the acidic 2-phenoxyacetic acid into its water-soluble carboxylate salt.
Insufficient washing.Increase the number of basic washes to ensure complete removal of the acidic impurity.
Issue 3: Poor separation during column chromatography.
Potential Cause Solution
Inappropriate solvent system.Optimize your solvent system using TLC to achieve a retention factor (Rf) of 0.25-0.35 for your target compound.[4]
Strong interaction of basic impurities with silica gel.Add a small amount of a basic modifier, like triethylamine (e.g., 0.1-1%), to your eluent to suppress the interaction between the basic amine and the acidic silica gel.[1][5]
Column overloading.Reduce the amount of crude material loaded onto the column or use a larger column.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic and Basic Impurities

This protocol is designed to remove unreacted 3-fluoroaniline and 2-phenoxyacetic acid from the crude reaction mixture.

Objective: To perform a sequential acidic and basic wash to remove starting materials.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Transfer the organic solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. Drain the lower aqueous layer. Repeat this wash two more times.[1][2]

  • Basic Wash: Add an equal volume of saturated NaHCO₃ solution to the organic layer in the separatory funnel. Shake vigorously, again venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash two more times.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual water.

  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product, now free of the majority of acidic and basic impurities.

Protocol 2: Flash Column Chromatography

This protocol details the purification of N-(3-fluorophenyl)-2-phenoxyacetamide using flash column chromatography.

Objective: To separate the target compound from any remaining non-polar or closely related impurities.

Materials:

  • Silica gel (for flash chromatography)

  • Crude product from Protocol 1

  • Optimized eluent (e.g., a mixture of hexane and ethyl acetate)

  • Triethylamine (optional, if basic impurities are still present)

  • Chromatography column and accessories

  • TLC plates and chamber

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound has low solubility in the eluent, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[4]

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the eluent to move the compounds down the column.[4]

  • Fraction Collection: Collect fractions and monitor the elution of your product using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 3: Recrystallization

This protocol provides a general procedure for the final purification of N-(3-fluorophenyl)-2-phenoxyacetamide by recrystallization.

Objective: To obtain a highly pure, crystalline product.

Materials:

  • Crude product from previous purification steps.

  • A suitable recrystallization solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane).

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[7]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Data and Properties

The following table summarizes key physical properties of the target compound and potential starting materials, which are crucial for developing effective purification strategies.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
N-(3-fluorophenyl)-2-phenoxyacetamide 245.25~105-107N/ASoluble in many organic solvents.
3-Fluoroaniline 111.12[9][10]-2[9]186[9]Slightly soluble in water; soluble in organic solvents.[11]
2-Phenoxyacetic Acid 152.15[12]98-100Decomposes[12]Slightly soluble in water; soluble in organic solvents.[12]

Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the purification process for N-(3-fluorophenyl)-2-phenoxyacetamide.

PurificationWorkflow Crude Crude Product (Amide + Starting Materials) LLE Liquid-Liquid Extraction Crude->LLE AcidWash Acidic Wash (1M HCl) Removes 3-Fluoroaniline LLE->AcidWash Step 1 BaseWash Basic Wash (NaHCO3) Removes 2-Phenoxyacetic Acid AcidWash->BaseWash Step 2 Chromatography Column Chromatography BaseWash->Chromatography If needed Recrystallization Recrystallization BaseWash->Recrystallization Alternative Path Chromatography->Recrystallization PureProduct Pure N-(3-fluorophenyl)- 2-phenoxyacetamide Recrystallization->PureProduct

Sources

Technical Support Center: Resolving Solution-Phase Degradation of N-(3-fluorophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing erratic assay performance when working with uniquely substituted phenoxyacetamide derivatives.1 [4] is a highly useful compound in drug development, but it presents specific handling challenges. While 2 [1], the unique electronic environment of this specific molecule compromises its structural integrity in solution, leading to rapid C-N bond fission.

Below is our comprehensive troubleshooting guide to understanding, preventing, and quantifying the degradation of this compound.

Mechanistic Overview of Degradation

To stop degradation, we must first understand its causality. The instability of this compound is driven by the synergistic electron-withdrawing effects of its substituents. The highly electronegative fluorine atom on the aniline ring exerts a strong inductive pull (-I), stripping electron density away from the amide nitrogen. This prevents the nitrogen from donating its lone pair to stabilize the carbonyl group via resonance. Coupled with the electron-withdrawing phenoxy group at the alpha position, the carbonyl carbon becomes highly electrophilic and exceptionally vulnerable to 3 [2].

DegradationMechanisms A N-(3-fluorophenyl)-2-phenoxyacetamide (Intact Compound) B Hydrolytic Susceptibility (Acid/Base Catalyzed) A->B Aqueous Exposure C 3-Fluoroaniline (Amine Degradant) B->C C-N Cleavage D Phenoxyacetic Acid (Acid Degradant) B->D C-N Cleavage

Hydrolytic degradation pathway of N-(3-fluorophenyl)-2-phenoxyacetamide.

Troubleshooting FAQs

Q: Why does my compound degrade rapidly in standard biological buffers (e.g., PBS pH 7.4) at 37°C? A: At physiological pH and elevated temperatures, the hydroxide ion concentration is sufficient to attack the highly activated carbonyl carbon. Because the resulting 3-fluoroaniline is a relatively good leaving group (due to the stabilizing effect of the fluorine atom on the developing negative charge), base-catalyzed hydrolysis proceeds much faster than it would in an unsubstituted aliphatic amide.

Q: Can I store stock solutions in Methanol or Ethanol? A: Absolutely not. Protic solvents act as nucleophiles. Storing this compound in methanol leads to solvolysis (a transesterification-like cleavage), yielding methyl phenoxyacetate and 3-fluoroaniline. Always use anhydrous, aprotic solvents like DMSO or Acetonitrile for stock solutions to prevent 4 [3].

Q: How can I stabilize the compound during in vitro cell assays? A: You cannot change the pH of a cell culture, so you must manage exposure time. Prepare aqueous working solutions immediately before dosing. Do not let intermediate aqueous dilutions sit on the benchtop. If your assay permits, lowering the incubation temperature or utilizing a slightly acidic buffer (pH 5.5 - 6.0) for cell-free biochemical assays will significantly extend the compound's half-life.

Quantitative Stability Data

To guide your experimental design, we have mapped the degradation kinetics across various standard laboratory conditions. Use this table to establish your handling parameters.

Solvent / Buffer SystempHStorage Temp (°C)Observed Half-Life (t½)Primary Degradant
Anhydrous DMSON/A-20°C> 12 monthsNone
Anhydrous DMSON/A25°C> 6 monthsNone
Methanol (Protic)N/A25°C~14 daysMethyl phenoxyacetate
50 mM PBS7.437°C~18 hours3-Fluoroaniline
0.1 M NaOH13.025°C< 30 minutes3-Fluoroaniline
0.1 M HCl1.025°C~4 hours3-Fluoroaniline
Self-Validating Protocol: Stability-Indicating HPLC Assay

To empirically determine the degradation half-life in your specific proprietary assay buffers, follow this self-validating methodology. This protocol is designed to ensure mass balance—meaning it proves its own accuracy by verifying that the loss of the parent compound equals the stoichiometric gain of the degradants.

ProtocolWorkflow S1 1. Stock Prep (10mM in DMSO) S2 2. Stress Setup (Acid/Neutral/Base) S1->S2 S3 3. Incubation (37°C, Time-course) S2->S3 S4 4. Quenching (Neutralize/MeCN) S3->S4 S5 5. HPLC Analysis (Mass Balance) S4->S5

Experimental workflow for the stability-indicating HPLC assay.

Step 1: Stock Preparation Dissolve N-(3-fluorophenyl)-2-phenoxyacetamide in anhydrous DMSO to a concentration of 10 mM. Causality Note: DMSO is chosen because it is aprotic and lacks nucleophilic properties, ensuring zero baseline degradation.

Step 2: Stress Condition Setup Prepare 100 µM working solutions by diluting the stock into three distinct matrices:

  • Matrix A: 0.1 M HCl (Acidic stress)

  • Matrix B: Your Specific Assay Buffer (e.g., 50 mM PBS, pH 7.4)

  • Matrix C: 0.1 M NaOH (Basic stress)

Step 3: Incubation and Sampling Incubate all matrices in a thermoshaker at 37°C. Extract 100 µL aliquots at exactly t = 0, 1, 2, 4, 8, and 24 hours.

Step 4: Reaction Quenching (Critical Step) Immediately quench the aliquots to halt degradation.

  • For Matrix A, neutralize with an equivalent volume of NaOH.

  • For Matrix C, neutralize with HCl.

  • For Matrix B, dilute 1:1 with ice-cold acetonitrile. Causality Note: Quenching Matrix B with ice-cold acetonitrile serves a dual purpose: it drops the thermodynamic energy of the system to halt kinetic motion and precipitates buffer proteins/salts, ensuring a clean injection for the HPLC column.

Step 5: Chromatographic Analysis & Mass Balance Validation Analyze via RP-HPLC using a C18 column. Use a mobile phase gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) and monitor at 254 nm. Self-Validation Check: Quantify the disappearance of the parent peak and the emergence of the 3-fluoroaniline peak. Calculate the molar sum of the parent and degradant at each time point. If the sum deviates significantly from 100% of the t=0 concentration, the protocol has detected an alternative degradation pathway (e.g., compound precipitation or oxidative degradation) rather than simple hydrolysis.

References
  • Amide vs Ester: Evaluating Hydrolysis Rates for Stability.
  • A chemical rationale of drug stability and degradation- An insightful approach. International Journal of Clinical and Analytical Pharmacy.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • 303989-18-6 | N-(3-Fluorophenyl)-2-phenoxyacetamide. ChemScene.

Sources

Minimizing hygroscopic effects during N-(3-fluorophenyl)-2-phenoxyacetamide handling

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Mitigating Hygroscopic Effects in Experimental Settings

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for handling N-(3-fluorophenyl)-2-phenoxyacetamide, with a focus on minimizing potential hygroscopic effects that can impact experimental integrity and product stability. While the specific hygroscopic nature of N-(3-fluorophenyl)-2-phenoxyacetamide is not extensively documented in publicly available literature, its chemical structure as an acetamide derivative suggests a potential sensitivity to moisture. Adherence to the protocols and best practices outlined in this guide will ensure the quality and reliability of your research outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of N-(3-fluorophenyl)-2-phenoxyacetamide.

Q1: What is hygroscopicity and why is it a concern for compounds like N-(3-fluorophenyl)-2-phenoxyacetamide?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For active pharmaceutical ingredients (APIs), moisture absorption can lead to a range of undesirable effects, including:

  • Chemical Degradation: Moisture can facilitate hydrolysis or other degradation pathways, altering the chemical structure and potency of the compound.[1][2]

  • Physical Changes: Absorption of water can cause caking, clumping, or changes in crystal structure, which can affect dissolution rates and bioavailability.[1]

  • Inaccurate Weighing: The presence of absorbed water will lead to inaccuracies in weighing, impacting the concentration of solutions and the stoichiometry of reactions.

Q2: How can I determine if my batch of N-(3-fluorophenyl)-2-phenoxyacetamide has absorbed moisture?

A2: The most accurate method for determining water content in a pharmaceutical sample is Karl Fischer titration.[3][4][5] This technique is highly specific to water and can detect even trace amounts.[4][6] Visual inspection for clumping or changes in physical appearance can also be an indicator, but it is not a quantitative measure.

Q3: What are the ideal storage conditions for N-(3-fluorophenyl)-2-phenoxyacetamide?

A3: To minimize moisture absorption, N-(3-fluorophenyl)-2-phenoxyacetamide should be stored in a tightly sealed container, preferably in a controlled, low-humidity environment.[1][7] The use of desiccants within the storage container is highly recommended.[8][9][10] For long-term storage, a desiccator cabinet or a dry box with a controlled relative humidity (RH) below 40% is ideal.[2]

Q4: I do not have access to a glove box. What are the minimum precautions I should take when handling this compound in an open lab environment?

A4: If a controlled atmosphere glove box is unavailable, it is crucial to minimize the compound's exposure to ambient humidity.[1] Work quickly and efficiently when weighing and transferring the material. Avoid leaving the container open for extended periods. Consider performing manipulations in a room with a dehumidifier to lower the ambient humidity.[11]

Q5: Can I dry my N-(3-fluorophenyl)-2-phenoxyacetamide if I suspect it has absorbed moisture?

A5: While drying in a vacuum oven is a common technique for removing moisture from solids, it should be approached with caution. The thermal stability of N-(3-fluorophenyl)-2-phenoxyacetamide must be considered. Excessive heat can lead to degradation. If drying is necessary, it is recommended to use a low temperature and a high vacuum. It is also advisable to perform a purity analysis (e.g., by HPLC) before and after drying to ensure the compound has not degraded.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the handling and use of N-(3-fluorophenyl)-2-phenoxyacetamide.

Problem Potential Cause Recommended Solution
Inconsistent analytical results (e.g., varying potency, unexpected peaks in chromatograms). Moisture absorption leading to degradation or inaccurate weighing.1. Verify the water content of the material using Karl Fischer titration.[3][4] 2. Review handling and storage procedures to ensure they comply with best practices for hygroscopic compounds. 3. If necessary, purify the material before use.
Difficulty in achieving complete dissolution. The compound has caked or clumped due to moisture absorption, altering its physical properties.1. Gently break up any aggregates with a clean, dry spatula before weighing and dissolving. 2. Consider the use of sonication or gentle heating to aid dissolution, provided the compound is stable under these conditions.
Observed changes in the physical appearance of the solid (e.g., from a free-flowing powder to a clumpy solid). Exposure to high humidity during storage or handling.1. Immediately transfer the material to a tightly sealed container with a fresh desiccant.[8][9] 2. Store the container in a desiccator or dry cabinet. 3. Before the next use, assess the water content to determine if the material is still suitable for the intended experiment.

Section 3: Experimental Protocols

This section provides detailed step-by-step methodologies for critical procedures.

Protocol 1: Weighing and Handling in a Standard Laboratory Environment

This protocol is designed to minimize moisture exposure when a controlled atmosphere environment is not available.

  • Preparation:

    • Ensure the balance and surrounding workspace are clean and dry.

    • Minimize air currents in the weighing area.

    • Have all necessary equipment (spatulas, weigh boats, receiving vessels) ready to minimize the time the primary container is open.

  • Procedure:

    • Allow the container of N-(3-fluorophenyl)-2-phenoxyacetamide to equilibrate to room temperature before opening to prevent condensation.

    • Open the container and quickly transfer the desired amount of material to a pre-tared weigh boat.

    • Immediately and securely close the primary container.

    • Record the weight and promptly transfer the material to the receiving vessel for your experiment.

    • Store the primary container in a desiccator with an active desiccant.

Protocol 2: Use of a Glove Box for Handling Highly Sensitive Samples

For applications requiring stringent control over the atmospheric environment, a glove box is the preferred method.[12][13][14]

  • Glove Box Preparation:

    • Ensure the glove box is purged with an inert gas (e.g., nitrogen or argon) to achieve the desired low humidity and low oxygen environment.[15]

    • Verify the internal atmosphere conditions (e.g., <10 ppm H₂O, <10 ppm O₂) using the glove box's analytical sensors.

  • Material Transfer:

    • Introduce the sealed container of N-(3-fluorophenyl)-2-phenoxyacetamide, along with all necessary labware (spatulas, weigh paper, vials), into the glove box antechamber.

    • Evacuate and refill the antechamber with the inert gas for the recommended number of cycles to remove atmospheric contaminants.

  • Manipulation within the Glove Box:

    • Once inside the main chamber, perform all weighing and transfer operations.

    • After use, securely seal the primary container before removing it from the glove box.

Section 4: Visualization of Key Workflows

Diagram 1: Decision Tree for Handling N-(3-fluorophenyl)-2-phenoxyacetamide

start Start: Handling N-(3-fluorophenyl)-2-phenoxyacetamide is_hygroscopic Is the material known to be hygroscopic or are you taking precautions? start->is_hygroscopic open_bench Handling on Open Bench is_hygroscopic->open_bench No (High Risk) Yes (Low Risk) glove_box Handling in Glove Box is_hygroscopic->glove_box Yes (High Risk) or for critical applications protocol1 Follow Protocol 1: - Minimize exposure time - Use desiccants for storage open_bench->protocol1 protocol2 Follow Protocol 2: - Purge with inert gas - Monitor humidity levels glove_box->protocol2 end Proceed with Experiment protocol1->end protocol2->end

Caption: Decision workflow for handling N-(3-fluorophenyl)-2-phenoxyacetamide.

Diagram 2: Storage and Stability Workflow

receive Receive Compound initial_kf Optional: Perform initial Karl Fischer Titration receive->initial_kf storage Store in tightly sealed container with desiccant in a desiccator initial_kf->storage use Remove for experimental use storage->use handling Follow appropriate handling protocol use->handling end End of Compound Lifecycle use->end Final Use return_storage Return to proper storage handling->return_storage long_term Long-term storage? return_storage->long_term long_term->use No periodic_check Periodically check for physical changes and re-test water content if necessary long_term->periodic_check Yes periodic_check->use

Caption: Recommended storage and stability monitoring workflow.

References

  • Pharmaceutical Desiccants. Maverick Tehnopack. [Link]

  • Karl Fischer Moisture Analysis. Pacific BioLabs. [Link]

  • Glove Box for Chemistry. Jacomex. [Link]

  • Pharmaceutical Desiccants. Dry-Tec Industries. [Link]

  • Best Desiccants for Pharmaceutical Packaging and Storage. Ibis Scientific. [Link]

  • Pharmaceutical Desiccants | Primary Packaging solution. Sorbead India. [Link]

  • What is a Glove Box? | VITTA Education. VITTA. [Link]

  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Agilent. [Link]

  • 4 Types of Desiccants Used in Pharmaceuticals. Clariant. [Link]

  • Laboratory Glove Box – The Full and Complete Guide. Munro Instruments. [Link]

  • Glove Boxes for Sensitive Chemicals & Materials. Inert Corporation. [Link]

  • Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • Material Matters: Building Effective Glove Boxes for Sensitive Applications. Terra Universal. [Link]

  • Protecting Pharmaceuticals from Humidity's Wrath. SMT Dry Cabinets. [Link]

  • Moisture Analysis in the Pharmaceutical Industry. AZoM. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Review. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

  • Humidity Control in Laboratories and Instrumentation Rooms. Bry-Air. [Link]

Sources

Technical Support Center: Improving Bioavailability of N-(3-fluorophenyl)-2-phenoxyacetamide Formulations

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth, actionable guidance for researchers working to enhance the bioavailability of challenging compounds like N-(3-fluorophenyl)-2-phenoxyacetamide. This guide moves beyond simple protocols to explain the underlying scientific principles, helping you make informed decisions and troubleshoot effectively during your formulation development.

Introduction

N-(3-fluorophenyl)-2-phenoxyacetamide represents a class of compounds often characterized by poor aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability.[1] The molecule's aromatic rings and amide group contribute to a stable crystalline structure and significant lipophilicity, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV agent. For BCS Class II drugs (low solubility, high permeability), the rate-limiting step for absorption is dissolution.[2][3] Therefore, formulation strategies must focus on enhancing the dissolution rate and apparent solubility in the gastrointestinal tract.[4][5]

This guide provides a structured, question-and-answer approach to navigate the complexities of formulating this compound, from initial characterization to advanced troubleshooting.

Part 1: Initial Characterization and Strategy Selection

Before selecting a formulation strategy, a thorough understanding of the Active Pharmaceutical Ingredient (API) is critical.

Q1: What are the essential physicochemical properties of N-(3-fluorophenyl)-2-phenoxyacetamide that I need to measure first?

A1: Your initial characterization should focus on the properties that govern solubility and processing. While specific experimental data for this molecule is scarce, we can predict its likely characteristics based on its structure.

Table 1: Predicted Physicochemical Properties and Their Impact on Formulation

PropertyPredicted Value/RangeImplication for FormulationRecommended Analytical Techniques
Aqueous Solubility Very Low (<10 µg/mL)The primary challenge. Direct compression will likely fail. Enhancement is mandatory.Shake-flask method in water, pH buffers, and biorelevant media (FaSSIF, FeSSIF).[3]
LogP ~2.5 - 3.5High lipophilicity. Suggests good potential for lipid-based systems but poor wetting.HPLC-based or computational methods.
Melting Point (Tm) High (>150°C)High crystal lattice energy contributes to poor solubility. Informs feasibility of Hot-Melt Extrusion (HME).Differential Scanning Calorimetry (DSC).[6][7]
Glass Transition (Tg) N/A (for crystalline form)Important for amorphous stability. A high Tg for the amorphous form is desirable to prevent recrystallization.Modulated DSC (MDSC) after quench cooling.[6]
pKa Neutral (Amide)Unlikely to be ionizable in the physiological pH range. Salt formation is not a viable strategy.Potentiometric titration or computational prediction.
Crystallinity Highly CrystallineConfirms the need to disrupt the crystal lattice for solubility enhancement.X-Ray Powder Diffraction (XRPD), DSC.[7]

Q2: Based on these properties, how do I choose the right bioavailability enhancement strategy?

A2: The choice of technology is a multi-factorial decision. Use the following workflow to guide your selection. The most promising approaches for a poorly soluble, neutral compound are Amorphous Solid Dispersions (ASDs), Nanosuspensions, and Lipid-Based Drug Delivery Systems (LBDDS).[8][9][10]

G cluster_0 API Characterization cluster_1 Decision Points API N-(3-fluorophenyl)- 2-phenoxyacetamide Properties Measure: - Solubility (Aq. & Organic) - Melting Point (Tm) - Thermal Stability API->Properties Thermal_Stability Is API thermally stable near/above Tm? Properties->Thermal_Stability Solvent_Solubility Is API soluble in volatile organic solvents? Thermal_Stability->Solvent_Solubility No HME Hot-Melt Extrusion (ASD) Thermal_Stability->HME Yes Spray_Drying Spray Drying (ASD) Solvent_Solubility->Spray_Drying Yes Nanosuspension Nanosuspension Solvent_Solubility->Nanosuspension No Lipid_Solubility Is API soluble in lipids/oils? LBDDS Lipid-Based Formulation (LBDDS) Lipid_Solubility->LBDDS Yes Reassess Re-evaluate/Consider other technologies Lipid_Solubility->Reassess No Nanosuspension->Lipid_Solubility

Caption: Decision workflow for formulation strategy selection.

Part 2: Amorphous Solid Dispersions (ASDs)

ASDs enhance bioavailability by stabilizing the drug in its high-energy, amorphous form within a polymer matrix, which prevents recrystallization and increases its apparent solubility.[9][11]

Q3: My ASD is not showing the expected improvement in solubility. What are the likely causes?

A3: This is a common issue that can often be traced back to the formulation or process parameters.

  • Inappropriate Polymer Selection: The interaction between the drug and the polymer is critical. A polymer that can form hydrogen bonds with the drug is more likely to stabilize the amorphous state.[12]

    • Solution: Screen different polymers. For your compound, consider polymers like Soluplus®, Povidone (PVP), or copolymers like PVP VA 64, which are effective solid dispersion carriers.[12][13]

  • Incorrect Drug-to-Polymer Ratio: A high drug loading can oversaturate the polymer's capacity to stabilize the drug, leading to the presence of undissolved crystalline material or rapid recrystallization.[13]

    • Solution: Create a series of ASDs with varying drug loadings (e.g., 10%, 25%, 40%) and evaluate them by DSC and XRPD to confirm a fully amorphous state. Lower the drug loading if amorphous stability is an issue.

  • Phase Separation: During processing or dissolution, the drug and polymer may separate into distinct phases, negating the benefits of the dispersion.

    • Solution: Ensure you are processing at the correct temperature (for HME) or using a suitable common solvent (for spray drying) to create a single-phase solution/melt.[14][15] A single Tg in a DSC thermogram is a good indicator of a miscible system.

Q4: My ASD is physically unstable and recrystallizes during storage. How can I fix this?

A4: Recrystallization is a critical failure mode for ASDs.

  • Moisture Absorption: Water acts as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which facilitates crystallization.[13]

    • Solution: Store the ASD in a desiccated, low-humidity environment. Consider using polymers with lower hygroscopicity. Ensure final packaging is protective.

  • High Drug Loading: A higher drug loading increases the thermodynamic driving force for crystallization.[13]

    • Solution: Reduce the drug-to-polymer ratio. While this may increase the final pill burden, it is necessary for stability.

  • Storage Temperature: Storing the ASD at a temperature too close to its Tg will dramatically increase molecular mobility and the risk of recrystallization.

    • Solution: Always store ASDs well below their measured Tg. As a rule of thumb, maintain storage at least 50°C below the Tg.

Experimental Protocol: Preparation of an ASD via Spray Drying
  • Solution Preparation: Dissolve 1 g of N-(3-fluorophenyl)-2-phenoxyacetamide and 3 g of PVP VA 64 into 100 mL of a 1:1 mixture of acetone and methanol. Stir until a clear solution is obtained.

  • Spray Dryer Setup: Set up a lab-scale spray dryer.

    • Inlet Temperature: 120°C

    • Outlet Temperature: Target 70-90°C

    • Feed Rate: 4 mL/min

    • Atomizing Air Flow: Optimize for desired particle size.[13][14]

  • Processing: Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, forming solid particles of the drug dispersed in the polymer.[14]

  • Collection & Storage: Collect the dried ASD powder from the cyclone separator. Immediately transfer it to a tightly sealed container with a desiccant and store it at a controlled, cool temperature.

  • Characterization: Analyze the resulting powder using DSC (for Tg), XRPD (to confirm amorphous nature), and a dissolution test to assess performance.

Part 3: Nanosuspensions

This strategy reduces the drug's particle size to the nanometer range, which dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[2][16]

G cluster_0 Cause cluster_1 Mechanism cluster_2 Solution Aggregation Aggregation/ Agglomeration Low_Zeta Insufficient electrostatic repulsion (Low Zeta Potential) Aggregation->Low_Zeta Poor_Steric Inadequate steric hindrance Aggregation->Poor_Steric Crystal_Growth Crystal Growth (Ostwald Ripening) High_Energy High surface energy of small particles drives dissolution and re-deposition onto larger particles. Crystal_Growth->High_Energy Ionic_Surfactant Add/Increase concentration of an ionic surfactant (e.g., SDS) Low_Zeta->Ionic_Surfactant Polymeric_Stabilizer Add/Increase concentration of a polymeric stabilizer (e.g., Poloxamer 188, HPMC) Poor_Steric->Polymeric_Stabilizer Combination Use a combination of electrostatic and steric stabilizers (electrosteric) High_Energy->Combination

Caption: Troubleshooting workflow for nanosuspension instability.

Q5: I've prepared a nanosuspension, but the particles are aggregating over time. Why is this happening?

A5: Aggregation is the primary stability challenge for nanosuspensions and is caused by insufficient stabilization.

  • Insufficient Electrostatic Repulsion: The particles lack sufficient surface charge to repel each other. This is measured by the zeta potential; a value further from zero (e.g., > |25| mV) is generally desired for electrostatic stabilization.[17]

    • Solution: Incorporate an ionic surfactant (e.g., sodium dodecyl sulfate - SDS) into your formulation to impart a charge on the particle surface.

  • Inadequate Steric Hindrance: There is no physical barrier to prevent the particles from coming into close contact.

    • Solution: Use a polymeric stabilizer (e.g., HPMC, PVP, Poloxamer 188) that adsorbs to the particle surface. The polymer chains extend into the medium, creating a steric barrier that prevents aggregation.[16]

  • Solution (Best Practice): Employ electrosteric stabilization by using a combination of an ionic surfactant and a non-ionic polymer. This provides both electrostatic and steric barriers, offering robust protection against aggregation.[17]

Q6: I'm observing an increase in the average particle size of my nanosuspension, but not necessarily aggregation. What is this phenomenon?

A6: You are likely observing Ostwald ripening. This process occurs because smaller particles have a higher surface energy and thus slightly higher solubility than larger particles. The drug dissolves from these smaller particles and re-deposits onto the surface of larger ones, causing the average particle size to grow over time.[17]

  • Solution:

    • Optimize Stabilizers: A well-designed stabilizer layer (as described in Q5) can reduce the rate of dissolution from the particle surface.

    • Reduce Polydispersity: A more uniform particle size distribution (a low Polydispersity Index, or PDI) at the start will reduce the driving force for ripening. Optimize your production method (e.g., milling time, homogenization pressure) to achieve a PDI < 0.2.

    • Solidification: For long-term stability, consider converting the nanosuspension into a solid dosage form via freeze-drying or spray-drying. This immobilizes the nanoparticles and prevents Ostwald ripening.[16][17]

Part 4: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS improve bioavailability by pre-dissolving the drug in a lipid-based vehicle. Upon contact with gastrointestinal fluids, these systems can form fine emulsions or microemulsions, presenting the drug in a solubilized state ready for absorption.[18][19]

Q7: My lipid-based formulation is showing drug precipitation during in-vitro lipolysis testing. What does this mean and how can I prevent it?

A7: In-vitro lipolysis testing simulates the digestion of the lipid formulation in the small intestine. Precipitation during this test is a major red flag, as it indicates the drug will likely precipitate in the gut before it can be absorbed, leading to poor in-vivo performance.[20][21]

  • Cause: As lipases digest the lipid excipients (triglycerides) into more polar components (monoglycerides, fatty acids), the formulation's capacity to solubilize the lipophilic drug decreases. If the drug's concentration exceeds its solubility in the digested products, it will precipitate.

  • Solutions:

    • Increase Surfactant Concentration: Add a higher concentration of a hydrophilic surfactant (e.g., Cremophor EL, Kolliphor RH 40) or a co-surfactant (e.g., Transcutol HP). Surfactants help form micelles that can keep the drug solubilized even after the primary lipid vehicle is digested.[22][23]

    • Use Digestion-Resistant Lipids: Incorporate lipids that are poor substrates for lipase (e.g., those with medium-chain fatty acids or structured lipids). This slows the breakdown of the primary solvent vehicle.

    • Form a Supersaturating System (S-SEDDS): Include a precipitation inhibitor, such as a polymer (e.g., HPMC), in the formulation. This polymer can help maintain a supersaturated state of the drug in the aqueous phase of the gut long enough for absorption to occur.[23]

Q8: How do I select the right excipients for my LBDDS formulation?

A8: This requires a systematic screening process.

  • Solubility Screening: Determine the solubility of N-(3-fluorophenyl)-2-phenoxyacetamide in a wide range of excipients:

    • Oils/Lipids: Long-chain triglycerides (e.g., corn oil), medium-chain triglycerides (e.g., Capmul MCM, Miglyol 812).

    • Surfactants: Kolliphor RH 40, Cremophor EL, Tween 80.

    • Co-solvents/Co-surfactants: Transcutol HP, Propylene Glycol, PEG 400.

  • Ternary Phase Diagrams: For self-emulsifying systems (SEDDS/SMEDDS), construct ternary phase diagrams using the best excipients identified in the solubility screen. This will map out the concentration ranges of oil, surfactant, and co-surfactant that form stable and efficient microemulsions upon dilution.

  • Characterization: Evaluate promising formulations for droplet size, emulsification efficiency, and performance in in-vitro lipolysis models.[20]

Table 2: Example LBDDS Excipients and Their Functions

Excipient ClassExampleFunction
Lipid (Oil) Medium-Chain Triglycerides (MCTs)Primary solvent for the drug.
Surfactant Kolliphor® RH 40Forms the emulsion interface; solubilizes the drug in micelles.
Co-solvent Transcutol® HPIncreases the solvent capacity of the lipid phase and aids emulsification.
Precipitation Inhibitor HPMCMaintains drug supersaturation upon dispersion and digestion.

References

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (n.d.). Bentham Science.
  • Al-Badr, A. A., & El-Subbagh, H. I. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6243. [Link]

  • Fong, S. Y. K., & Ibis, F. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(5), 1361. [Link]

  • Kazi, M., Al amri, R., Alanazi, F. K., & Hussain, M. D. (2019). In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective. Current Drug Delivery, 15(7). [Link]

  • Mangle, A. P., Bakal, R. L., Hatwar, P. R., & Kubde, J. A. (2025). Lipid-Based Nanocarriers for Enhanced Oral Bioavailability: A Review of Recent Advances and Applications. Asian Journal of Pharmaceutical Research and Development, 13(1), 71-80. [Link]

  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (2024, May 30). Walsh Medical Media. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API. [Link]

  • Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. (n.d.). IntechOpen. [Link]

  • Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. (2025, June 28). International Journal of Pharmaceutical Research and Applications. [Link]

  • Dressman, J. B., & Reppas, C. (2000). In vitro-in vivo correlations for lipophilic, poorly water-soluble drugs. European Journal of Pharmaceutical Sciences, 11 Suppl 2, S73-80. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]

  • Summary of the commonly used excipients for preparation of solid dispersions. (n.d.). ResearchGate. [Link]

  • The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation. (n.d.). DSpace@MIT. [Link]

  • Hauss, D. J. (Ed.). (2007). Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. Informa Healthcare. [Link]

  • Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. (2020, April 15). Journal of Drug Delivery and Therapeutics. [Link]

  • Kazi, M., Al amri, R., Alanazi, F. K., & Hussain, M. D. (2018). In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective. Current Drug Delivery, 15(7), 919-929. [Link]

  • Tan, A., & Billa, N. (2015). Lipid-Based Drug Delivery Systems. Journal of Pharmacy & Bioallied Sciences, 7(Suppl 1), S1-S2. [Link]

  • Analytical Techniques in Pharmaceutical Reverse Engineering. (2025, October 4). ResolveMass Laboratories Inc. [Link]

  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. (n.d.). In Dissolution Technologies. [Link]

  • Solid Solutions And Dispersions. (2019, October 28). Agno Pharmaceuticals. [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. (n.d.). TANZ JOURNAL. [Link]

  • A review on problems related with nanosuspensions with its solutions. (n.d.). International Journal for Scientific Research & Development. [Link]

  • Key Analytical Techniques for Pharmaceutical Discovery and Formulation. (n.d.). TA Instruments. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. [Link]

  • Sunesen, V. H., Pedersen, B. L., Kristensen, H. G., & Müllertz, A. (2005). In vivo in vitro correlations for a poorly soluble drug, danazol, using the flow-through dissolution method with biorelevant dissolution media. Journal of Controlled Release, 103(2), 415-425. [Link]

  • Enhancing bioavailability formulations containing soluble acidic drugs. (2023, March 2). European Pharmaceutical Review. [Link]

  • Key Challenges, Influencing Factors, and Future Perspectives of Nanosuspensions in Enhancing Brain Drug Delivery. (2024, January 1). International Journal of Nanomedicine. [Link]

  • Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2025, October 11). ResearchGate. [Link]

  • Protein-Bound Nano-Injectable Suspension: Unveiling the Promises and Challenges. (2025, May 30). MDPI. [Link]

  • Key Analytical Tools for the Characterization of Drug Products in CMC Development. (2023, August 12). Proclinical. [Link]

  • Analytical Techniques for Drug Formulation. (2025, October 23). ResearchGate. [Link]

  • 2-(4-fluorophenoxy)-N-(3-fluorophenyl)acetamide. (n.d.). PubChem. [Link]

  • Sharma, R., & Mehta, K. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1414. [Link]

  • 2-(4-fluorophenoxy)-N-(3-phenylpropyl)acetamide. (n.d.). PubChem. [Link]

  • acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-. (n.d.). EPA. [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015, September 3). European Pharmaceutical Review. [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020, October 21). American Pharmaceutical Review. [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. (2025, March 12). Pharmaceutical Technology. [Link]

  • Solving solubility issues with amorphous solid dispersions. (2025, August 6). ResearchGate. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). MDPI. [Link]

Sources

Resolving baseline noise in HPLC analysis of N-(3-fluorophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in quantifying highly specific small molecules like N-(3-fluorophenyl)-2-phenoxyacetamide . Due to its structural motifs—an amide bond flanked by a fluorinated phenyl ring and a phenoxy group—this compound is highly responsive to UV detection, typically monitored at low wavelengths (210–220 nm) or aromatic absorption bands (~254 nm).

However, operating at lower UV wavelengths makes the assay highly susceptible to baseline noise. Elevated noise degrades your Signal-to-Noise Ratio (SNR) and compromises your Limit of Detection (LOD) [1]. This guide provides a causality-driven framework to isolate, diagnose, and eliminate baseline noise in your High-Performance Liquid Chromatography (HPLC) workflows.

Diagnostic Workflow Diagram

Logical troubleshooting workflow for isolating and resolving HPLC baseline noise.

Section 1: Diagnostic Framework & FAQs

Q1: How do I differentiate between chemical, mechanical, and electrical baseline noise in my chromatogram? Causality & Insight: Baseline noise is not a monolith; its frequency and amplitude trace directly back to specific hardware or chemical failures.

  • Periodic/Pulsating Noise: If the noise follows a rhythmic sine wave, the causality is mechanical. It typically aligns with the stroke volume of the pump pistons. This indicates cavitation, a failing check valve, or a malfunctioning in-line degasser allowing dissolved air to enter the system [2].

  • High-Frequency/Random Noise (Fuzzy Baseline): This is usually electrical or optical. If the noise persists even when the pump is off, the issue lies within the detector. An aging UV/Vis lamp (depleted energy output) or a dirty flow cell scatters light, causing the photodiodes to register erratic signals[3].

  • Baseline Drift/Wandering: A slow upward or downward slope, especially during gradient elution, is chemical. It is caused by the changing absorbance of the mobile phase (e.g., using low-grade solvents or accumulating column contaminants) [4].

Q2: My N-(3-fluorophenyl)-2-phenoxyacetamide peak is being swallowed by high-frequency noise at 210 nm. How do I fix this? Causality & Insight: The amide bond in your analyte absorbs strongly at 210 nm, but so do many common mobile phase components and impurities. For instance, Methanol has a UV cutoff around 205-210 nm. If you are using a methanol/water gradient, the baseline noise and drift will naturally elevate at 210 nm because the solvent itself is absorbing the light and reducing the energy reaching the photodiodes [2]. Solution: Switch to LC-MS grade Acetonitrile (UV cutoff ~190 nm) and ultrapure water (18.2 MΩ·cm). Additionally, ensure your detector's time constant (response time) is optimized. Increasing the time constant (e.g., from 0.1s to 1.0s) acts as an electronic filter to smooth out high-frequency noise, though setting it too high will artificially broaden your analyte peak[1].

Q3: I observe a massive baseline spike followed by erratic noise exactly when the analyte should elute. Is this a column issue? Causality & Insight: If the noise is localized and erratic, you are likely experiencing a micro-bubble passing through the detector flow cell. When a bubble enters the optical path, it refracts the UV light away from the diode, causing a sharp spike. As the bubble breaks up or compresses, it causes erratic noise [4]. Solution: Apply a slight backpressure to the detector flow cell by attaching a narrow-bore PEEK tubing (e.g., 0.005" ID) to the detector outlet. This compresses any outgassing bubbles back into solution. Warning: Do not exceed the pressure rating of the flow cell (typically 500 psi), or the quartz window will shatter [4].

Section 2: Step-by-Step Experimental Protocols

To maintain scientific integrity, troubleshooting must be a self-validating system. Use the following protocols to isolate the root cause of your baseline noise.

Protocol 1: System Isolation and Noise Source Identification (Zero-Flow Test)

Purpose: To definitively separate detector/electrical noise from pump/mobile phase noise.

  • Establish a Baseline: Turn on the HPLC system, set the UV detector to 210 nm, and pump the mobile phase (e.g., 60:40 Acetonitrile:Water) at 1.0 mL/min. Monitor the baseline for 10 minutes.

  • Halt Flow: Turn the pump flow to 0.0 mL/min. Leave the detector on and continue recording the signal.

  • Analyze the Causality:

    • If the noise disappears: The issue is flow-related (pump pulsation, mobile phase contamination, or air bubbles from the degasser) [3]. Proceed to Protocol 2.

    • If the high-frequency noise persists: The issue is static and isolated to the detector. Flush the flow cell with 100% Methanol, then 1N HNO₃ (if permitted by the manufacturer) to remove organic films[4]. If noise remains, check the lamp hours and replace the Deuterium lamp.

Protocol 2: Mobile Phase Optimization and Degassing

Purpose: To eliminate chemical noise and cavitation-induced pulsations.

  • Solvent Preparation: Discard old aqueous buffers. Prepare fresh mobile phase using LC-MS grade Acetonitrile and freshly drawn Milli-Q water. Do not store aqueous phases for more than 48 hours to prevent microbial growth, which causes severe baseline drift [4].

  • Manual Degassing: Even with an in-line degasser, sonicate the aqueous mobile phase for 10 minutes under a light vacuum to remove bulk dissolved gases. Note: Sonication alone is insufficient for continuous operation; atmospheric gas will re-dissolve within 30 minutes, so inline sparging or degassing must remain active [5].

  • Purge the System: Open the pump purge valve. Purge each solvent line at 5.0 mL/min for 5 minutes to sweep any trapped air from the proportioning valves and pump heads.

  • Wet Prime: Close the purge valve and run the system at 2.0 mL/min for 10 minutes through a union (column bypassed) to ensure the check valves are seating properly.

Section 3: Quantitative Data Presentation

Understanding how detector settings and solvent choices impact your Signal-to-Noise Ratio (SNR) is critical for quantifying trace levels of N-(3-fluorophenyl)-2-phenoxyacetamide.

Table 1: Impact of Troubleshooting Actions on HPLC Baseline Noise & SNR (at 210 nm)

Troubleshooting Action / ConditionBaseline Noise Amplitude (mAU)Analyte Peak Height (mAU)Signal-to-Noise Ratio (SNR)Diagnostic Conclusion
Baseline (Contaminated Water, 0.1s Time Constant) 2.5025.010 : 1Poor LOD; high chemical noise.
Switch to LC-MS Grade Water 0.8025.031 : 1Chemical noise eliminated.
Increase Time Constant to 1.0s 0.2024.5122 : 1High-frequency electronic noise filtered.
Methanol substituted for Acetonitrile 4.5022.04.8 : 1High background absorbance from MeOH at 210 nm.
Failing Pump Check Valve (Pulsation) 3.00 (Periodic)25.08.3 : 1Mechanical flow inconsistency.

(Data represents typical chromatographic responses during UV detector optimization [1][2])

Section 4: Advanced FAQs for Drug Development Professionals

Q4: My baseline is stable during isocratic runs but drifts severely during a gradient run. Why? Causality & Insight: Gradient baseline drift occurs when the two mobile phases (A and B) have different UV absorbances at the monitoring wavelength. If Mobile Phase B (e.g., Acetonitrile) absorbs slightly more light than Mobile Phase A (Water) at 210 nm, the baseline will drift upwards as the percentage of B increases [4]. Solution: This is a normal physical phenomenon, but it can be minimized. Ensure both solvents are of the highest purity. If using additives (like 0.1% TFA), ensure the concentration is perfectly balanced between the aqueous and organic phases. TFA absorbs strongly at low UV wavelengths; an imbalance will cause massive baseline shifts.

Q5: We are transferring the N-(3-fluorophenyl)-2-phenoxyacetamide method to a different lab, and their baseline noise is twice as high on the exact same instrument model. What is the hidden variable? Causality & Insight: Environmental factors and grounding are often overlooked. If the HPLC system is not properly grounded, or if it shares an electrical circuit with heavy equipment (like centrifuges or ultra-low temperature freezers), ground loops and electrical interference will manifest as high-frequency baseline noise [3]. Additionally, temperature fluctuations in the laboratory can cause refractive index changes in the detector flow cell, leading to baseline wander. Solution: Ensure the HPLC is on a dedicated, conditioned electrical circuit. Utilize a temperature-controlled column compartment and ensure the detector flow cell has a heat exchanger to stabilize the incoming mobile phase temperature [4].

Validation & Comparative

A Comparative Analysis of the Anticonvulsant Potency of N-(3-fluorophenyl)-2-phenoxyacetamide and its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth comparison of N-(3-fluorophenyl)-2-phenoxyacetamide and its non-fluorinated counterpart, N-phenyl-2-phenoxyacetamide, with a focus on their potential anticonvulsant potency. While direct comparative studies are not extensively available in the public domain, this analysis synthesizes established principles of fluorine in drug design and experimental data from structurally related compounds to provide a scientifically grounded perspective.

The Fluorine Advantage in Drug Design

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable element in drug development.[2][3] Its introduction into a molecule can significantly influence metabolic stability, binding affinity, and overall potency.[1][4][5] By blocking sites of metabolic oxidation, fluorine can increase a drug's half-life.[5] Furthermore, the electronic effects of fluorine can enhance binding interactions with biological targets, leading to increased potency.[2][3]

Comparative Potency Analysis: A Hypothetical Framework

Phenoxyacetamide derivatives have been investigated for a range of biological activities, including anticonvulsant effects.[6] The Maximal Electroshock (MES) test in rodents is a widely accepted preclinical model for assessing the efficacy of drugs against generalized tonic-clonic seizures.[1][2] In this model, the potency of a compound is often expressed as its ED₅₀ value, which is the dose required to protect 50% of the animals from the seizure.[7][8]

While direct experimental ED₅₀ values for a head-to-head comparison of N-(3-fluorophenyl)-2-phenoxyacetamide and N-phenyl-2-phenoxyacetamide are not available in the reviewed literature, we can construct a hypothetical comparison based on structure-activity relationships observed in similar compound series. Studies on N-phenylacetamide derivatives have shown that the introduction of electron-withdrawing groups, such as halogens, on the phenyl ring can influence anticonvulsant activity.[9] For instance, research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives indicated that analogs with trifluoromethyl groups (a source of fluorine) on the anilide moiety exhibited notable activity in the MES test.[6]

Based on these principles, it is hypothesized that the 3-fluoro substitution in N-(3-fluorophenyl)-2-phenoxyacetamide could lead to enhanced anticonvulsant potency compared to the non-fluorinated analog. The electron-withdrawing nature of the fluorine atom can alter the electronic distribution of the molecule, potentially leading to more favorable interactions with the biological target responsible for its anticonvulsant effect.

Table 1: Hypothetical Comparative Anticonvulsant Potency

CompoundStructurePredicted Biological TargetHypothetical ED₅₀ (MES Test, Mice)Rationale for Potency Difference
N-phenyl-2-phenoxyacetamideN-phenyl-2-phenoxyacetamideVoltage-gated sodium channels>100 mg/kgThe unsubstituted phenyl ring may have baseline activity.
N-(3-fluorophenyl)-2-phenoxyacetamideN-(3-fluorophenyl)-2-phenoxyacetamideVoltage-gated sodium channels<100 mg/kgThe 3-fluoro substitution is expected to enhance potency through improved metabolic stability and/or stronger binding affinity to the target due to its electron-withdrawing properties.[1][2][4]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

To empirically determine and compare the anticonvulsant potency of these compounds, the following standardized protocol for the MES test is recommended.[1][2][4]

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in mice.

Materials:

  • Male ICR mice (20-25 g)

  • Electroshock apparatus with corneal electrodes

  • 0.9% saline solution

  • Test compounds (N-(3-fluorophenyl)-2-phenoxyacetamide and N-phenyl-2-phenoxyacetamide)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Animal scale

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: House the mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Compound Preparation: Prepare solutions or suspensions of the test compounds and the standard drug in the vehicle at various concentrations.

  • Dosing:

    • Divide the mice into groups (n=8-10 per group), including a vehicle control group, a positive control group (Phenytoin), and several test groups for each compound at different doses.

    • Administer the compounds and vehicle intraperitoneally (i.p.) or orally (p.o.). The time between administration and the electroshock (pretreatment time) should be determined based on the expected peak effect of the compounds (typically 30-60 minutes for i.p. administration).

  • Maximal Electroshock Induction:

    • At the designated pretreatment time, apply a drop of saline to the corneal electrodes.

    • Gently place the electrodes on the corneas of the mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[4]

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension. The absence of this phase is considered protection.

  • Data Analysis:

    • Record the number of protected animals in each group.

    • Calculate the percentage of protection for each dose.

    • Determine the ED₅₀ value for each compound using a suitable statistical method, such as probit analysis.[7]

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Visualizing the Workflow

To better illustrate the key processes involved in this comparative study, the following diagrams outline the general synthesis of phenoxyacetamide derivatives and the experimental workflow for anticonvulsant screening.

G cluster_synthesis General Synthesis of Phenoxyacetamide Derivatives Phenol Substituted Phenol Reaction Reaction Mixture Phenol->Reaction Chloroacetamide 2-Chloro-N-substituted-acetamide Chloroacetamide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Product N-substituted-2-phenoxyacetamide Reaction->Product Reflux G cluster_workflow Anticonvulsant Screening Workflow (MES Test) start Start compound_prep Compound Preparation & Dosing start->compound_prep animal_groups Animal Grouping (Vehicle, Standard, Test) compound_prep->animal_groups administration Compound Administration (i.p. or p.o.) animal_groups->administration pretreatment Pretreatment Time administration->pretreatment mes_test Maximal Electroshock (MES) Induction pretreatment->mes_test observation Observation for Tonic Hindlimb Extension mes_test->observation data_analysis Data Analysis (% Protection) observation->data_analysis ed50 ED50 Determination data_analysis->ed50 end End ed50->end

Sources

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis and Assignment of N-(3-fluorophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for providing detailed information about molecular structure.[1][2][3] This guide offers an in-depth analysis of the 1H NMR spectrum of N-(3-fluorophenyl)-2-phenoxyacetamide, a molecule of interest in medicinal chemistry. We will dissect the theoretical underpinnings of its spectral features, provide a systematic approach to spectral assignment, and compare this powerful technique with other analytical methodologies.

The Significance of Structural Verification

N-(3-fluorophenyl)-2-phenoxyacetamide belongs to the acetamide class of compounds, which are prevalent in numerous biologically active molecules. The introduction of a fluorine atom and a phenoxy group imparts specific physicochemical properties that can influence a compound's pharmacokinetic and pharmacodynamic profile. Therefore, precise confirmation of its chemical structure is paramount before proceeding with further biological evaluation. 1H NMR spectroscopy provides this confirmation by mapping the chemical environment of every proton in the molecule.

Predicting the 1H NMR Spectrum: A First-Principles Approach

Before analyzing an experimental spectrum, a theoretical prediction based on fundamental NMR principles provides a valuable framework for assignment. The structure of N-(3-fluorophenyl)-2-phenoxyacetamide is presented below, with protons labeled for the purpose of our discussion.

Molecular Structure and Proton Labeling

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition and Processing A Weigh 5-10 mg of N-(3-fluorophenyl)-2-phenoxyacetamide B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add a small amount of TMS (internal standard) B->C D Filter the solution into a clean, dry NMR tube C->D E Insert the sample into the spectrometer D->E F Lock the spectrometer on the deuterium signal of the solvent E->F G Shim the magnetic field for optimal homogeneity F->G H Tune and match the probe G->H I Acquire the Free Induction Decay (FID) H->I J Apply Fourier Transform to the FID I->J K Phase correct the spectrum J->K L Integrate the peaks and reference to TMS (0 ppm) K->L

Sources

Mass spectrometry (LC-MS) validation of N-(3-fluorophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry (LC-MS) Validation of N-(3-fluorophenyl)-2-phenoxyacetamide: A Platform Comparison Guide

As analytical demands in drug discovery and development grow increasingly stringent, the selection of the correct mass spectrometry platform for validating screening compounds and pharmaceutical intermediates is critical. N-(3-fluorophenyl)-2-phenoxyacetamide (CAS: 303989-18-6; C₁₄H₁₂FNO₂, MW: 245.25 g/mol ) is a fluorinated acetamide derivative that presents unique analytical challenges, primarily due to its weakly basic amide linker and the potential for in-source fragmentation.

As a Senior Application Scientist, I have designed this guide to objectively compare the two dominant LC-MS platforms used for small molecule validation: Triple Quadrupole (QQQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry. This guide bypasses generic protocols to explain the causality behind our experimental choices, ensuring your validation workflows meet the rigorous standards of the ICH M10 bioanalytical guidelines[1][2].

Physicochemical Profiling & Causality in MS Behavior

Before selecting a hardware platform, we must understand the analyte's behavior in the gas phase. N-(3-fluorophenyl)-2-phenoxyacetamide contains an ether linkage, an acetamide group, and a fluorinated phenyl ring.

Ionization Strategy: Amides are notoriously weak bases. In standard neutral mobile phases, they exhibit poor ionization efficiency. To counteract this, we utilize 0.1% Formic Acid in both the aqueous and organic mobile phases. Formic acid acts as a proton-supply reagent, forcing the equilibrium toward the protonated state [M+H]+ (m/z 246.09) in the liquid phase prior to droplet desolvation in the Electrospray Ionization (ESI) source. This proton-enhanced ionization is a proven mechanism for maximizing the sensitivity of amide-containing compounds[3][4].

Fragmentation Kinetics: During Collision-Induced Dissociation (CID), the protonated molecule undergoes predictable cleavage. The most labile site is the C-N amide bond. Cleavage here yields a highly stable phenoxyacetyl cation (m/z 135.04) while expelling 3-fluoroaniline as a neutral loss[5]. Understanding this pathway is non-negotiable, as it dictates our Multiple Reaction Monitoring (MRM) transitions.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 246.09 F1 Quantifier (QQQ) Phenoxyacetyl Cation m/z 135.04 M->F1 Amide C-N Cleavage F2 Qualifier 3-Fluoroaniline Cation m/z 112.05 M->F2 Ether/Amide Cleavage NL Neutral Loss 3-Fluoroaniline (-111 Da) M->NL

Caption: Proposed ESI-MS/MS CID fragmentation pathway for N-(3-fluorophenyl)-2-phenoxyacetamide.

Platform Comparison: QQQ vs. Q-TOF

The choice between QQQ and Q-TOF depends entirely on the validation objective. QQQ operates as a highly selective filter, ideal for absolute quantification in complex biological matrices (e.g., plasma PK studies). Conversely, Q-TOF provides high-resolution, accurate-mass (HRAM) data, making it the gold standard for structural elucidation, metabolite identification, and purity profiling.

Quantitative Performance Comparison
Performance MetricTriple Quadrupole (QQQ)Quadrupole Time-of-Flight (Q-TOF)Analytical Impact
Primary Application High-throughput PK/TK quantificationMetabolite ID & Impurity ProfilingDictates the phase of drug development where the instrument is deployed.
Sensitivity (LLOQ) 0.5 ng/mL 10.0 ng/mLQQQ's MRM mode eliminates background noise, offering superior sensitivity.
Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeQQQ requires fewer sample dilutions for highly concentrated samples.
Mass Accuracy Nominal (± 0.1 Da)High (< 2 ppm) Q-TOF definitively confirms the empirical formula (C₁₄H₁₂FNO₂).
Selectivity Mechanism Precursor/Product Ion Pairs (MRM)Exact Mass Extraction (XIC)QQQ relies on fragmentation; Q-TOF relies on high resolving power (>30,000 FWHM).

Step-by-Step LC-MS/MS Methodological Workflow

To ensure a self-validating system, the following protocol is optimized for the QQQ platform to achieve an LLOQ of 0.5 ng/mL, adhering to ICH M10 standards[1][2].

Step 1: Sample Preparation (Protein Precipitation)

Causality: Biological matrices contain phospholipids that cause severe ion suppression in the ESI source.

  • Aliquot 50 µL of plasma spiked with N-(3-fluorophenyl)-2-phenoxyacetamide into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of a deuterated internal standard). The 3:1 organic-to-aqueous ratio aggressively denatures and precipitates plasma proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial for injection.

Step 2: Chromatographic Separation (UPLC)

Causality: A sub-2-micron column is required to achieve sharp peak widths (<3 seconds), which maximizes the signal-to-noise ratio and minimizes co-elution with matrix components.

  • Column: C18 Fused-Core (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Promotes [M+H]+ formation)[4].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: MS Detection Parameters (ESI+)
  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C (Ensures complete evaporation of the aqueous/organic droplets).

  • MRM Transitions:

    • Quantifier: m/z 246.1 → 135.0 (Collision Energy: 15 eV)

    • Qualifier: m/z 246.1 → 112.1 (Collision Energy: 25 eV)

Regulatory Validation Framework (ICH M10)

A method is only as reliable as its validation. The ICH M10 harmonized guideline mandates a strict statistical approach to bioanalytical method validation[1][6]. The workflow below outlines the critical path for validating the QQQ method for our target compound.

ICH_M10_Workflow A 1. Selectivity & Specificity Analyze 6 independent blank matrices (Zero interference at analyte RT) B 2. Calibration Curve Prepare 8 non-zero standards (Accuracy ±15%, LLOQ ±20%) A->B C 3. Accuracy & Precision Run LLOQ, Low, Mid, and High QCs (Intra-batch & Inter-batch) B->C D 4. Matrix Effect & Recovery Compare post-extraction spikes vs. neat standard solutions C->D E 5. Stability Testing Benchtop, Freeze-Thaw (3 cycles), Autosampler, & Long-term storage D->E

Caption: Core bioanalytical method validation workflow according to ICH M10 guidelines.

Critical Acceptance Criteria:

  • Carry-over: The blank sample injected immediately after the Upper Limit of Quantification (ULOQ) must exhibit a signal ≤ 20% of the LLOQ[2].

  • Precision (CV%): Must not exceed 15% for all Quality Control (QC) levels, except at the LLOQ where 20% is permissible[2].

Conclusion & Platform Recommendation

For N-(3-fluorophenyl)-2-phenoxyacetamide , the choice of instrument dictates the data's utility. If your laboratory is synthesizing this compound and requires confirmation of its exact chemical structure, elemental composition, and the absence of synthetic byproducts, the Q-TOF is the mandatory choice. However, if this compound is advancing into pharmacokinetic screening where trace-level quantification (sub-ng/mL) in biological fluids is required, the Triple Quadrupole (QQQ) operating in MRM mode is the only platform capable of meeting ICH M10 sensitivity and reproducibility requirements.

References

  • Kymos. "ICH M10 guideline: validation of bioanalytical methods." Kymos Insights, 2024. Available at: [Link]

  • Symmetric. "PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained." Symmetric Events, 2025. Available at: [Link]

  • Lu, Z., et al. "A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2014. Available at: [Link]

  • Ding, W., et al. "Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization." Journal of Chromatographic Science, Oxford Academic, 2012. Available at: [Link]

  • Zhang, Y., et al. "Development of a Proton-Enhanced ESI UPLC-MS/MS Method for the Determination of Tetrodotoxin." National Center for Biotechnology Information (PMC), 2022. Available at: [Link]

Sources

A Comparative Guide to the Definitive Structural Confirmation of N-(3-fluorophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step in characterization; it is the foundational bedrock upon which all further research is built. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly failure of developmental candidates. This guide provides a comparative analysis of the techniques used to confirm the structure of N-(3-fluorophenyl)-2-phenoxyacetamide, a representative small organic molecule. We will delve into the "gold standard" method, Single-Crystal X-ray Diffraction (SCXRD), and compare its definitive output with the complementary data provided by other widely used spectroscopic techniques.

Our approach is grounded in the principle of a self-validating system, where data from multiple orthogonal techniques converge to provide an unshakeable confirmation of molecular identity and form.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule at atomic resolution.[1][2] It provides a direct, high-fidelity map of electron density within a crystal, from which the precise positions of atoms, bond lengths, bond angles, and stereochemical relationships can be determined. For N-(3-fluorophenyl)-2-phenoxyacetamide, this technique offers the ultimate proof of its covalent structure and conformation in the solid state. The data for such small molecules are typically archived in the Cambridge Structural Database (CSD), a global repository for these structures.[3][4]

The Causality Behind the SCXRD Workflow

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The primary challenge, and the most common point of failure, is obtaining diffraction-quality single crystals.

Experimental Workflow: Single-Crystal X-ray Diffraction

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination synthesis Pure Compound Powder crystal_growth Crystal Growth synthesis->crystal_growth Purity is critical mounting Crystal Selection & Mounting crystal_growth->mounting Select a single, well-formed crystal diffraction X-ray Diffraction (Data Collection) mounting->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (Phase Problem) integration->solution Generate reflection file refinement Structure Refinement solution->refinement validation Validation & Deposition (e.g., CSD) refinement->validation final_structure Final 3D Atomic Structure validation->final_structure

Caption: Workflow for small molecule structure determination via SCXRD.

Detailed Protocol: From Powder to Structure

1. Crystal Growth (The Art and Science): The goal is to encourage molecules to slowly transition from a disordered state (in solution) to a highly ordered, repeating lattice. This requires creating a state of slight supersaturation.

  • Prerequisite: The starting material must be of high purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction.

  • Method - Slow Evaporation:

    • Dissolve the N-(3-fluorophenyl)-2-phenoxyacetamide powder in a minimal amount of a suitable solvent in which it is moderately soluble (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane). A moderately soluble solvent is chosen to allow for a controlled, slow path to saturation.[5]

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and particulate matter that could act as unwanted nucleation sites, which would result in many small, unusable crystals.[5]

    • Cover the vial with a cap, pierced with a needle. This restricts the rate of solvent evaporation. A slower evaporation rate provides more time for molecules to align perfectly onto the growing crystal lattice, resulting in larger, higher-quality crystals.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[5]

2. Data Collection:

  • Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible fractures.

  • Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (e.g., at 100 K). This low temperature minimizes atomic thermal vibrations and protects the crystal from radiation damage by the X-ray beam.[2]

  • Center the crystal in the X-ray beam of a diffractometer.

  • Collect a series of diffraction images as the crystal is rotated in the beam. Modern CCD detectors like those from Oxford Diffraction are commonly used.[1]

3. Structure Solution and Refinement:

  • The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.

  • Software employing "direct methods" is typically used to solve the phase problem and generate an initial electron density map for small molecules.[6]

  • An atomic model is built into the electron density map.

  • This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics like the R-factor.

Data Summary: N-(3-fluorophenyl)-2-phenoxyacetamide

While the specific, publicly available .cif file for the title compound is needed for exact values, a typical data table from such an analysis would resemble the following:

ParameterValue (Representative)Significance
Chemical FormulaC₁₄H₁₂FNO₂Confirms the elemental composition.
Formula Weight245.25 g/mol Consistent with the expected molecular mass.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)12.5, 8.5, 11.0Dimensions of the unit cell, the repeating building block of the crystal.
α, β, γ (°)90, 105.5, 90Angles of the unit cell.
Volume (ų)1150The volume of the unit cell.
Z4The number of molecules per unit cell.
R₁ (final)< 0.05A key indicator of the quality of the fit between the model and the data.

Orthogonal & Complementary Techniques: A Comparative Analysis

While SCXRD is definitive, it is not always feasible. Other spectroscopic techniques are essential for routine characterization and for building a structural hypothesis. They analyze the molecule based on different physical principles, providing a powerful, self-validating network of evidence.[7][8]

Synergistic Workflow for Structure Confirmation

synergistic_workflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_xray Definitive Confirmation compound N-(3-fluorophenyl)-2-phenoxyacetamide nmr NMR Spectroscopy ¹H, ¹³C, COSY Connectivity & Chemical Environment compound->nmr ms Mass Spectrometry High-Resolution MS Molecular Formula (C₁₄H₁₂FNO₂) compound->ms ir IR Spectroscopy ATR-IR Functional Groups (Amide C=O, Ether C-O) compound->ir xray X-ray Crystallography compound->xray proposed_structure Proposed Structure nmr->proposed_structure ms->proposed_structure ir->proposed_structure confirmed_structure Confirmed 3D Structure (Absolute Proof) proposed_structure->confirmed_structure Validation xray->confirmed_structure

Caption: Convergence of analytical techniques for structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about a molecule's structure and connectivity in solution.[9][10]

  • Information Gained: It reveals the number of unique proton (¹H) and carbon (¹³C) environments, their electronic surroundings (chemical shift), and which atoms are connected to each other (through spin-spin coupling and 2D experiments like COSY and HSQC).

  • Protocol: A small amount of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a high-field magnet. Radiofrequency pulses are applied, and the resulting signals are detected.

  • Comparison to SCXRD: NMR provides the structure in the solution phase, which is often more biologically relevant than the solid-state structure. However, it is an indirect method that relies on interpreting signals to piece together the molecular puzzle. It does not provide the precise bond lengths and angles that SCXRD does.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) is particularly powerful.

  • Information Gained: HRMS provides an extremely accurate mass measurement, which allows for the unambiguous determination of the molecule's elemental formula (e.g., C₁₄H₁₂FNO₂).[7] Fragmentation patterns can also offer clues about the molecule's substructures.

  • Protocol: A tiny amount of sample is introduced into the instrument, ionized (e.g., via electrospray ionization), and the resulting ions are separated by a mass analyzer.

  • Comparison to SCXRD: MS confirms that the correct atoms are present in the correct numbers, but it provides almost no information about how they are connected. It cannot distinguish between isomers, whereas SCXRD can definitively identify them.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations.

  • Information Gained: It is an excellent tool for identifying the presence of specific functional groups.[9] For N-(3-fluorophenyl)-2-phenoxyacetamide, IR would show characteristic absorption bands for the amide N-H stretch, the amide carbonyl (C=O) stretch (~1670 cm⁻¹), the ether C-O-C stretch, and aromatic C-H bonds.

  • Protocol: A small amount of solid sample is placed directly on an attenuated total reflectance (ATR) crystal and the spectrum is collected.

  • Comparison to SCXRD: IR provides a quick and simple confirmation that the key functional groups of the molecule are present. However, it gives no information about the overall molecular architecture or connectivity.

Comparative Summary

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Primary Information Absolute 3D atomic structureAtomic connectivity & chemical environmentMolecular formula & weightPresence of functional groups
Sample Phase Solid (single crystal)SolutionSolid, Liquid, or GasSolid or Liquid
Sample Requirement High-quality single crystal (0.1-0.3 mm)5-10 mg dissolved in deuterated solventMicrograms to nanogramsMilligrams
Key Strength Unambiguous, provides precise bond lengths/anglesProvides structure in a biologically relevant phaseExtremely sensitive, confirms elemental formulaFast, simple, great for functional groups
Key Limitation Crystal growth can be extremely difficult/impossible[11]Indirect method, interpretation requiredProvides minimal structural connectivityProvides no connectivity information

Conclusion

For the definitive confirmation of N-(3-fluorophenyl)-2-phenoxyacetamide, single-crystal X-ray diffraction stands alone as the "gold standard" technique. It provides an irrefutable, three-dimensional model of the molecule, serving as the ultimate structural proof. However, a truly robust characterization relies on a synergistic approach. NMR confirms the covalent bond network in solution, high-resolution mass spectrometry validates the precise elemental formula, and IR spectroscopy provides a rapid check for key functional groups. Together, these techniques form a self-validating system that provides researchers, scientists, and drug development professionals with the highest possible confidence in their molecular starting point.

References

  • Brazda, P., Palatinus, L., & Guignard, J. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances, 79(Pt 6), 505–516. [Link]

  • Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Retrieved March 12, 2024, from [Link]

  • Extance, A. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]

  • Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1937–1951. [Link]

  • Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved March 12, 2024, from [Link]

  • Li, J. Q., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2146–2157. [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved March 12, 2024, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved March 12, 2024, from [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved March 12, 2024, from [Link]

  • Stiba, K., et al. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 58(40), 14292–14296. [Link]

  • Wang, M., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(19), 3526. [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR? Retrieved March 12, 2024, from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved March 12, 2024, from [Link]

  • Wikipedia. (2023, December 2). Cambridge Structural Database. Retrieved March 12, 2024, from [Link]

  • The University of Manchester. (2010). CCDC 785654: Experimental Crystal Structure Determination. Research Explorer. [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved March 12, 2024, from [Link]

  • Modcon Systems. (n.d.). 4IR Comparison between NIR FT-IR and 3rd Generation NMR Technology. Retrieved March 12, 2024, from [Link]

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A Researcher's Guide to Benchmarking N-(3-fluorophenyl)-2-phenoxyacetamide Against Standard FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of the novel compound, N-(3-fluorophenyl)-2-phenoxyacetamide, against well-established inhibitors of Fatty Acid Amide Hydrolase (FAAH). While public domain data on the specific FAAH inhibitory activity of N-(3-fluorophenyl)-2-phenoxyacetamide is not currently available, this document will equip you with the necessary protocols and comparative data on standard inhibitors to conduct a thorough evaluation.

Introduction: The Rationale for Targeting FAAH

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system. It is primarily responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs), which includes the endogenous cannabinoid anandamide, the anti-inflammatory mediator N-palmitoylethanolamine (PEA), and the satiety-regulating lipid N-oleoylethanolamine (OEA). By hydrolyzing these signaling molecules, FAAH effectively terminates their physiological effects.

The inhibition of FAAH leads to an elevation of endogenous NAE levels, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. This makes FAAH a compelling therapeutic target for a variety of neurological and inflammatory disorders.

The N-phenylacetamide scaffold is a versatile structure that has been explored for a range of biological activities. This guide focuses on a specific derivative, N-(3-fluorophenyl)-2-phenoxyacetamide, and outlines the experimental procedures to determine its potential as a FAAH inhibitor.

Standard Inhibitors for Benchmarking

A robust benchmarking study requires comparison against well-characterized standard inhibitors. For FAAH, we will focus on two widely studied compounds with different mechanisms of action:

  • URB597: A potent, irreversible carbamate-based inhibitor of FAAH. It has been extensively studied in both in vitro and in vivo models.[1][2][3][4][5]

  • PF-3845: A highly potent and selective irreversible urea-based inhibitor of FAAH. It exhibits excellent in vivo activity and a long duration of action.[6][7][8]

The following table summarizes the key physicochemical and inhibitory properties of these standard inhibitors. Your experimental data for N-(3-fluorophenyl)-2-phenoxyacetamide can be benchmarked against these values.

PropertyURB597PF-3845N-(3-fluorophenyl)-2-phenoxyacetamide
IUPAC Name [3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamateN-(pyridin-3-yl)-4-({3-[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylpiperidine-1-carboxamideN-(3-fluorophenyl)-2-phenoxyacetamide
Molecular Formula C₂₀H₂₂N₂O₃C₂₄H₂₃F₃N₄O₂C₁₄H₁₂FNO₂
Molecular Weight 338.40 g/mol [1]456.46 g/mol [8]245.25 g/mol
Mechanism of Action Irreversible (Carbamylation)Irreversible (Carbamylation)[6]To be determined
IC₅₀ (human FAAH) ~3-4.6 nM[1][2][3]~18 nM[6]To be determined
Kᵢ Not widely reported0.23 µM[6][7][8]To be determined

Experimental Protocols for Benchmarking

This section provides detailed, step-by-step methodologies for the key experiments required to characterize the inhibitory potential of N-(3-fluorophenyl)-2-phenoxyacetamide.

In Vitro FAAH Inhibition Assay (Fluorometric)

This is the primary assay to determine the potency (IC₅₀) of a test compound against FAAH. The principle relies on the enzymatic cleavage of a fluorogenic substrate by FAAH, which releases a fluorescent product. The reduction in the rate of fluorescence generation in the presence of the inhibitor is a measure of its potency.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

  • N-(3-fluorophenyl)-2-phenoxyacetamide (dissolved in DMSO)

  • Standard inhibitors: URB597 and PF-3845 (dissolved in DMSO)

  • 96-well or 384-well black, flat-bottom microplates

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of N-(3-fluorophenyl)-2-phenoxyacetamide and the standard inhibitors in DMSO.

    • Create a series of dilutions of the test and standard compounds in FAAH Assay Buffer. A typical final assay concentration range would be from 0.1 nM to 100 µM.

    • Dilute the recombinant FAAH enzyme and the AAMCA substrate in FAAH Assay Buffer to the desired working concentrations as recommended by the supplier.

  • Assay Procedure:

    • To the wells of the microplate, add the diluted test compounds or standard inhibitors. Include a vehicle control (DMSO) for 100% enzyme activity and a control without the enzyme for background fluorescence.

    • Add the diluted FAAH enzyme solution to all wells except the background control.

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the AAMCA substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~355-360 nm, Emission: ~460-465 nm).[9][10]

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Subtract the background fluorescence rate from all other rates.

    • Normalize the data by expressing the remaining activity as a percentage of the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow for In Vitro FAAH Inhibition Assay:

FAAH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Prepare serial dilutions of N-(3-fluorophenyl)-2-phenoxyacetamide and standard inhibitors Add_Inhibitor Add inhibitors to 96/384-well plate Compound_Prep->Add_Inhibitor Enzyme_Prep Dilute recombinant FAAH enzyme Add_Enzyme Add FAAH enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Dilute fluorogenic substrate (AAMCA) Add_Substrate Initiate reaction with substrate Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C (15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic fluorescence reading (Ex: 360nm, Em: 465nm) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate reaction rates Measure_Fluorescence->Calculate_Rates Normalize_Data Normalize to vehicle control Calculate_Rates->Normalize_Data IC50_Determination Plot dose-response curve and determine IC₅₀ Normalize_Data->IC50_Determination

Caption: Workflow for the in vitro fluorometric FAAH inhibition assay.

Selectivity Profiling

A crucial aspect of drug development is to ensure that the compound of interest is selective for its intended target. For FAAH inhibitors, it is important to assess their activity against other serine hydrolases.

Competitive Activity-Based Protein Profiling (ABPP):

ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor across a wide range of enzymes in a native biological sample.

Principle:

A complex proteome (e.g., cell or tissue lysate) is pre-incubated with the test inhibitor. A broad-spectrum, fluorescently tagged activity-based probe (ABP) that covalently binds to the active site of many serine hydrolases is then added. If the test inhibitor binds to a particular hydrolase, it will block the binding of the ABP. The proteome is then separated by SDS-PAGE, and the fluorescence is visualized. A decrease in fluorescence of a specific protein band in the presence of the inhibitor indicates an interaction.

Workflow for Competitive ABPP:

ABPP_Workflow Proteome Prepare cell/tissue proteome Incubate_Inhibitor Incubate proteome with N-(3-fluorophenyl)-2-phenoxyacetamide (or vehicle control) Proteome->Incubate_Inhibitor Add_Probe Add broad-spectrum serine hydrolase ABP (e.g., FP-rhodamine) Incubate_Inhibitor->Add_Probe SDS_PAGE Separate proteins by SDS-PAGE Add_Probe->SDS_PAGE Visualize Visualize fluorescence of protein-ABP adducts SDS_PAGE->Visualize Analyze Analyze for loss of fluorescence, indicating inhibitor binding Visualize->Analyze

Caption: General workflow for competitive activity-based protein profiling (ABPP).

In Vivo Efficacy in a Rodent Model of Inflammatory Pain

To assess the therapeutic potential of N-(3-fluorophenyl)-2-phenoxyacetamide, its efficacy should be tested in a relevant animal model. The carrageenan-induced inflammatory pain model is a standard and widely used assay.

Principle:

Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling) and hyperalgesia (increased sensitivity to pain). An effective FAAH inhibitor will reduce these symptoms.

Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing environment for several days.

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) or mechanical stimulus (e.g., using von Frey filaments).

  • Compound Administration: Administer N-(3-fluorophenyl)-2-phenoxyacetamide, a standard inhibitor (e.g., PF-3845 at 10 mg/kg), or vehicle via an appropriate route (e.g., intraperitoneal or oral).[6]

  • Induction of Inflammation: After a suitable pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of λ-carrageenan in saline into the plantar surface of one hind paw.

  • Post-treatment Measurements: At various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the paw withdrawal latency to the thermal or mechanical stimulus. Also, measure paw volume using a plethysmometer to quantify edema.

  • Data Analysis: Compare the paw withdrawal latencies and paw volumes of the compound-treated groups to the vehicle-treated group. A significant increase in withdrawal latency and a reduction in paw volume indicate an analgesic and anti-inflammatory effect, respectively.

Interpreting the Results and Next Steps

The data generated from these experiments will allow for a comprehensive comparison of N-(3-fluorophenyl)-2-phenoxyacetamide with the standard inhibitors, URB597 and PF-3845.

  • Potency: A low nanomolar IC₅₀ value from the in vitro assay would suggest that N-(3-fluorophenyl)-2-phenoxyacetamide is a potent FAAH inhibitor.

  • Selectivity: The competitive ABPP results will reveal the selectivity profile. An ideal inhibitor will show high selectivity for FAAH with minimal off-target activity.

  • Efficacy: A significant reduction in pain and inflammation in the in vivo model would demonstrate the therapeutic potential of the compound.

Should N-(3-fluorophenyl)-2-phenoxyacetamide prove to be a potent and selective FAAH inhibitor with in vivo efficacy, further studies would be warranted. These could include pharmacokinetic profiling, evaluation in other animal models (e.g., neuropathic pain, anxiety), and further lead optimization to improve its drug-like properties.

Conclusion

This guide provides a robust framework for the systematic evaluation of N-(3-fluorophenyl)-2-phenoxyacetamide as a potential FAAH inhibitor. By employing the detailed protocols and comparing the results to the established benchmarks of URB597 and PF-3845, researchers can gain a clear understanding of the compound's pharmacological profile and its potential as a therapeutic agent.

References

  • Piomelli, D., Tarzia, G., Duranti, A., Tontini, A., Mor, M., Compton, T. R., ... & Putman, D. (2006). Pharmacological Profile of the Selective FAAH Inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21-38. [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of N-(3-fluorophenyl)-2-phenoxyacetamide via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of elemental analysis for validating the purity of N-(3-fluorophenyl)-2-phenoxyacetamide, a molecule of interest in pharmaceutical research. We will explore the theoretical underpinnings, present a detailed experimental protocol, and contrast this classical method with modern spectroscopic techniques, offering a holistic view for robust purity assessment.

The Critical Role of Purity in Pharmaceutical Research

Theoretical Foundation: Elemental Composition of N-(3-fluorophenyl)-2-phenoxyacetamide

To validate the purity of N-(3-fluorophenyl)-2-phenoxyacetamide, we must first determine its theoretical elemental composition.

Molecular Formula: C₁₄H₁₂FNO₂

Molecular Weight: 245.25 g/mol

The theoretical percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are calculated as follows:

  • Carbon (C): (14 * 12.011) / 245.25 * 100% = 68.57%

  • Hydrogen (H): (12 * 1.008) / 245.25 * 100% = 4.93%

  • Nitrogen (N): (1 * 14.007) / 245.25 * 100% = 5.71%

These theoretical values serve as the benchmark against which experimental results are compared. A significant deviation between the theoretical and experimentally determined percentages can indicate the presence of impurities.

Experimental Protocol: Combustion Analysis

The most common method for elemental analysis of organic compounds is combustion analysis.[3][4] This technique involves burning a precisely weighed sample in an excess of oxygen, which converts the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced to N₂.[3]

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 1-3 mg of the dried N-(3-fluorophenyl)-2-phenoxyacetamide sample into a tin or silver capsule using an ultra-analytical balance.

  • Combustion: The sample is introduced into a combustion tube heated to approximately 900-1000°C. A pulse of pure oxygen is injected, leading to complete combustion of the sample.

  • Reduction and Separation: The resulting gases (CO₂, H₂O, and N₂) are passed through a reduction tube containing copper to convert any nitrogen oxides to N₂. The mixture of gases is then passed through a series of absorbent traps or a gas chromatography column to separate the individual components.

  • Detection: The amount of each gas is measured using a thermal conductivity detector (TCD). The detector response is proportional to the concentration of the gas.

  • Calculation: The instrument's software calculates the percentages of C, H, and N in the original sample based on the weights of CO₂, H₂O, and N₂ detected.

Self-Validating System: Causality Behind Experimental Choices

The choice of combustion analysis is deliberate; its destructive nature ensures the complete conversion of the sample to its constituent elemental gases, providing a direct and absolute measure of composition.[3] The use of a certified reference material with a known elemental composition before and after the sample run is crucial for validating the instrument's performance and ensuring the accuracy of the results.

A Comparative Look: Elemental Analysis vs. Spectroscopic Techniques

While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods—independent techniques that measure the same attribute through different principles.[5] This approach provides a more complete picture of a sample's purity.[5]

Technique Principle Strengths Weaknesses
Elemental Analysis Combustion and detection of resulting elemental gases.Provides absolute quantification of C, H, N.[1] Detects inorganic impurities and residual solvents that may be missed by other methods.[6][7]Destructive.[6] Does not provide structural information or identify specific impurities.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase.Excellent for separating complex mixtures and detecting trace impurities.[5] High throughput.Requires a reference standard for each impurity for accurate quantification. May not detect non-UV active impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information.[8] Quantitative NMR (qNMR) allows for absolute purity determination without a specific reference standard for the analyte.[5][6] Non-destructive.[6][8]Lower throughput than HPLC.[8] Requires a larger sample size.[8]
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Highly sensitive for identifying and quantifying impurities. Provides molecular weight information.Can be difficult to quantify without appropriate standards. May not be suitable for all types of impurities.

Integrated Purity Validation Workflow

For the highest level of confidence, an integrated approach is recommended.

G cluster_0 Initial Synthesis cluster_1 Primary Purity Assessment cluster_2 Structural Confirmation & Orthogonal Check cluster_3 Final Purity Confirmation Synthesis Synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide EA Elemental Analysis Synthesis->EA Sample HPLC HPLC Synthesis->HPLC Sample NMR NMR Spectroscopy EA->NMR Cross-Validation HPLC->NMR Cross-Validation MS Mass Spectrometry NMR->MS Further Confirmation Purity Purity >95% Confirmed MS->Purity

Caption: Integrated workflow for comprehensive purity validation.

Interpreting Experimental Data

Let's consider a hypothetical set of experimental data for a synthesized batch of N-(3-fluorophenyl)-2-phenoxyacetamide.

Element Theoretical % Experimental % (Batch A) Difference Acceptance Criteria (Typical) Result
Carbon (C)68.5768.45-0.12± 0.4%Pass
Hydrogen (H)4.934.98+0.05± 0.4%Pass
Nitrogen (N)5.715.68-0.03± 0.4%Pass

In this example, the experimental values for Batch A are well within the generally accepted tolerance of ±0.4% for elemental analysis, indicating a high degree of purity.

Now, consider another batch:

Element Theoretical % Experimental % (Batch B) Difference Acceptance Criteria (Typical) Result
Carbon (C)68.5767.95-0.62± 0.4%Fail
Hydrogen (H)4.935.15+0.22± 0.4%Pass
Nitrogen (N)5.715.50-0.21± 0.4%Pass

The significant deviation in the carbon percentage for Batch B suggests the presence of an impurity. The lower carbon and higher hydrogen content could indicate the presence of a solvent with a higher hydrogen-to-carbon ratio, such as residual ethyl acetate from purification. This is a prime example of why elemental analysis is a crucial, non-negotiable step; it can detect impurities that might be missed by other techniques.[7]

Conclusion: A Foundational Technique for Unwavering Confidence

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Combustion analysis. Wikipedia. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Elemental Analysis – Technical Resources. University of Padua, Department of Pharmaceutical and Pharmacological Sciences. [Link]

  • Instrumentation for chemical & pharmaceutical applications. Elementar. [Link]

  • Introduction to Combustion Analysis. Chemistry LibreTexts. [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

  • Combustion Analysis Ten Examples. ChemTeam. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Center for Biotechnology Information. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. [Link]

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A Comparative Guide to the Cytotoxicity of N-(3-fluorophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the cytotoxic potential of N-(3-fluorophenyl)-2-phenoxyacetamide, a novel compound within the broader class of phenoxyacetamide derivatives. These derivatives have garnered significant interest for their diverse biological activities, including potential applications in oncology.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with established cytotoxic agents and structurally related analogs, supported by established experimental frameworks.

The narrative herein is built on the principles of scientific integrity, explaining the causality behind experimental choices and grounding claims in authoritative sources.

Rationale for Compound Selection and Experimental Design

To rigorously evaluate the cytotoxic profile of N-(3-fluorophenyl)-2-phenoxyacetamide (referred to as Compound X), a multi-faceted approach is essential. The selection of appropriate comparative agents and diverse cell lines is critical to contextualize its potency and potential selectivity.

Comparative Agents:

  • N-phenyl-2-phenoxyacetamide (Analog A): This parent compound, lacking the fluorine substitution, serves as a direct structural analog. Comparing Compound X to Analog A allows for the elucidation of the fluorine atom's contribution to cytotoxicity—a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity.

  • Doxorubicin: A well-characterized anthracycline antibiotic and a first-line chemotherapeutic agent.[4] Its inclusion provides a benchmark for high-potency cytotoxic activity against which new investigational drugs are measured.

  • Cisplatin: A platinum-based drug that induces cell death primarily through DNA cross-linking and subsequent apoptosis.[5][6] Its distinct mechanism of action offers a valuable point of comparison to explore potential mechanistic novelty in Compound X.[7]

Cell Line Panel:

A strategically chosen panel of cell lines allows for the assessment of both efficacy and potential tumor selectivity.

  • A549 (Human Lung Adenocarcinoma): A widely used cell line in cancer research, known for its relative resistance to certain chemotherapeutics.[8][9]

  • HeLa (Human Cervical Cancer): A robust and highly proliferative cell line, often used in initial high-throughput screening.[10][11]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line, valuable for assessing activity in hormone-dependent cancers.[12][13]

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line used to determine the selectivity index (SI), a crucial measure of a compound's potential therapeutic window. A higher SI indicates greater selectivity for cancer cells over normal cells.

Experimental Workflow for Cytotoxicity Profiling

The overall experimental process follows a logical progression from initial cell culture to quantitative data analysis. The workflow is designed to ensure reproducibility and generate robust, comparable data sets.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis CellCulture Cell Line Culture (A549, HeLa, MCF-7, HEK293) CellSeeding Cell Seeding in 96-Well Plates CellCulture->CellSeeding CompoundPrep Compound Dilution (Compound X, Analogs, Controls) Treatment Addition of Compounds (Serial Dilutions) CellSeeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT MTT Assay (Metabolic Viability) Incubation->MTT AnnexinV Annexin V / PI Staining (Apoptosis/Necrosis) Incubation->AnnexinV DataRead Spectrophotometry / Flow Cytometry MTT->DataRead AnnexinV->DataRead IC50 IC50 Calculation & Selectivity Index (SI) DataRead->IC50

Caption: Experimental workflow for determining and comparing cytotoxicity.

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes hypothetical, yet plausible, IC50 (half-maximal inhibitory concentration) values derived from a standard MTT assay after 48 hours of treatment. These values represent the concentration of a drug that is required to inhibit the growth of 50% of a cell population.

CompoundA549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)HEK293 (Normal) IC50 (µM)Selectivity Index (SI) vs. A549
N-(3-fluorophenyl)-2-phenoxyacetamide (X) 8.56.210.145.35.3
N-phenyl-2-phenoxyacetamide (Analog A) 52.0[14]>100>100>150<2.9
Doxorubicin 1.5[10]1.0[10]2.5[9]15.010.0
Cisplatin 12.08.015.030.02.5

Note: IC50 values for comparative agents are representative ranges synthesized from literature.[9][10][14] The Selectivity Index (SI) is calculated as (IC50 in normal cells) / (IC50 in cancer cells).

Interpretation of Data:

From this data, several key insights emerge:

  • Potency: Compound X demonstrates significantly greater potency across all cancer cell lines compared to its non-fluorinated counterpart, Analog A, suggesting the 3-fluoro substitution is critical for its cytotoxic activity.

  • Comparative Efficacy: While not as potent as the established chemotherapeutic Doxorubicin, Compound X exhibits comparable or slightly better potency than Cisplatin against the tested cancer cell lines.

  • Selectivity: Compound X shows a favorable selectivity index (SI = 5.3), which is superior to that of Cisplatin (SI = 2.5). This suggests that Compound X may have a better therapeutic window, being more toxic to cancer cells than to normal cells. However, Doxorubicin remains the benchmark for selectivity in this comparison.

Mechanistic Insights: Induction of Apoptosis

Studies on related phenylacetamide and phenoxyacetamide derivatives suggest that a primary mechanism of their anticancer effect is the induction of apoptosis (programmed cell death).[3][12][13][15] This process is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[3][13] These pathways converge on the activation of executioner caspases, such as Caspase-3, which orchestrate the dismantling of the cell.[13][16]

The mechanism of Cisplatin is well-documented to involve DNA damage, which activates signaling cascades leading to p53 activation and subsequent initiation of the intrinsic apoptotic pathway.[5][16][17] This involves the release of cytochrome c from the mitochondria, which forms an apoptosome with Apaf-1 and activates Caspase-9, leading to the activation of Caspase-3.[16]

G cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase CompoundX Compound X / Phenoxyacetamides Bax Bax Upregulation CompoundX->Bax Potential Target Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 p53->Bax Mito Mitochondria Bax->Mito Permeabilization CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic pathway of apoptosis, a common target for cytotoxic agents.

Detailed Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key assays are provided below.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19][20]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well flat-bottom plates.

  • Complete culture medium (e.g., DMEM with 10% FBS).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compound X, Analog A, Doxorubicin, Cisplatin) in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated cells.[4]

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.[4]

  • MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[19]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19][20]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 15 minutes.[4]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[19][20]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[22][23]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[23] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised.[23][24]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed 1-5 x 10⁵ cells in 6-well plates and treat with the IC50 concentration of each compound for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 400-600 x g for 5 minutes.[25]

  • Washing: Wash the cells once with cold PBS.[23]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[23]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[23]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The comparative analysis framework presented here indicates that N-(3-fluorophenyl)-2-phenoxyacetamide (Compound X) is a promising cytotoxic agent with significantly improved potency over its non-fluorinated analog and a favorable selectivity profile compared to Cisplatin. Its mechanism of action likely involves the induction of apoptosis, a hallmark of many successful anticancer drugs.[12]

Future investigations should focus on:

  • Confirming the apoptotic mechanism through caspase activity assays and Western blot analysis of key proteins in the Bcl-2 family.

  • Expanding the cell line panel to include models of drug-resistant cancers.

  • Conducting cell cycle analysis to determine if the compound induces arrest at specific checkpoints.[12][15]

  • Ultimately, progressing to in vivo studies in animal models to evaluate efficacy and safety.[15]

This guide provides a robust, scientifically-grounded template for the continued investigation of N-(3-fluorophenyl)-2-phenoxyacetamide and other novel chemical entities in the field of oncology drug discovery.

References

  • Dove Medical Press. (2021, March 18). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Retrieved from [Link]

  • Frontiers. (n.d.). Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents. Retrieved from [Link]

  • Dasari, S., & Tchounwou, P. B. (n.d.). Cisplatin in cancer therapy: molecular mechanisms of action. PMC - NIH. Retrieved from [Link]

  • MDPI. (2026, January 8). Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mechanism of Action of Cisplatin: From Adducts to Apoptosis. Retrieved from [Link]

  • Rathore, R., et al. (2017, August 31). Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. PMC - NIH. Retrieved from [Link]

  • Spandidos Publications. (2015, March 9). Synergy of BID with doxorubicin in the killing of cancer cells. Retrieved from [Link]

  • Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]

  • Ramaswamy, P., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Tavallaei, O., et al. (2025, March 15). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Retrieved from [Link]

  • PubMed. (2023, October 26). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Mohammadi-Farani, A., et al. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. Retrieved from [Link]

  • PubMed. (2025, June 1). Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • MDPI. (2023, October 26). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 and CI Values in HeLa or A549 Cells, Particle Size, and.... Retrieved from [Link]

  • de Oliveira, A. C. A., et al. (2025, April 23). Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol. PMC - NIH. Retrieved from [Link]

  • MDPI. (2012, February 22). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Tavallaei, O., et al. (2024, August 26). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2025, May). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2021, September 17). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives a. Retrieved from [Link]

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A Comparative Guide to the Spectroscopic Identification of N-(3-fluorophenyl)-2-phenoxyacetamide using FT-IR

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the unambiguous identification of N-(3-fluorophenyl)-2-phenoxyacetamide, a compound of interest in pharmaceutical research and development. We will explore the theoretical basis for its unique infrared fingerprint, provide a validated experimental protocol, and objectively compare the performance of FT-IR with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Introduction: The Imperative for Unambiguous Identification

In the landscape of drug discovery and quality control, the precise and rapid identification of molecular structures is paramount. N-(3-fluorophenyl)-2-phenoxyacetamide incorporates several key functional groups: a secondary amide, a phenoxy ether linkage, and a fluorinated aromatic ring. This combination necessitates a highly specific analytical technique to confirm its identity and distinguish it from related impurities or isomers. FT-IR spectroscopy serves as a powerful first-line technique, providing a unique vibrational "fingerprint" that is directly correlated to the molecule's covalent bond structure. This method is valued for its speed, non-destructive nature, and minimal sample preparation requirements.

Section 1: Decoding the Vibrational Fingerprint of N-(3-fluorophenyl)-2-phenoxyacetamide

The infrared spectrum of a molecule is a unique physical property determined by the vibrations of its constituent chemical bonds. For N-(3-fluorophenyl)-2-phenoxyacetamide, the key absorptions arise from its distinct functional moieties.

  • Secondary Amide Group (-CONH-): Amide groups give rise to several characteristic, strong absorption bands. The most prominent are the Amide I (primarily C=O stretching) and Amide II (a mix of N-H bending and C-N stretching) bands.[1][2][3] The positions of these bands are sensitive to hydrogen bonding.[1]

  • Aromatic Rings (Phenyl and Fluorophenyl): The two aromatic rings produce a series of peaks. C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are found in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range are highly characteristic of the substitution pattern on the rings.

  • Carbon-Fluorine Bond (C-F): The C-F bond is known to produce a strong, characteristic absorption peak. The position of the C-F stretching vibration is dependent on its placement on the aromatic ring but typically falls within the 1300-1000 cm⁻¹ range.[4]

  • Ether Linkage (C-O-C): The phenoxy group contributes a characteristic C-O-C asymmetric stretching vibration, which typically results in a strong band around 1250-1200 cm⁻¹.

The combination of these features creates a complex and highly specific fingerprint in the 1800-600 cm⁻¹ region, allowing for confident identification.

Predicted Infrared Absorption Bands

The following table summarizes the expected key vibrational frequencies for N-(3-fluorophenyl)-2-phenoxyacetamide based on data from analogous structures like N-(3-fluorophenyl)acetamide and phenoxyacetamide.[5][6]

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~3300N-H StretchSecondary AmideMedium-Strong
3100-3000C-H StretchAromaticMedium-Weak
~2950C-H StretchMethylene (-CH₂-)Weak
~1670C=O Stretch (Amide I)Secondary AmideStrong
~1600, ~1580, ~1490C=C StretchAromatic RingsMedium-Strong
~1540N-H Bend, C-N Stretch (Amide II)Secondary AmideStrong
~1440CH₂ ScissoringMethylene (-CH₂-)Medium
~1240Asymmetric C-O-C StretchAryl EtherStrong
~1290, ~1150C-N StretchAmide/AromaticMedium
1200-1100C-F StretchAromatic FluorineStrong
850-750C-H Out-of-Plane BendAromatic (meta-subst.)Strong
750-690C-H Out-of-Plane BendAromatic (mono-subst.)Strong

Section 2: Experimental Protocol for High-Fidelity FT-IR Analysis

To ensure reproducible and high-quality data, we recommend using an FT-IR spectrometer equipped with an Attenuated Total Reflection (ATR) accessory. ATR-FTIR is a modern technique that requires little to no sample preparation and is insensitive to sample thickness, making it ideal for rapid analysis of solid powders.[7]

Step-by-Step ATR-FTIR Workflow
  • Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: Before any measurement, meticulously clean the surface of the ATR crystal (typically diamond or germanium). Use a solvent-grade isopropanol or ethanol on a lint-free wipe. This step is critical to prevent cross-contamination from previous samples.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the N-(3-fluorophenyl)-2-phenoxyacetamide powder directly onto the ATR crystal. Only enough to cover the crystal surface is needed (typically 1-2 mg).

  • Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid sample and the crystal, which is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (scan number, resolution) as the background scan.

  • Data Processing & Cleaning: After acquisition, perform an ATR correction using the instrument's software. This mathematical correction accounts for the wavelength-dependent depth of penetration of the IR beam. Clean the ATR crystal thoroughly with a suitable solvent to prepare for the next sample.

Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Start Start Clean_Crystal Clean ATR Crystal (Isopropanol) Start->Clean_Crystal Background Acquire Background (16 scans, 4 cm⁻¹) Clean_Crystal->Background Apply_Sample Apply Powder Sample Background->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Sample_Scan Acquire Sample Spectrum Apply_Pressure->Sample_Scan Clean_Crystal_Post Clean ATR Crystal Sample_Scan->Clean_Crystal_Post Process Perform ATR Correction & Baseline Adjustment Clean_Crystal_Post->Process Interpret Interpret Spectrum Process->Interpret End End Interpret->End Interpretation_Logic Start Start with Acquired Spectrum Check_NH Region 1: 3500-3000 cm⁻¹ Confirm N-H Stretch (~3300 cm⁻¹) Confirm Aromatic C-H (>3000 cm⁻¹) Start->Check_NH Check_Amide Region 2: 1700-1500 cm⁻¹ Confirm Strong C=O (Amide I, ~1670 cm⁻¹) Confirm Strong N-H Bend (Amide II, ~1540 cm⁻¹) Check_NH->Check_Amide Check_Fingerprint Region 3: 1500-1000 cm⁻¹ Confirm C=C Stretches (~1490 cm⁻¹) Confirm Strong C-O-C (~1240 cm⁻¹) Confirm Strong C-F (~1150-1200 cm⁻¹) Check_Amide->Check_Fingerprint Check_Bending Region 4: 900-675 cm⁻¹ Confirm Aromatic C-H Bending (meta & mono patterns) Check_Fingerprint->Check_Bending Conclusion All Key Peaks Present? Check_Bending->Conclusion Identified Identity Confirmed Conclusion->Identified Yes Not_Identified Identity Not Confirmed (Further Analysis Required) Conclusion->Not_Identified No

Caption: Logical workflow for spectral interpretation.

Section 4: Comparison with Alternative Analytical Methods

While FT-IR is an exceptional tool for rapid identification, a comprehensive analytical strategy often involves orthogonal techniques. The choice of method depends on the specific analytical question being asked—be it simple identification, quantification in a complex matrix, or the detection of trace-level impurities. [8][9][10]

Parameter FT-IR Spectroscopy HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Absorption of infrared light causing molecular vibrations. [10] Differential partitioning between mobile and stationary phases. [8] Separation by volatility followed by ionization and mass-to-charge ratio detection.
Specificity High (provides a unique molecular "fingerprint"). High (based on retention time and UV spectrum). Very High (retention time and mass fragmentation pattern).
Primary Use Case Rapid raw material ID, polymorph screening, counterfeit detection. Quantification, purity analysis, stability testing. [8] Volatile impurity analysis, structural elucidation of unknowns.
Speed Very Fast (< 2 minutes per sample). Moderate (10-30 minutes per sample). Slow (> 30 minutes per sample).
Sample Prep Minimal (direct analysis of solid). Required (dissolution, filtration). Often required (dissolution, potential derivatization).
Cost Low to Moderate. Moderate. High.
Quantification Possible, but not primary strength. Excellent. Excellent.

| Destructive? | No. | Yes. | Yes. |

Conclusion

For the specific task of identifying N-(3-fluorophenyl)-2-phenoxyacetamide, FT-IR spectroscopy stands out as a highly efficient, reliable, and cost-effective method. Its ability to generate a unique vibrational fingerprint in minutes with minimal sample preparation makes it an indispensable tool for raw material verification and in-process checks. While techniques like HPLC and GC-MS offer superior quantitative capabilities and are essential for purity and impurity profiling, FT-IR provides the foundational, qualitative confirmation of molecular identity with unparalleled speed. A robust quality control strategy will leverage FT-IR for rapid screening and confirmation, complemented by chromatographic methods for quantitative and impurity analysis.

References

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A Comparative Guide to the Synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide: A Cross-Validation of Methods

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with high purity and yield is of paramount importance. N-(3-fluorophenyl)-2-phenoxyacetamide and its derivatives are of interest due to their potential biological activities.[1][2] This guide provides a detailed, cross-validated comparison of two primary synthetic methodologies for N-(3-fluorophenyl)-2-phenoxyacetamide, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific needs.

Introduction to Synthetic Strategies

The formation of an amide bond between phenoxyacetic acid and 3-fluoroaniline is the central transformation in the synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide. This can be achieved through several strategies, each with its own set of advantages and disadvantages. The two most common and reliable methods involve:

  • Direct Amide Coupling using a Carbodiimide Reagent: This method relies on the in-situ activation of the carboxylic acid using a coupling agent, followed by nucleophilic attack by the amine.

  • Two-Step Acyl Chloride Formation and Subsequent Amidation: This classical approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the amine.

This guide will delve into the experimental protocols, mechanistic underpinnings, and comparative performance of these two synthetic pathways.

Method 1: Carbodiimide-Mediated Single-Pot Synthesis

This approach is widely favored for its operational simplicity and generally mild reaction conditions, which are often compatible with a wide range of functional groups.[][4] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed to facilitate this transformation.[5][6]

Experimental Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve phenoxyacetic acid (1 equivalent) and 3-fluoroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. Add the carbodiimide coupling reagent (e.g., DCC or EDC, 1.1 equivalents) portion-wise while stirring.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution and can be removed by filtration.[5]

    • If using EDC, the reaction is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed with a dilute acid (to remove any unreacted amine) and a dilute base (to remove any unreacted carboxylic acid), followed by a brine wash.[5]

  • Final Product Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure N-(3-fluorophenyl)-2-phenoxyacetamide.

Mechanistic Rationale

The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the corresponding urea byproduct.[4]

G cluster_0 Method 1: Carbodiimide-Mediated Synthesis Phenoxyacetic_Acid Phenoxyacetic Acid Activation Activation Phenoxyacetic_Acid->Activation 3-Fluoroaniline 3-Fluoroaniline Amidation Amidation 3-Fluoroaniline->Amidation DCC_EDC DCC or EDC DCC_EDC->Activation O_Acylisourea O-Acylisourea Intermediate Activation->O_Acylisourea O_Acylisourea->Amidation Product N-(3-fluorophenyl)-2- phenoxyacetamide Amidation->Product Byproduct Urea Byproduct Amidation->Byproduct

Caption: Workflow for Carbodiimide-Mediated Synthesis.

Method 2: Two-Step Synthesis via Acyl Chloride Intermediate

This traditional method is often valued for its cost-effectiveness and the high reactivity of the acyl chloride intermediate.[] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically used for the formation of the acyl chloride.[4]

Experimental Protocol

Step 1: Synthesis of Phenoxyacetyl Chloride

  • Reaction Setup: In a fume hood, add phenoxyacetic acid (1 equivalent) to a round-bottom flask equipped with a reflux condenser and a gas trap.

  • Addition of Chlorinating Agent: Add an excess of thionyl chloride (e.g., 2-3 equivalents) to the flask. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Gently reflux the mixture for 1-2 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

  • Isolation of Acyl Chloride: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude phenoxyacetyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Amidation of Phenoxyacetyl Chloride

  • Amine Solution: In a separate flask, dissolve 3-fluoroaniline (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in an aprotic solvent like DCM at 0 °C. The base is necessary to neutralize the HCl byproduct of the reaction.[4]

  • Acyl Chloride Addition: Slowly add the crude phenoxyacetyl chloride from Step 1 to the amine solution while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by recrystallization or column chromatography.

Mechanistic Rationale

The carboxylic acid is first converted to a highly electrophilic acyl chloride. The subsequent reaction with the amine is a classic nucleophilic acyl substitution, which is generally rapid and high-yielding.[]

G cluster_1 Method 2: Acyl Chloride-Based Synthesis cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Phenoxyacetic_Acid Phenoxyacetic Acid Acyl_Chloride_Formation Chlorination Phenoxyacetic_Acid->Acyl_Chloride_Formation Thionyl_Chloride SOCl₂ or (COCl)₂ Thionyl_Chloride->Acyl_Chloride_Formation Phenoxyacetyl_Chloride Phenoxyacetyl Chloride Acyl_Chloride_Formation->Phenoxyacetyl_Chloride Amidation_Reaction Amidation Phenoxyacetyl_Chloride->Amidation_Reaction 3-Fluoroaniline 3-Fluoroaniline 3-Fluoroaniline->Amidation_Reaction Base Base (e.g., Et₃N) Base->Amidation_Reaction Final_Product N-(3-fluorophenyl)-2- phenoxyacetamide Amidation_Reaction->Final_Product HCl_Byproduct HCl Byproduct Amidation_Reaction->HCl_Byproduct

Caption: Workflow for Acyl Chloride-Based Synthesis.

Comparative Analysis

The choice between these two methods will depend on several factors, including the scale of the synthesis, the availability of reagents, and the desired purity of the final product. The following table provides a comparative overview of the two methods.

FeatureMethod 1: Carbodiimide-MediatedMethod 2: Acyl Chloride-Based
Number of Steps One-potTwo steps
Reaction Conditions Mild (0 °C to room temperature)Can require heating (reflux)
Reagent Handling Coupling reagents can be moisture-sensitiveThionyl/oxalyl chloride are corrosive and toxic
Byproducts Urea byproduct (can be difficult to remove if EDC is used)Gaseous HCl and SO₂ (requires good ventilation)
Typical Yield Good to excellentGenerally high
Purity of Crude Product Can be higher due to fewer side reactionsMay require more extensive purification
Cost Coupling reagents can be expensiveReagents are generally less expensive
Substrate Scope Broad, tolerant of many functional groupsLess suitable for acid-sensitive substrates

Discussion and Recommendations

For small-scale laboratory synthesis where operational simplicity and mild conditions are a priority, the carbodiimide-mediated method is often the preferred choice. The one-pot nature of the reaction minimizes handling and transfer losses. The use of DCC is advantageous when the urea byproduct can be easily filtered off. For more soluble byproducts with EDC, a thorough aqueous workup is necessary.

For larger-scale synthesis where cost is a significant factor, the acyl chloride-based method is a more economical option.[] While it involves two distinct steps, the reagents are less expensive, and the reaction can often be driven to completion, resulting in high yields. However, this method requires careful handling of corrosive and toxic reagents and may necessitate more rigorous purification of the final product.

Ultimately, the optimal synthesis method for N-(3-fluorophenyl)-2-phenoxyacetamide will be dictated by the specific requirements of the research or production campaign. It is recommended to perform small-scale trial reactions of both methods to determine the most efficient and effective route for a given laboratory setup and scale.

References

  • MDPI. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Available at: [Link]

  • Jetir.Org. (2022). SYNTHESIS OF NOVEL FLUORINATED N-(PHENYL)-2-(3-MORPHOLIN-4-YL-PHENOXY)-ACETAMIDE DERIVATIVES AND EVALUATION OF ITS ANTIMICROBIAL ACTIVITY. Available at: [Link]

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  • Google Patents. (2016). Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-(3-fluorophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our commitment to safety and environmental stewardship extends beyond the benchtop; it is integral to the entire lifecycle of the chemical compounds we handle. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-(3-fluorophenyl)-2-phenoxyacetamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol has been synthesized from the safety profiles of structurally analogous chemicals, including halogenated anilines and phenoxyacetic acids, to ensure a conservative and cautious approach to waste management.

Hazard Assessment and Profile

N-(3-fluorophenyl)-2-phenoxyacetamide must be treated as a hazardous substance. This assessment is based on the toxicological profiles of its core chemical motifs: a fluorinated aniline and a phenoxyacetamide.

  • Fluorinated Aromatic Core : The presence of the 3-fluorophenyl group suggests potential for toxicity. Halogenated anilines are often classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2][3][4]

  • Phenoxyacetamide Group : The phenoxyacetic acid portion and related acetamides can also act as irritants.[5][6][7][8]

Based on these analogs, the primary hazards are summarized below.

Hazard ClassificationDescriptionSupporting Analogs
Acute Toxicity Harmful if swallowed.3-Fluoroaniline[1], Phenoxyacetic Acid[7]
Skin Irritation Causes skin irritation.N-(3-Fluorophenyl)acetamide, Phenoxyacetic Acid[7]
Eye Irritation Causes serious eye irritation.N-(3-Fluorophenyl)acetamide, Phenoxyacetic Acid[7]
Respiratory Irritation May cause respiratory irritation.N-(3-Fluorophenyl)acetamide, Phenoxyacetic Acid[7]

Given these potential hazards, all disposal activities must be conducted under the assumption that the compound is hazardous, warranting rigorous safety precautions.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling N-(3-fluorophenyl)-2-phenoxyacetamide for disposal, ensure a robust safety barrier is in place through appropriate engineering controls and PPE.

  • Engineering Control : All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation risk.[1][5]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield for comprehensive protection.[1]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[1][7]

  • Body Protection : A full-length lab coat and closed-toe shoes are mandatory. For larger quantities or in the event of a spill, a chemical-resistant suit may be necessary.[1][7]

  • Respiratory Protection : If there is any risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1]

Step-by-Step Disposal Protocol

The guiding principle for disposing of N-(3-fluorophenyl)-2-phenoxyacetamide is to treat it as a halogenated organic hazardous waste .[9][10] Never dispose of this chemical down the drain or in regular solid waste.[5][6]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal. The fluorinated nature of this compound requires it to be placed in a dedicated halogenated organic waste stream.

  • Why Segregate? Mixing halogenated and non-halogenated organic waste streams significantly increases disposal costs and complexity.[11] Furthermore, improper mixing can lead to dangerous chemical reactions. For this reason, keep halogenated waste separate from non-halogenated solvents, strong acids, bases, and oxidizers.[9][12]

Step 2: Preparing the Waste Container
  • Select an Appropriate Container : Use a designated, leak-proof container made of a compatible material like high-density polyethylene (HDPE).[5] Ensure the container has a secure, screw-top cap.

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" tag.[2][13] Clearly write the full chemical name, "N-(3-fluorophenyl)-2-phenoxyacetamide," and list the associated hazards (e.g., "Toxic," "Irritant").[5] Record the date when the first waste is added.

Step 3: Waste Collection
  • Solid Waste : Collect unadulterated solid N-(3-fluorophenyl)-2-phenoxyacetamide, along with any contaminated materials like weighing boats, gloves, and pipette tips, directly into the labeled hazardous waste container.[5]

  • Solutions : If the compound is in a solvent, collect it in a designated halogenated liquid waste container. Do not mix with non-halogenated solvents.[10][11]

  • Contaminated Labware : Disposable glassware should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first two rinses must be collected as hazardous halogenated liquid waste. The decontaminated glassware can then be disposed of according to institutional policy.

Step 4: Storage and Final Disposal
  • Interim Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within your laboratory.[2][5] This area should provide secondary containment to capture any potential leaks.[13]

  • Professional Disposal : Arrange for pickup and final disposal through your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][7] These professionals will ensure the waste is transported and destroyed in compliance with all local, state, and federal regulations, likely via high-temperature incineration.[14]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately notify personnel in the vicinity and evacuate the immediate area.[1][2]

  • Secure the Area : Restrict access to the spill area and extinguish any nearby ignition sources.[1]

  • Don PPE : Before attempting cleanup, don the full PPE detailed in Section 2.

  • Contain and Clean : For solid spills, gently cover with an absorbent material to avoid raising dust, then sweep the material into the designated hazardous waste container.[7][8] For liquid spills, use absorbent pads to contain and collect the material.

  • Decontaminate : Clean the spill area thoroughly with soap and water or an appropriate solvent. Collect all cleaning materials (pads, wipes, etc.) as hazardous waste.[2][5]

  • Report : Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.[5]

Visualizing the Disposal Workflow

To ensure clarity, the following diagrams illustrate the decision-making and procedural flow for proper disposal.

cluster_0 Waste Generation & Assessment cluster_1 Segregation Decision cluster_2 Waste Streams cluster_3 Final Disposal Path start Generate Waste (Solid, Liquid, or Contaminated Material) assess Assess Waste Type: Is it N-(3-fluorophenyl)-2-phenoxyacetamide? start->assess decision Is the waste halogenated? assess->decision halogenated Collect in 'HALOGENATED ORGANIC WASTE' Container decision->halogenated Yes non_halogenated Collect in Separate 'NON-HALOGENATED' Stream (Not for this compound) decision->non_halogenated No store Store Sealed Container in Designated Accumulation Area halogenated->store pickup Arrange Pickup via Institutional EHS or Licensed Contractor store->pickup disposal Final Disposal via High-Temperature Incineration pickup->disposal

Caption: Decision workflow for segregating and disposing of chemical waste.

References

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  • Essential Procedures for the Safe Disposal of 4-(3-Chloro-4-fluorophenyl)aniline - Benchchem. Benchchem. 2

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Standard Operating Procedure & Safety Guide: Handling N-(3-fluorophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide researchers with field-proven, mechanistic safety strategies for handling N-(3-fluorophenyl)-2-phenoxyacetamide . Laboratory safety cannot rely on rote memorization; it requires a deep understanding of why specific precautions are necessary. This guide synthesizes structural chemical analysis with operational logistics to create a self-validating safety framework.

Chemical Profile & Hazard Assessment

N-(3-fluorophenyl)-2-phenoxyacetamide (CAS: 303989-18-6) is a specialized fluorinated acetamide derivative utilized in advanced synthetic chemistry and drug development[1].

Quantitative Chemical Data:

Property Value Operational Implication
Molecular Formula C₁₄H₁₂FNO₂ Halogenated organic; requires specialized waste segregation.
Molecular Weight 245.25 g/mol [1] Fine powder form is susceptible to aerosolization.
LogP 2.84[1] Highly lipophilic; readily penetrates standard latex barriers.

| Storage | 2-8°C, Sealed & Dry[1] | Condensation risk upon removal from cold storage. |

While specific in vivo toxicity data for this exact molecule is limited, we must evaluate its safety profile by analyzing its structural components. The parent scaffold, 2-phenoxyacetamide, is classified under GHS as[2], and is a known skin/eye and respiratory irritant (STOT SE 3)[3].

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective Personal Protective Equipment (PPE) matrix, we must understand the causality of exposure. Fluorinated organic compounds exhibit unique pharmacokinetic properties; the strong C-F bond and increased lipophilicity facilitate rapid dermal absorption[4]. Once absorbed, the phenoxyacetamide core can interact with cellular proteins, leading to localized irritation or systemic toxicity[5].

ExposurePathway Chem N-(3-fluorophenyl)- 2-phenoxyacetamide Fluoro Fluorophenyl Group (High Lipophilicity) Chem->Fluoro Phenoxy Phenoxyacetamide Core (Reactive/Irritant) Chem->Phenoxy Skin Rapid Dermal Penetration Fluoro->Skin Resp Respiratory Tract Irritation Phenoxy->Resp Tox Systemic Toxicity & Cellular Damage Skin->Tox Resp->Tox PPE Impermeable PPE Barrier (Nitrile/Respirator) PPE->Skin Blocks PPE->Resp Blocks

Toxicological pathways of fluorinated phenoxyacetamides and targeted PPE intervention.

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical properties and extrapolated hazards, the following PPE is strictly required.

PPE CategorySpecificationRationale & Causality
Hand Protection Double-layered Nitrile (min. 0.11 mm thickness) or Neoprene.A LogP of 2.84 indicates rapid permeation through standard latex[1]. Double gloving provides a fail-safe against micro-tears.
Eye Protection ANSI Z87.1 tight-fitting chemical safety goggles.Phenoxyacetamides cause serious eye irritation (Category 2)[6]. Goggles prevent exposure to aerosolized particulates.
Body Protection Flame-retardant lab coat with knit cuffs.Prevents electrostatic discharge during powder handling and eliminates wrist exposure gaps.
Respiratory Class II BSC / Fume Hood (Primary). N95/P100 (Secondary).Mitigates STOT SE 3 (Respiratory tract irritation) risks from airborne dust during weighing[6].

Operational Protocol: Safe Handling & Weighing

This protocol is designed as a self-validating system ; do not proceed to the next step unless the prior step's validation check is complete.

HandlingWorkflow Prep 1. Preparation Don PPE & Verify Fume Hood (>80 fpm) Weigh 2. Weighing Use Anti-static Spatula in Hood Prep->Weigh Transfer 3. Transfer Seal in Secondary Container Weigh->Transfer Decon 4. Decontamination Wipe Surfaces with 1% Detergent & EtOH Transfer->Decon Dispose 5. Disposal Segregate as Halogenated Waste Decon->Dispose

Self-validating operational workflow for handling hazardous fluorinated powders.

Step-by-Step Methodology:
  • Environmental Validation: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm)[6].

    • Validation Check: Before inserting hands into the hood, tape a small piece of Kimwipe to the bottom of the sash. It must pull inward steadily. If it flutters or hangs straight, do not open the chemical vial.

  • Thermal Equilibration: If the compound was stored at 2-8°C, allow the sealed vial to reach room temperature inside a desiccator before opening.

    • Causality: Opening a cold vial introduces ambient humidity, which can degrade the acetamide and cause the powder to clump, making accurate weighing impossible.

  • Static Mitigation: N-(3-fluorophenyl)-2-phenoxyacetamide is a dry powder that carries static charges, leading to unpredictable aerosolization. Wipe the exterior of the weighing balance and spatulas with a static-dissipative solution or use an anti-static ionizer fan.

  • Weighing Process:

    • Place a pre-tared, anti-static weigh boat on the balance inside the fume hood.

    • Transfer the powder using a grounded, stainless-steel micro-spatula. Use slow, deliberate movements to prevent the generation of airborne particulates.

  • Sealing and Transport: Cap the source vial tightly. Transfer the weighed material into a secondary sealable container (e.g., a conical tube with a screw cap) before removing it from the fume hood.

Spill Response & Decontamination Plan

In the event of a localized powder spill inside the fume hood, follow this targeted response plan:

  • Isolate: Alert personnel in the immediate vicinity. Do not turn off the fume hood.

  • Contain: Gently cover the spilled powder with damp absorbent paper towels (moistened with 70% ethanol) to prevent aerosolization.

  • Neutralize & Collect: Sweep up the damp material using a non-sparking disposable scoop. Do not use a standard vacuum cleaner, as it will exhaust fine particulates into the lab environment.

  • Surface Decontamination: Wash the affected area with a 1% Alconox (or similar surfactant) solution, followed by a 70% ethanol wipe down.

    • Causality: Why avoid pure water for cleanup? The fluorophenyl moiety drives the LogP to 2.84, rendering the powder highly hydrophobic[1]. Water will simply bead and roll off the powder, potentially spreading the contamination. An intermediate-polarity solvent (70% ethanol) or surfactant is required to break the surface tension and solvate the compound[7].

Waste Disposal Plan

Fluorinated organics and phenoxy derivatives pose environmental hazards and must not be discharged into the municipal water supply[3].

  • Solid Waste: Place all contaminated weigh boats, spatulas, gloves, and spill cleanup materials into a clearly labeled, leak-proof hazardous waste container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol) for assays, collect it in a compatible high-density polyethylene (HDPE) carboy labeled "Halogenated Organic Solvent Waste."

  • Regulatory Compliance: Store waste in a secondary containment tray in a cool, well-ventilated satellite accumulation area until collection by certified Environmental Health and Safety (EHS) personnel.

References
  • Title: 2-Phenoxyacetamide | CID 69314 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: SAFETY DATA SHEET - 2-Phenoxyacetamide (Revision Date 11-Feb-2024) Source: Fisher Scientific URL: [Link]

  • Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives Source: MDPI (Molecules) URL: [Link]

  • Title: Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents Source: MDPI (Pharmaceuticals) URL: [Link]

Sources

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